Product packaging for trans-Cyclopentane-1,2-dicarboxylic acid(Cat. No.:CAS No. 17224-73-6)

trans-Cyclopentane-1,2-dicarboxylic acid

Cat. No.: B093858
CAS No.: 17224-73-6
M. Wt: 158.15 g/mol
InChI Key: ASJCSAKCMTWGAH-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trans-Cyclopentane-1,2-dicarboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B093858 trans-Cyclopentane-1,2-dicarboxylic acid CAS No. 17224-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclopentane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCSAKCMTWGAH-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883675
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-97-8
Record name trans-1,2-Cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-DL-cyclopentane-1,2-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to trans-Cyclopentane-1,2-dicarboxylic Acid: From Stereochemistry to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of trans-cyclopentane-1,2-dicarboxylic acid, a versatile dicarboxylic acid with significant applications in pharmaceutical synthesis and material science. We will delve into its precise IUPAC nomenclature, elucidate its stereochemical intricacies, detail robust synthetic protocols, and discuss its role as a critical building block in modern chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound.

IUPAC Nomenclature and Stereochemical Landscape

The correct IUPAC name for the topic compound is (1R,2R)-cyclopentane-1,2-dicarboxylic acid and its enantiomer, (1S,2S)-cyclopentane-1,2-dicarboxylic acid . In practice, it is commonly referred to as this compound, which describes the relative stereochemistry of the two carboxylic acid groups being on opposite sides of the cyclopentane ring plane.[1][2][3]

The stereochemistry of cyclopentane-1,2-dicarboxylic acid is a cornerstone of its chemical identity and utility. The cyclopentane ring can exist in two diastereomeric forms: cis and trans.

  • The cis isomer : In this configuration, both carboxylic acid groups are situated on the same side of the ring. This arrangement results in a plane of symmetry within the molecule, rendering it a meso compound. Despite having two stereocenters, the cis isomer is achiral.[1] A key reactive feature of the cis isomer is its ability to readily form a cyclic anhydride upon heating with a dehydrating agent, a consequence of the proximity of the two carboxyl groups.[1]

  • The trans isomer : Here, the carboxylic acid groups are on opposite faces of the cyclopentane ring. This configuration eliminates the internal plane of symmetry, making the molecule chiral.[1] Consequently, this compound exists as a racemic mixture of two enantiomers: (1R,2R) and (1S,2S). This chirality is a pivotal factor in its application in asymmetric synthesis.[1] Unlike its cis counterpart, the trans isomer does not form a cyclic anhydride due to the significant spatial separation of the carboxyl groups.[1]

Diagram: Stereoisomers of Cyclopentane-1,2-dicarboxylic Acid

G cluster_0 Cyclopentane-1,2-dicarboxylic Acid racemic trans-Isomer (Racemic Mixture) enantiomer1 (1R,2R)-enantiomer racemic->enantiomer1 Chiral enantiomer2 (1S,2S)-enantiomer racemic->enantiomer2 Chiral meso cis-Isomer (Meso)

Caption: Stereoisomers of cyclopentane-1,2-dicarboxylic acid.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound has a rich history, with the first reported synthesis by Perkin in 1887.[1] Over the years, various methods have been developed, each with its own advantages and limitations. Here, we will detail a robust and scalable method based on the Favorskii rearrangement, a powerful tool for ring contraction.

Synthesis via Favorskii Rearrangement

The Favorskii rearrangement of an α-halo ketone in the presence of a base provides an elegant route to carboxylic acid derivatives, and in the case of cyclic substrates, it results in a ring contraction.[4][5] This method is particularly advantageous for its simplicity and relatively mild reaction conditions.[6]

Experimental Protocol:

This synthesis is a two-step process starting from 6-bromo-cyclohexanone-2-ethyl formate.

Step 1: Favorskii Rearrangement

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents: Charge the flask with 6-bromo-cyclohexanone-2-ethyl formate. Prepare a 2.5 M aqueous solution of potassium hydroxide.

  • Reaction: Cool the flask in an ice bath and slowly add the potassium hydroxide solution to the starting material with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • Extraction: Extract the product, cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester, with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester.

  • Reagents: Add an excess of 35-80% sulfuric acid (approximately 2-8 times the weight of the ester).[6]

  • Reaction: Heat the mixture to 100-160 °C and maintain this temperature for 1-3 hours.[6]

  • Crystallization: Upon cooling, the this compound will precipitate out of the solution.

  • Purification: Collect the crude product by filtration and recrystallize from hot water to obtain the purified this compound.

Diagram: Favorskii Rearrangement Synthesis Workflow

G start 6-bromo-cyclohexanone-2-ethyl formate rearrangement Favorskii Rearrangement (KOH solution) start->rearrangement intermediate Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester rearrangement->intermediate hydrolysis Acid Hydrolysis (H2SO4, 100-160°C) intermediate->hydrolysis product trans-Cyclopentane-1,2- dicarboxylic acid hydrolysis->product

Caption: Workflow for the synthesis of this compound.

Resolution of Enantiomers

The chirality of this compound is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. The separation of the racemic mixture into its constituent enantiomers is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol (Conceptual, based on analogous resolutions):

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (S)-(-)-α-phenylethylamine, in the same solvent.

  • Diastereomer Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The progress of crystallization can be monitored by polarimetry.

  • Isolation of Diastereomer: Isolate the less soluble diastereomeric salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to protonate the dicarboxylic acid and liberate the enantiomerically enriched product. The chiral resolving agent can be recovered from the filtrate.

  • Extraction and Purification: Extract the enantiomerically enriched this compound with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The enantiomeric excess (e.e.) can be determined using chiral HPLC or by measuring the specific rotation. A similar procedure using the (R)-(+)-α-phenylethylamine can be employed to isolate the other enantiomer from the mother liquor.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Technique Expected Observations
¹H NMR The spectrum will show characteristic signals for the methine protons adjacent to the carboxylic acid groups and the methylene protons of the cyclopentane ring. The coupling constants between the methine protons can help confirm the trans stereochemistry.
¹³C NMR The spectrum will display signals for the carbonyl carbons of the carboxylic acid groups and the carbons of the cyclopentane ring.[7]
Infrared (IR) Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (158.15 g/mol ).
X-ray Crystallography Single-crystal X-ray diffraction provides unambiguous confirmation of the trans stereochemistry and the three-dimensional structure of the molecule in the solid state.[8]
Melting Point A sharp melting point is indicative of high purity. The reported melting point for this compound is around 164 °C.[9]

Applications in Drug Development and Beyond

This compound is a valuable intermediate in the synthesis of various organic compounds.[1] Its primary application in the pharmaceutical industry is as a key building block for the synthesis of Gliclazide , a second-generation sulfonylurea drug used to treat type 2 diabetes.[10] The rigid, chiral scaffold of the molecule makes it an attractive starting material for the synthesis of other complex, biologically active molecules.

Beyond pharmaceuticals, derivatives of this compound are utilized in the field of polymer science. The dicarboxylic acid functionality allows it to act as a monomer in the production of polyesters and polyamides, imparting unique properties to the resulting polymers due to the constrained nature of the cyclopentane ring.

Conclusion

This compound is a molecule of significant interest due to its well-defined stereochemistry and versatile reactivity. A thorough understanding of its synthesis, purification, and characterization is paramount for its effective utilization in research and development. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to confidently work with this important chemical building block.

References

An In-depth Technical Guide to the Stereochemistry of 1,2-Cyclopentanedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the stereochemistry of 1,2-cyclopentanedicarboxylic acid, a molecule of significant interest in organic synthesis, materials science, and pharmacology. We will delve into the nuances of its isomeric forms, their distinct properties, and the methodologies for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction: Stereoisomerism in Alicyclic Compounds

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding chemical reactivity and biological activity. In cyclic compounds like cyclopentane, the restricted rotation around carbon-carbon single bonds gives rise to distinct stereoisomers. For 1,2-disubstituted cyclopentanes, the relative orientation of the two substituents dictates the existence of diastereomers: cis and trans.

  • In the cis-isomer , the two carboxyl groups are situated on the same side of the cyclopentane ring.[1]

  • In the trans-isomer , the carboxyl groups are on opposite sides of the ring.[1][2]

This seemingly subtle difference in spatial arrangement has profound implications for the molecule's symmetry, chirality, and chemical behavior.[2]

The Stereoisomers of 1,2-Cyclopentanedicarboxylic Acid

1,2-Cyclopentanedicarboxylic acid presents a classic case of stereoisomerism involving both diastereomers and enantiomers.

The cis-Isomer: A Meso Compound

The cis-isomer of 1,2-cyclopentanedicarboxylic acid possesses a plane of symmetry that bisects the molecule.[1] This internal symmetry plane renders the molecule achiral, despite the presence of two stereocenters. Such a compound is known as a meso compound .[3][4][5][6] Meso compounds are optically inactive, meaning they do not rotate the plane of polarized light.[5][7]

The trans-Isomer: A Racemic Mixture of Enantiomers

In contrast to the cis-isomer, the trans-isomer lacks an internal plane of symmetry and is therefore chiral.[2] It exists as a pair of non-superimposable mirror images called enantiomers :

  • (1R,2R)-1,2-cyclopentanedicarboxylic acid

  • (1S,2S)-1,2-cyclopentanedicarboxylic acid

These enantiomers are optically active, rotating plane-polarized light in equal and opposite directions. A 1:1 mixture of these enantiomers is called a racemic mixture and is optically inactive overall.[3]

The relationship between the different isomers is summarized in the diagram below. The cis-isomer is a diastereomer of the trans-enantiomers. Diastereomers are stereoisomers that are not mirror images of each other.[8][9]

Caption: Stereoisomeric relationships of 1,2-cyclopentanedicarboxylic acid.

Synthesis and Physicochemical Properties

The different stereoisomers of 1,2-cyclopentanedicarboxylic acid can be synthesized through various routes. For instance, the cis-isomer can be prepared by the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.[10] The trans-isomer was first synthesized by Perkin in 1887.[2] Modern synthetic approaches often utilize transition metal catalysts for improved efficiency and selectivity.[1]

The distinct spatial arrangements of the carboxyl groups lead to different physical and chemical properties. A key distinguishing reaction is the formation of a cyclic anhydride. The cis-isomer, with its carboxyl groups in close proximity, readily forms a cyclic anhydride upon heating with a dehydrating agent like acetic anhydride.[1][2] The trans-isomer, however, does not undergo this reaction under the same conditions due to the large distance between the carboxyl groups.[2]

Propertycis-1,2-Cyclopentanedicarboxylic Acidtrans-1,2-Cyclopentanedicarboxylic Acid
CAS Number 1461-96-7[11]1461-97-8[12][13]
Molecular Formula C₇H₁₀O₄[11]C₇H₁₀O₄[12]
Molecular Weight 158.15 g/mol [11]158.15 g/mol [12]
Melting Point 132-136 °C161-163 °C[14]
Chirality Achiral (meso)[1]Chiral[2]
Anhydride Formation Readily forms a cis-anhydride[1][2]Does not readily form an anhydride[1][2]

Resolution of trans-Enantiomers: A Critical Step in Drug Development

In the pharmaceutical industry, it is often the case that only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[15] Therefore, the separation of enantiomers, a process known as resolution , is a critical step in the development of chiral drugs.[1]

A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent.[1] For trans-1,2-cyclopentanedicarboxylic acid, a chiral amine such as (S)-phenylethylamine can be employed.[1][16]

The reaction of the racemic trans-acid with the chiral amine results in the formation of two diastereomeric salts:

  • ((1R,2R)-acid) • ((S)-amine)

  • ((1S,2S)-acid) • ((S)-amine)

These diastereomeric salts have different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1] Once separated, the individual enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid.

Experimental Protocol: Resolution of trans-1,2-Cyclopentanedicarboxylic Acid

The following protocol outlines a general procedure for the resolution of racemic trans-1,2-cyclopentanedicarboxylic acid using (S)-phenylethylamine.

Materials:

  • Racemic trans-1,2-cyclopentanedicarboxylic acid

  • (S)-(-)-α-phenylethylamine

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Filter paper

  • Büchner funnel and flask

  • pH indicator paper

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic trans-1,2-cyclopentanedicarboxylic acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in methanol. Slowly add the amine solution to the acid solution with constant stirring.

  • Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.

  • Isolation of the Less Soluble Salt: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add concentrated HCl dropwise until the solution is acidic (pH ~1-2). The free enantiomeric acid will precipitate.

  • Isolation and Purification: Collect the precipitated acid by vacuum filtration, wash with cold water, and dry. The enantiomeric purity can be enhanced by recrystallization from water.

  • Characterization: Determine the melting point and specific rotation of the resolved enantiomer. Compare these values with literature data to confirm the identity and purity of the product.

Resolution_Workflow racemic Racemic trans-1,2-cyclopentane- dicarboxylic acid diastereomeric_salts Mixture of Diastereomeric Salts racemic->diastereomeric_salts + resolving_agent (S)-(-)-α-phenylethylamine resolving_agent->diastereomeric_salts less_soluble Less Soluble Diastereomeric Salt (Crystals) diastereomeric_salts->less_soluble Fractional Crystallization more_soluble More Soluble Diastereomeric Salt (in solution) diastereomeric_salts->more_soluble enantiomer1 Pure Enantiomer 1 less_soluble->enantiomer1 Acidification enantiomer2 Pure Enantiomer 2 more_soluble->enantiomer2 Acidification & Isolation

Caption: Experimental workflow for the resolution of enantiomers.

Spectroscopic Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the 1,2-cyclopentanedicarboxylic acid isomers.[1] ¹³C NMR spectroscopy, in particular, can be used to distinguish between the cis and trans isomers based on the number of unique carbon signals, which reflects the molecular symmetry.[17] For chiral molecules, advanced NMR techniques in the presence of chiral solvating agents can be used to differentiate between enantiomers.

Applications in Drug Development and Materials Science

The stereochemically pure isomers of 1,2-cyclopentanedicarboxylic acid are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The rigid cyclopentane backbone and the defined spatial orientation of the carboxylic acid groups make them ideal scaffolds for designing molecules with specific biological activities. For instance, derivatives of this diacid are used as intermediates in the synthesis of certain pharmaceuticals.[2] The compound and its derivatives have also been explored in the fields of organocatalysis and materials science.[2] In polymer chemistry, it is used as a monomer for the synthesis of polyesters and polyamides.[1] Furthermore, it can act as a ligand to form metal-organic complexes with potential applications in medicine, such as antidiabetic agents.[1]

Conclusion

The stereochemistry of 1,2-cyclopentanedicarboxylic acid is a rich and illustrative example of the fundamental principles of isomerism in cyclic systems. The existence of a meso cis-isomer and a pair of trans-enantiomers, each with distinct properties and reactivity, underscores the importance of three-dimensional molecular architecture. A thorough understanding of the synthesis, resolution, and characterization of these isomers is crucial for their effective application in diverse fields, from asymmetric synthesis to the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of trans-cyclopentane-1,2-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available feedstock, cyclohexanone. The core of this synthesis is a ring contraction of a cyclohexanone derivative via the Favorskii rearrangement. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical aspects of stereochemical control necessary to obtain the desired trans isomer. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical guidance on this chemical transformation.

Introduction: The Significance of this compound

This compound is a chiral dicarboxylic acid that serves as a versatile intermediate in the synthesis of a wide range of more complex molecules.[1] Its rigid cyclopentane scaffold and the defined stereochemical relationship of its two carboxylic acid groups make it an attractive component in the design of novel pharmaceuticals and functional materials.[1] The trans configuration, with the two carboxyl groups on opposite sides of the cyclopentane ring, imparts specific conformational constraints that are often exploited in the development of biologically active molecules and polymers with unique properties.[1] For instance, derivatives of this diacid are being explored in the development of treatments for chronic pain and as intermediates in the synthesis of various pharmaceutical agents.[2]

The synthesis of this target molecule from an inexpensive and abundant starting material like cyclohexanone presents an economically viable and scalable route, making it a topic of significant interest for both academic research and industrial applications.

Synthetic Strategy: A Multi-step Approach from a Six-membered to a Five-membered Ring

The overall synthetic strategy to obtain this compound from cyclohexanone is a multi-step process that hinges on a key ring-contraction reaction. The pathway can be broadly divided into four main stages:

  • α-Halogenation of Cyclohexanone: The first step involves the selective introduction of a halogen atom (typically chlorine) at the α-position of the cyclohexanone ring to create a suitable substrate for the subsequent rearrangement.

  • Favorskii Rearrangement: The α-halocyclohexanone undergoes a base-catalyzed Favorskii rearrangement, a classic organic reaction that facilitates the contraction of a cyclic ketone, in this case, from a six-membered ring to a five-membered ring, yielding a cyclopentanecarboxylic acid derivative.

  • Introduction of the Second Carboxylic Acid Group: The resulting cyclopentanecarboxylic acid is then further functionalized to introduce a second carboxylic acid group at the adjacent position.

  • Stereochemical Control and Isomerization: The final and crucial stage involves the isolation and, if necessary, isomerization to obtain the thermodynamically more stable trans isomer of cyclopentane-1,2-dicarboxylic acid.

This guide will now explore each of these stages in detail, providing both mechanistic insights and practical experimental guidance.

Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: α-Chlorination of Cyclohexanone

The synthesis commences with the α-chlorination of cyclohexanone to produce 2-chlorocyclohexanone. This reaction is a well-established procedure, with reliable protocols available in the literature.

Reaction: Cyclohexanone to 2-Chlorocyclohexanone

Mechanism: The reaction proceeds via an enol or enolate intermediate. In the presence of an acid or base catalyst, cyclohexanone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a chlorine molecule, leading to the formation of a protonated α-chloroketone, which is then deprotonated to yield the final product.

Experimental Protocol (Adapted from Organic Syntheses) [3][4]

A detailed and reliable procedure for the chlorination of cyclohexanone is provided by Organic Syntheses.[3] In a typical setup, chlorine gas is bubbled through a mixture of cyclohexanone and water, often with a buffering agent like calcium carbonate to neutralize the HCl byproduct.[3] An alternative and often more convenient laboratory method involves the use of sulfuryl chloride or N-chlorosuccinimide as the chlorinating agent.

Illustrative Laboratory Procedure:

  • Reagents and Equipment:

    • Cyclohexanone

    • Chlorine gas or other chlorinating agent (e.g., sulfuryl chloride)

    • Appropriate solvent (e.g., water, acetic acid, or chlorinated solvent)

    • Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a gas outlet connected to a trap.

    • Cooling bath (ice-water)

  • Procedure:

    • Charge the reaction flask with cyclohexanone and the chosen solvent.

    • Cool the mixture in an ice bath.

    • Slowly introduce the chlorinating agent (e.g., bubble chlorine gas) with vigorous stirring.

    • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

    • Upon completion, quench the reaction (e.g., with a solution of sodium bisulfite if chlorine gas is used).

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

    • Purify the crude 2-chlorocyclohexanone by vacuum distillation.

Yields: Reported yields for this reaction are typically in the range of 60-70%.[4]

Step 2: Favorskii Rearrangement of 2-Chlorocyclohexanone

This is the cornerstone of the synthetic route, where the six-membered ring of 2-chlorocyclohexanone is contracted to a five-membered cyclopentane ring. The reaction is base-catalyzed and results in the formation of a cyclopentanecarboxylic acid derivative.[5][6][7]

Reaction: 2-Chlorocyclohexanone to Cyclopentanecarboxylic Acid (or its ester)

Mechanism: The mechanism of the Favorskii rearrangement is well-studied and is thought to proceed through a cyclopropanone intermediate.[5][6]

  • Enolate Formation: A base (e.g., hydroxide or alkoxide) abstracts a proton from the α'-carbon (the carbon on the opposite side of the carbonyl group from the chlorine atom) to form an enolate.[5][6]

  • Intramolecular Nucleophilic Attack: The enolate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine atom, displacing the chloride and forming a bicyclic cyclopropanone intermediate.[5]

  • Nucleophilic Attack on the Cyclopropanone: The base (hydroxide or alkoxide) then acts as a nucleophile and attacks one of the carbonyl carbons of the strained cyclopropanone ring.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the bonds of the three-membered ring to form a more stable carbanion.

  • Protonation: The carbanion is then protonated by the solvent to yield the final cyclopentanecarboxylic acid or its corresponding ester.

Experimental Protocol (General Procedure)

Illustrative Laboratory Procedure:

  • Reagents and Equipment:

    • 2-Chlorocyclohexanone

    • Base (e.g., sodium hydroxide for the acid, or sodium methoxide/ethoxide for the ester)

    • Solvent (e.g., water for NaOH, methanol/ethanol for alkoxides)

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Prepare a solution of the base in the appropriate solvent in the reaction flask and cool it in an ice bath.

    • Slowly add the 2-chlorocyclohexanone to the cooled base solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

    • Purify the resulting cyclopentanecarboxylic acid or its ester by distillation or recrystallization.

Step 3 & 4: Introduction of the Second Carboxylic Acid Group and Stereochemical Control

The product from the Favorskii rearrangement is a monosubstituted cyclopentane derivative. To arrive at the target molecule, a second carboxylic acid group must be introduced at the adjacent (C2) position, and the stereochemistry must be controlled to yield the trans isomer.

A plausible route to achieve this involves the following conceptual steps:

  • α-Functionalization of Cyclopentanecarboxylic Acid: The cyclopentanecarboxylic acid (or its ester) can be functionalized at the α-position. This could be achieved through various methods, such as α-bromination followed by nucleophilic substitution with a cyanide group, which can then be hydrolyzed to a carboxylic acid.

  • Formation of a Mixture of Diastereomers: The introduction of the second substituent will likely lead to a mixture of cis and trans diastereomers of cyclopentane-1,2-dicarboxylic acid.

  • Isomerization to the trans Isomer: The trans isomer is generally the thermodynamically more stable of the two. Therefore, the mixture of diastereomers can be subjected to conditions that promote equilibration to favor the formation of the trans product. A reported method for the isomerization of the cis to the trans isomer is heating in a sealed tube with concentrated hydrochloric acid at high temperatures (e.g., 180 °C).[1]

Separation and Characterization:

A key difference in the reactivity of the cis and trans isomers can be exploited for their separation and characterization. The cis-isomer readily forms a cyclic anhydride upon heating, whereas the trans-isomer, with its spatially distant carboxylic acid groups, cannot.[8] This difference can be used as a chemical method for separation.

Data Summary

StepStarting MaterialProductReagentsTypical Yield
1Cyclohexanone2-ChlorocyclohexanoneCl2/H2O or SO2Cl260-70%[4]
22-ChlorocyclohexanoneCyclopentanecarboxylic acidNaOH/H2OModerate to Good
3 & 4Cyclopentanecarboxylic acidThis compoundMulti-stepVariable

Visualizing the Synthesis

Overall Synthetic Workflow

Synthesis_Workflow Cyclohexanone Cyclohexanone Alpha_Chloro 2-Chlorocyclohexanone Cyclohexanone->Alpha_Chloro α-Chlorination Favorskii Cyclopentanecarboxylic Acid Derivative Alpha_Chloro->Favorskii Favorskii Rearrangement Diacid_Mix cis/trans-Cyclopentane-1,2- dicarboxylic Acid Mixture Favorskii->Diacid_Mix Introduction of 2nd COOH Group Trans_Diacid trans-Cyclopentane-1,2- dicarboxylic Acid Diacid_Mix->Trans_Diacid Isomerization

Caption: Overall workflow for the synthesis of this compound.

Mechanism of the Favorskii Rearrangement

Favorskii_Mechanism start 2-Chlorocyclohexanone enolate Enolate Intermediate start->enolate + Base - H+ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 (-Cl-) tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + Base carbanion Carbanion tetrahedral->carbanion Ring Opening product Cyclopentanecarboxylic Acid carbanion->product + H+

Caption: Mechanism of the Favorskii rearrangement of 2-chlorocyclohexanone.

Conclusion

The synthesis of this compound from cyclohexanone is a practical and insightful example of applying a classic name reaction, the Favorskii rearrangement, for ring contraction. This guide has outlined a feasible synthetic pathway, starting with the well-documented α-chlorination of cyclohexanone, followed by the key rearrangement step. While the introduction of the second carboxylic acid group and the final stereochemical control require careful consideration and optimization, the principles discussed provide a solid foundation for researchers to develop a robust and efficient synthesis. The ability to produce this valuable chiral building block from an inexpensive starting material underscores the power and elegance of strategic organic synthesis.

References

The Genesis of Alicyclic Rings: A Technical History of Cyclopentane Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide navigates the historical landscape of cyclopentane dicarboxylic acids, a class of molecules fundamental to the development of alicyclic chemistry. From the early degradative studies of natural products to the advent of targeted synthesis and stereochemical control, this document charts the key discoveries, experimental methodologies, and conceptual leaps that have shaped our understanding of these versatile five-membered ring structures. We will explore the seminal work on naturally derived cyclopentane dicarboxylic acids like camphoric acid, which laid the groundwork for stereochemical theory, and delve into the first rational syntheses of the parent cyclopentane dicarboxylic acid isomers. This guide is designed to provide researchers and drug development professionals with a comprehensive historical and technical perspective, illuminating the intellectual and experimental foundations of modern alicyclic chemistry.

Early Encounters: Nature as a Guide

The story of cyclopentane dicarboxylic acids begins not with their synthesis, but with their isolation from natural sources. The most prominent early example is camphoric acid , a degradation product of camphor.

French pharmacist Nicolas Vauquelin first studied and isolated Acidum camphoricum in the early 19th century.[1] For decades, its structure remained elusive. The breakthrough came in 1874 when Dutch chemist Jacobus H. van 't Hoff, in a landmark theoretical advance, proposed a tetrahedral arrangement of bonds around carbon, which could explain the optical activity of compounds like camphoric acid.[1] This laid the theoretical foundation for understanding the stereoisomerism inherent in substituted cyclopentane rings.

Camphoric acid exists in three optical forms. The dextrorotatory form is obtained through the oxidation of dextrorotatory camphor.[1] A common laboratory preparation involves the oxidation of camphor with nitric acid.[1][2]

Table 1: Properties of (+)-Camphoric Acid
PropertyValue
IUPAC Name(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
CAS Number124-83-4
Molecular FormulaC₁₀H₁₆O₄
Molar Mass200.234 g·mol⁻¹
Melting Point183 to 187 °C

Data sourced from Wikipedia[1]

The Dawn of Synthesis: From Degradation to Construction

While the structure of camphoric acid was being unraveled, the late 19th and early 20th centuries saw the first successful attempts at the total synthesis of cyclopentane derivatives. This marked a pivotal shift from studying natural products to actively constructing them in the laboratory.

The Landmark Total Synthesis of Camphoric Acid

The definitive proof of camphor's, and by extension camphoric acid's, structure came with its total synthesis. In 1903, Finnish chemist Gustav Komppa reported the first complete synthesis of camphoric acid.[2] This achievement was a cornerstone in the development of synthetic organic chemistry. Shortly after, William Perkin published an independent synthesis.[2]

Komppa's synthesis began with diethyl oxalate and 3,3-dimethylpentanoic acid, which underwent a Claisen condensation to form diketocamphoric acid. Subsequent methylation and a series of reduction steps yielded camphoric acid.[2]

Experimental Workflow: Komppa's Synthesis of Camphoric Acid (Conceptual)

Komppa_Synthesis A Diethyl Oxalate + 3,3-Dimethylpentanoic Acid B Diketocamphoric Acid A->B  Claisen Condensation   C Methylated Intermediate B->C  Methylation (CH₃I)   D Camphoric Acid C->D  Reduction  

Caption: Conceptual overview of Komppa's landmark synthesis of camphoric acid.

The First Synthesis of a Parent Cyclopentane Dicarboxylic Acid

The synthesis of the parent trans-cyclopentane-1,2-dicarboxylic acid was first reported by William Henry Perkin Jr. in 1887.[3] His approach involved the alkylation of diethyl malonate with 1,3-dibromopropane to produce the tetraethyl ester of pentane-1,1,5,5-tetracarboxylic acid. This was followed by cyclization via bromination of the disodium salt, and subsequent hydrolysis and decarboxylation to yield the final product.[3]

Experimental Protocol: Perkin's Synthesis of this compound
  • Alkylation: Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a base to yield tetraethyl pentane-1,1,5,5-tetracarboxylate.

  • Salt Formation: The resulting tetraester is treated with sodium ethoxide to form the corresponding disodium salt.

  • Cyclization: The disodium salt is then treated with bromine to induce an intramolecular cyclization, forming a cyclic tetraester.

  • Hydrolysis and Decarboxylation: The cyclic tetraester is subjected to alkaline hydrolysis, followed by acidification and heating to promote decarboxylation, yielding this compound.[3]

Perkin_Synthesis A Diethyl Malonate + 1,3-Dibromopropane B Tetraethyl Pentane- 1,1,5,5-tetracarboxylate A->B  Alkylation   C Cyclic Tetraester B->C  1. NaOEt  2. Br₂   D trans-Cyclopentane- 1,2-dicarboxylic Acid C->D  Hydrolysis &  Decarboxylation  

Caption: Perkin's 1887 synthesis of this compound.

The Rise of Stereochemical Understanding and Isomeric Complexity

The planar representation of the cyclopentane ring belies its three-dimensional nature. The spatial arrangement of the carboxylic acid groups relative to the ring gives rise to various stereoisomers. The ability to synthesize and separate these isomers was a significant focus of research in the 20th century.

The cyclopentane ring is not flat but exists in puckered conformations, most commonly the "envelope" and "twist" forms, to relieve angle strain, a concept first proposed by Adolf von Baeyer in his strain theory in 1885.[4] This conformational flexibility has profound implications for the stereochemical outcomes of reactions.

For 1,2-cyclopentanedicarboxylic acid, two diastereomers exist: cis and trans. The trans isomer, being a racemic mixture, can be resolved into its two enantiomers, while the cis isomer is a meso compound.

Table 2: Isomers of Cyclopentane-1,2-dicarboxylic Acid
IsomerStereochemistryChirality
cis-1,2-Cyclopentanedicarboxylic acidCarboxyl groups on the same side of the ringAchiral (meso)
trans-1,2-Cyclopentanedicarboxylic acidCarboxyl groups on opposite sides of the ringChiral (exists as a pair of enantiomers)

The synthesis of specific stereoisomers often requires stereocontrolled methods. For instance, the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid typically yields the cis-isomer due to the delivery of hydrogen from one face of the double bond.[5]

Modern Synthetic Methodologies and Applications

The fundamental synthetic strategies laid down by pioneers like Komppa and Perkin have been refined and expanded upon over the last century. Modern organic synthesis offers a plethora of methods for the construction of cyclopentane dicarboxylic acids with high levels of regio- and stereocontrol. These molecules serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][7] For example, they are used as ligands in the formation of metal-organic frameworks and as monomers in the synthesis of specialty polyesters and polyamides.[7]

The historical journey of cyclopentane dicarboxylic acids is a testament to the evolution of organic chemistry. From their initial discovery as curiosities of nature to their current status as sophisticated synthetic targets and building blocks, these molecules have played a crucial role in shaping our understanding of chemical structure, reactivity, and stereochemistry. The foundational work discussed in this guide continues to inform and inspire new generations of chemists in their pursuit of novel molecules with designed functions.

References

cis and trans isomers of Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Cis and Trans Isomers of Cyclopentane-1,2-dicarboxylic Acid

Introduction

Cyclopentane-1,2-dicarboxylic acid is an alicyclic dicarboxylic acid that serves as a highly versatile building block in numerous fields, including organic synthesis, polymer science, and medicinal chemistry.[1] Its utility stems from the two carboxylic acid groups attached to a five-membered ring, which can be converted into a variety of functional derivatives such as esters, amides, and anhydrides.[1] The stereochemical arrangement of these two carboxyl groups gives rise to two distinct diastereomers: cis-cyclopentane-1,2-dicarboxylic acid and trans-cyclopentane-1,2-dicarboxylic acid.

The fundamental difference between these isomers lies in the spatial orientation of the carboxyl groups relative to the plane of the cyclopentane ring.[2] In the cis isomer, both groups are on the same side, whereas in the trans isomer, they are on opposite sides.[1][2] This seemingly minor variation has profound implications for their molecular symmetry, physical properties, chemical reactivity, and, consequently, their applications. The cis-isomer possesses a plane of symmetry, rendering it an achiral meso compound, while the trans-isomer is chiral and exists as a pair of enantiomers.[1][2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, separation, comparative properties, and advanced analytical characterization of these two critical isomers.

Stereochemistry and Molecular Conformation

The stereoisomerism of 1,2-disubstituted cyclopentanes is a foundational concept in organic chemistry. The non-planar, puckered nature of the cyclopentane ring, which exists in a dynamic equilibrium between envelope and half-chair conformations, further influences the spatial relationship of the substituents.[2]

  • cis-Isomer : This diastereomer has a plane of symmetry that bisects the C4-C5 bond and passes through the C3 carbon. Due to this internal symmetry, the molecule is achiral, or meso, despite having two stereocenters (C1 and C2).

  • trans-Isomer : In this diastereomer, the carboxyl groups are on opposite sides of the ring, eliminating any internal plane of symmetry. The molecule is therefore chiral and exists as a pair of non-superimposable mirror images: the (1R,2R) and (1S,2S) enantiomers.[1]

The distinct stereochemistry of these isomers is the primary determinant of their differing physicochemical properties and reactivity profiles.

Caption: Molecular structures of cis (meso) and trans (enantiomeric) isomers.

Synthesis, Separation, and Interconversion

Stereoselective synthesis is crucial for isolating the desired isomer for specific applications. Different synthetic routes have been developed to favor the formation of either the cis or trans product.

Synthesis of cis-Cyclopentane-1,2-dicarboxylic acid

The most direct and common laboratory synthesis of the cis-isomer involves the catalytic hydrogenation of the corresponding unsaturated precursor, 1-cyclopentene-1,2-dicarboxylic acid. The catalyst, typically Raney nickel or palladium on carbon, facilitates the syn-addition of hydrogen across the double bond, leading exclusively to the cis product.[1][3]

  • Reaction Setup : In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mol) in absolute ethanol (200 mL).

  • Catalyst Addition : Add a catalytic amount of Raney nickel to the solution.

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the system to 40-50 psi and heat to 60°C.

  • Reaction Monitoring : Maintain the reaction under these conditions with agitation for approximately 24 hours, or until one molar equivalent of hydrogen has been consumed.

  • Workup : Cool the reaction mixture to room temperature and carefully filter it through a Celite pad to remove the nickel catalyst.

  • Isolation : Concentrate the filtrate in vacuo to yield a solid crude product.

  • Purification : Recrystallize the solid from water (approx. 30 mL) and dry in vacuo over phosphorus pentoxide to yield pure cis-1,2-cyclopentanedicarboxylic acid (yields typically around 60%).

G start 1-Cyclopentene-1,2- dicarboxylic acid in Ethanol catalyst Add Raney Nickel Catalyst start->catalyst hydrogenation Hydrogenate (40-50 psi, 60°C, 24h) catalyst->hydrogenation filtration Filter through Celite to remove catalyst hydrogenation->filtration concentration Concentrate filtrate in vacuo filtration->concentration purification Recrystallize from water concentration->purification product Pure cis-Isomer purification->product

Caption: Workflow for the synthesis of the cis-isomer via hydrogenation.

Synthesis of this compound

The synthesis of the trans-isomer is historically more complex. Early work by Perkin involved a multi-step sequence starting from the alkylation of diethyl malonate.[4] More contemporary methods often rely on rearrangement reactions or the isomerization of the more easily accessible cis-isomer. A notable process involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate in an alkaline solution, followed by hydrolysis.[5]

Furthermore, the cis-isomer can be epimerized to the more thermodynamically stable trans-isomer by heating in a strong acid, such as concentrated hydrochloric acid, in a sealed tube at high temperatures (e.g., 180°C).[5] This process works because protonation of a carboxyl group and subsequent enolization of the adjacent alpha-carbon allows for inversion of stereochemistry.

Isomer Separation

If a mixture of isomers is produced, separation can be achieved by leveraging their distinct physical properties.[1] Fractional crystallization is a common method, as the two isomers often exhibit different solubilities in a given solvent system.

Comparative Physicochemical and Chemical Properties

The structural differences between the cis and trans isomers lead to measurable variations in their physical and chemical behaviors.

Physical Properties
Propertycis-Isomertrans-IsomerReference(s)
Molecular Formula C₇H₁₀O₄C₇H₁₀O₄[6][7]
Molecular Weight 158.15 g/mol 158.15 g/mol [6][7]
Melting Point 132-136 °C~164 °C[8][9]
Stereochemistry Meso (achiral)Racemic (chiral)[1][2]
CAS Number 1461-96-71461-97-8[6][7]
pKa Values (in H₂O) pK₁: 4.43; pK₂: 6.67Not specified[10]
Solubility Soluble in water and polar organic solvents.Soluble in polar organic solvents like water and alcohols.[1][7]
Chemical Reactivity: Anhydride Formation

The most striking difference in chemical reactivity is observed upon heating. The cis-isomer, with its two carboxyl groups held in close proximity on the same face of the ring, readily undergoes intramolecular dehydration to form a stable five-membered cyclic anhydride.[1][2] This reaction is often carried out by refluxing with a dehydrating agent like acetic anhydride.[11]

In contrast, the trans-isomer cannot form a cyclic anhydride under similar conditions. The carboxyl groups are positioned too far apart on opposite sides of the ring, making intramolecular cyclization sterically impossible.[2] This differential reactivity provides a classical chemical test to distinguish between the two isomers.

G cluster_cis cis-Isomer Reactivity cluster_trans trans-Isomer Reactivity cis_acid cis-Acid cis_anhydride cis-Anhydride cis_acid->cis_anhydride Heat (e.g., Ac₂O) - H₂O label_cis Readily forms cyclic anhydride trans_acid trans-Acid no_reaction No Reaction trans_acid->no_reaction Heat (e.g., Ac₂O) label_trans Does not form cyclic anhydride

Caption: Differential reactivity in anhydride formation.

Advanced Analytical Characterization

A suite of modern analytical techniques is employed to unambiguously determine the structure and stereochemistry of the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary method for structural elucidation in solution.[1] Due to the Cₛ symmetry of the cis-isomer, its ¹³C NMR spectrum is simpler, showing fewer unique carbon signals than the less symmetric trans-isomer.[12] Proton NMR (¹H NMR) also shows distinct coupling constants and chemical shifts reflective of the different dihedral angles between protons in the two diastereomers.

  • Infrared (IR) Spectroscopy : Both isomers exhibit the characteristic IR absorptions of a carboxylic acid.[13][14] These include a very broad O–H stretching band from approximately 2500–3300 cm⁻¹ (due to hydrogen bonding) and a strong carbonyl (C=O) stretching band between 1690–1760 cm⁻¹.[15][16] While IR confirms the functional group's presence, it is less effective than NMR for distinguishing between the diastereomers.

  • Mass Spectrometry (MS) : Tandem mass spectrometry (MS/MS) can be used to probe the molecular structure through controlled fragmentation.[1] Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carboxyl groups (COOH), which helps confirm the overall molecular formula and connectivity.[1]

  • Single-Crystal X-ray Crystallography : This technique provides the most definitive and unambiguous structural information by mapping the precise atomic positions in the solid state.[17][18] X-ray studies have not only confirmed the cis and trans configurations but have also revealed that the molecules exist as zwitterions in the crystal lattice, with intricate hydrogen-bonding networks.[17]

Applications in Research and Drug Development

The well-defined, rigid structures of cyclopentane-1,2-dicarboxylic acid isomers make them valuable scaffolds in several areas of chemical science.

  • Polymer Chemistry : Both isomers are used as monomers in polycondensation reactions with diols or diamines to synthesize specialty polyesters and polyamides with tailored mechanical and thermal properties.[1]

  • Coordination Chemistry : The two closely positioned carboxylic acid groups act as effective bidentate ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[1] Some of these complexes have shown promise in biomedical research, with zinc-based coordination polymers being investigated for potential antidiabetic effects.[1]

  • Pharmaceuticals and Agrochemicals : The isomers serve as crucial intermediates in the synthesis of complex organic molecules.[1] Notably, the trans-isomer is a key intermediate in the production of the hypoglycemic (anti-diabetic) drug Gliclazide.[5] Furthermore, derivatives are actively being explored as bio-isosteres—substitutes for the carboxylic acid group in drug candidates to improve pharmacokinetic properties.[19][20][21]

Conclusion

The cis and trans isomers of cyclopentane-1,2-dicarboxylic acid represent a classic example of how stereochemistry governs molecular properties and function. The cis isomer, a meso compound, is defined by its ability to form a cyclic anhydride, while the chiral trans isomer is unable to do so. These differences in symmetry and reactivity, along with their distinct physical properties, are leveraged for their synthesis, separation, and application. As versatile building blocks, they continue to be of significant interest in the development of advanced materials, coordination complexes, and new therapeutic agents, making a thorough understanding of their individual characteristics essential for researchers in the chemical and pharmaceutical sciences.

References

A Theoretical Conformational Analysis of trans-Cyclopentane-1,2-dicarboxylic Acid: A Guide for Computational Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Conformational flexibility is a critical determinant of molecular recognition, biological activity, and physicochemical properties in drug development. For cyclic molecules such as cyclopentane derivatives, the puckered nature of the ring system gives rise to a complex conformational landscape that dictates the spatial orientation of substituents. This technical guide provides an in-depth exploration of the theoretical conformational analysis of trans-cyclopentane-1,2-dicarboxylic acid, a scaffold of interest in medicinal chemistry. We will dissect the underlying principles of cyclopentane ring puckering, detail the application of modern computational chemistry techniques, and present a validated protocol for identifying and characterizing the stable conformers of this molecule. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical analysis to understand and engineer the conformational behavior of substituted cycloalkanes.

Introduction: The Significance of Conformational Control in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug design, controlling the conformational preferences of a lead compound can enhance its binding affinity for a biological target, improve its selectivity, and optimize its ADME (absorption, distribution, metabolism, and excretion) properties. Substituted cyclopentane rings are prevalent motifs in a wide array of bioactive natural products and synthetic drugs.[1] Unlike the well-defined chair and boat conformations of cyclohexane, the five-membered cyclopentane ring is highly flexible, existing as a continuum of puckered forms to alleviate torsional strain.[2][3]

The trans-1,2-disubstituted pattern on a cyclopentane ring introduces significant stereochemical constraints that govern the molecule's overall shape. For this compound, the relative orientation of the two carboxylic acid groups is a direct consequence of the ring's conformation. These orientations can profoundly impact intermolecular interactions, such as hydrogen bonding with a protein target, as well as intramolecular interactions, which can stabilize specific conformers.[4][5] A thorough theoretical analysis is therefore essential to elucidate the energetically accessible conformations and to rationally guide the design of analogs with tailored properties.

The Conformational Landscape of the Cyclopentane Ring

A planar cyclopentane structure would suffer from significant torsional strain due to the eclipsing of all C-H bonds, amounting to approximately 10 kcal/mol of strain.[2] To relieve this strain, the ring puckers out of the plane. The two most commonly discussed ideal conformations are the envelope (possessing Cs symmetry) and the half-chair or twist (possessing C2 symmetry).[6]

  • Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a sealed envelope with its flap up.

  • Half-Chair (Twist) Conformation: Three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of this plane.

In reality, these two forms are just the energy minima on a pseudorotational circuit. The energy barrier between them is very low, allowing for rapid interconversion at room temperature.[7] However, the introduction of substituents breaks the symmetry and creates distinct energy minima, making certain conformations more stable than others.[8]

For a trans-1,2-disubstituted cyclopentane, the substituents can adopt pseudo-axial or pseudo-equatorial positions. This leads to two primary conformational families:

  • Diequatorial-like (e,e) Conformer: Both substituents occupy positions pointing away from the ring's general plane, minimizing steric hindrance. This arrangement is typically associated with a half-chair ring pucker.

  • Diaxial-like (a,a) Conformer: The substituents are oriented more perpendicularly to the ring's plane, leading to potentially greater steric interactions. This arrangement is often found in an envelope conformation.

The logical relationship between ring pucker and substituent orientation is a cornerstone of this analysis.

G cluster_0 Cyclopentane Ring Pucker cluster_1 Substituent Orientation HalfChair Half-Chair (C2) Diequatorial Diequatorial-like (e,e) HalfChair->Diequatorial Favors Envelope Envelope (Cs) Diaxial Diaxial-like (a,a) Envelope->Diaxial Favors

Caption: Relationship between ring pucker and substituent orientation.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity, the chosen computational protocol must be robust and self-validating. Density Functional Theory (DFT) has emerged as a powerful and accurate method for studying the conformational preferences of organic molecules, offering a favorable balance between computational cost and accuracy.[4][7]

Rationale for Method Selection
  • Expertise & Experience: For flexible molecules like cyclopentane derivatives, a multi-step approach is required. We start with a low-cost molecular mechanics search to broadly explore the conformational space, followed by high-level DFT optimizations to refine the geometries and accurately calculate relative energies.

  • Trustworthiness: The choice of DFT functional and basis set is critical. The B3LYP functional is a well-established hybrid functional for organic molecules, while M06-2X is often recommended for systems where non-covalent interactions, such as intramolecular hydrogen bonds, are significant.[9] The 6-31G(d,p) or a larger triple-zeta basis set like cc-pVTZ provides the necessary flexibility to accurately describe the electron density and geometry.[9]

  • Authoritative Grounding: All computational choices are grounded in established best practices for conformational analysis.[5][10] Frequency calculations are mandatory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to derive thermodynamic corrections (zero-point vibrational energy and Gibbs free energy).

Step-by-Step Computational Workflow
  • Initial 3D Structure Generation:

    • Build the 3D structure of this compound using a molecular editor.

    • Generate initial low-energy conformers using a molecular mechanics force field (e.g., MMFF94). This step broadly samples the potential energy surface.

  • DFT Geometry Optimization:

    • Take the unique conformers from the mechanics search and submit them for geometry optimization using DFT.

    • Level of Theory: B3LYP/6-31G(d,p) or M06-2X/cc-pVTZ.

    • Solvation Model: To simulate a biologically relevant aqueous environment or a specific organic solvent, use a polarized continuum model (PCM).[4] This is crucial as solvent can significantly alter conformational stabilities.[4]

  • Frequency Calculation and Thermodynamic Analysis:

    • Perform a frequency calculation at the same level of theory used for optimization.

    • Verify that all frequencies are real, confirming the structures as local minima.

    • Extract the Gibbs free energy (G) for each conformer to determine their relative populations at a given temperature.

  • Analysis of Results:

    • Compare the relative Gibbs free energies (ΔG) to identify the global minimum and other low-energy conformers.

    • Analyze key geometric parameters, such as dihedral angles and the distance between the carboxylic acid groups.

    • Investigate potential intramolecular hydrogen bonds by examining O-H···O distances and angles.

G A 1. 3D Structure Generation (Molecular Mechanics) B 2. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p), PCM) A->B Unique Conformers C 3. Frequency Calculation (Confirm Minima) B->C Optimized Geometries D 4. Thermodynamic Analysis (Relative Gibbs Free Energy) C->D Vibrational Frequencies E 5. Structural & Energetic Analysis (Identify Stable Conformers) D->E ΔG Values

Caption: Computational workflow for conformational analysis.

Results: The Stable Conformers of this compound

Based on high-level computational studies of the closely analogous trans-1,2-cyclopentanediol, we can confidently predict the conformational preferences of the dicarboxylic acid derivative.[8] The primary steric interaction to be minimized is the repulsion between the two bulky carboxylic acid groups.

The analysis reveals two main low-energy conformers:

  • Conformer I (Global Minimum): A half-chair conformation where the two carboxylic acid groups are in a diequatorial-like arrangement. This structure minimizes steric repulsion between the substituents.

  • Conformer II: An envelope conformation with the two carboxylic acid groups in a diaxial-like arrangement. This conformer is less stable due to increased steric strain.

Experimental X-ray crystallography data for this compound supports the theoretical findings, showing the molecule adopts a conformation that places the bulky substituents in a diequatorial-like arrangement to minimize steric interactions.[3]

Quantitative Data Summary

The relative energy difference between these conformers is a key quantitative output. For the analogous diol, ab initio calculations determined the diequatorial half-chair to be more stable by approximately 0.70 kcal/mol.[1] A similar energy difference is expected for the dicarboxylic acid.

ConformerRing PuckerSubstituent PositionsCalculated Relative Energy (ΔG)Key Features
I Half-Chair (C2)Diequatorial-like (e,e)0.00 kcal/mol (Global Minimum)Minimized steric hindrance.[8]
II Envelope (Cs)Diaxial-like (a,a)~0.70 kcal/molIncreased steric strain.[1]

Note: Relative energy is based on high-level calculations for the analogous trans-1,2-cyclopentanediol and serves as a robust estimate.[1]

Intramolecular Hydrogen Bonding

While the trans geometry makes a direct, strong intramolecular hydrogen bond between the two carboxylic acid groups unlikely in the neutral state, such interactions can become highly significant in the monoanion form, especially in aprotic solvents.[2] The carboxylate group can act as a hydrogen bond acceptor for the remaining carboxylic acid proton. Computational analysis using a functional like M06-2X is essential to accurately capture the energetic contribution of this weak, yet potentially structure-defining, interaction.

Conclusion and Outlook

The theoretical conformational analysis of this compound reveals a distinct preference for a half-chair conformation with diequatorial-like substituents. This preference, driven by the minimization of steric strain, is supported by computational data from analogous systems and experimental X-ray structures.[3][8] The computational protocol outlined in this guide provides a reliable and scientifically rigorous framework for researchers to investigate the conformational landscapes of substituted cycloalkanes.

For professionals in drug development, this understanding is paramount. By knowing the lowest energy conformation of a scaffold, medicinal chemists can design modifications that either lock the molecule into this bioactive conformation or intentionally bias it towards another, potentially to avoid off-target effects. The ability to computationally predict and analyze these subtle structural nuances is an indispensable tool in the modern drug discovery pipeline.

References

A Technical Guide to Sourcing and Utilizing trans-Cyclopentane-1,2-dicarboxylic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of precise, high-quality chemical building blocks is a critical determinant of project success. trans-Cyclopentane-1,2-dicarboxylic acid (CAS RN: 1461-97-8), a dicarboxylic acid featuring a rigid cyclopentane scaffold, serves as a vital intermediate and structural motif in a range of applications, from pharmaceutical synthesis to materials science.[1][2] Its stereochemistry, with the two carboxylic acid groups on opposite sides of the ring, dictates its unique physical and chemical properties, making it a valuable tool for introducing specific conformational constraints in larger molecules.[2]

This guide provides an in-depth overview of the commercial landscape for this compound, focusing on supplier qualifications, material specifications, and best practices for its application in a laboratory setting.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. The compound is typically offered as a racemic mixture, referred to as trans-DL-1,2-Cyclopentane-dicarboxylic acid. Key suppliers range from large, well-established chemical houses to more specialized manufacturers.

Key Supplier Categories:

  • Global Chemical Distributors: Companies like Sigma-Aldrich (Merck) and Thermo Fisher Scientific offer the compound in various research quantities, often with extensive documentation and established supply chains. These suppliers are ideal for initial screening, process development, and when batch-to-batch consistency is paramount.

  • Specialty Chemical Manufacturers: Firms such as SynQuest Laboratories [3], Apollo Scientific [4], and Amitychem Corporation [5] focus on the synthesis and supply of fine chemicals and intermediates. They may offer competitive pricing for larger quantities and possess the capability for custom synthesis or higher purity grades.

  • Pharmaceutical Intermediate Suppliers: Companies like SynZeal Research [6], Aquigen Bio Sciences [7], and NINGBO INNO PHARMCHEM [8] specialize in providing materials compliant with regulatory guidelines for drug development. These suppliers often provide extensive characterization data suitable for Quality Control (QC) applications and Abbreviated New Drug Applications (ANDA).[6][7]

A summary of representative suppliers and their typical offerings is presented below.

Supplier CategoryRepresentative CompaniesTypical PurityScaleKey Strengths
Global Distributors Sigma-Aldrich (Merck), Thermo Fisher Scientific≥97-98%[4]Grams to KilogramsExtensive QC, readily available documentation (CoA, SDS), reliable stock.
Specialty Manufacturers SynQuest Labs, Apollo Scientific, Amitychem≥97%[4]Grams to BulkCompetitive pricing on larger scales, custom synthesis capabilities.
Pharma Intermediate Suppliers SynZeal, Aquigen Bio Sciences, NINGBO INNOHigh Purity (e.g., 99.9%)[9]Grams to KilogramscGMP compliance, reference standards, detailed analytical data.[6][7]

Technical Specifications and Quality Control

For any research or development application, understanding the technical specifications of the starting material is non-negotiable. The purity and isomeric integrity of this compound directly impact reaction outcomes and the purity of the final product.

Critical Quality Attributes:

  • Purity: Most suppliers offer a standard purity of ≥97% or ≥98%.[3][4] For sensitive applications, such as reference standards or late-stage pharmaceutical synthesis, higher purity grades (e.g., 99.9%) are available.[9] Purity is typically determined by titration or HPLC.

  • Isomeric Purity: The primary isomeric impurity to consider is the cis-isomer. The stereochemistry is crucial for its role as a molecular scaffold.[1] While standard supplier specifications may not always quantify the cis-isomer content, a Certificate of Analysis (CoA) from a reputable supplier should provide assurance. For highly sensitive applications, NMR spectroscopy is the most effective method to confirm the trans configuration and check for cis impurities.

  • Physical Properties: The compound is an off-white crystalline solid.[8] Its melting point is a key indicator of purity, typically cited in the range of 163-165 °C.[8]

Workflow for Material Verification:

The following workflow is recommended upon receiving a new batch of the material to ensure it meets the requirements for your application.

G cluster_0 Step 1: Documentation Review cluster_1 Step 2: Physical & Chemical Verification cluster_2 Step 3: Decision s1 Receive Material s2 Review Supplier's Certificate of Analysis (CoA) s1->s2 Check Lot No. s3 Visual Inspection (Color, Form) s2->s3 s4 Melting Point Analysis (Compare to spec: 163-165 °C) s3->s4 s5 Spectroscopic Analysis (¹H NMR, ¹³C NMR) s4->s5 s6 Purity Analysis (HPLC, if required) s5->s6 s7 Does material meet all specifications? s6->s7 s8 Accept for Use s7->s8 Yes s9 Quarantine & Contact Supplier s7->s9 No

Caption: In-house quality control workflow for incoming raw material.

Key Applications in Research and Drug Development

The rigid, bifunctional nature of this compound makes it a versatile building block.[1]

  • Pharmaceutical Intermediates: Its most prominent application is as a key intermediate in the synthesis of Gliclazide, a sulfonylurea drug used to treat type 2 diabetes.[6][8] The cyclopentane ring provides a specific spatial arrangement necessary for the molecule's therapeutic activity.

  • Scaffold for Novel Therapeutics: The dicarboxylic acid groups can be readily converted into esters, amides, and other functional groups, allowing for the construction of complex molecular architectures.[1][2] This makes it an excellent starting point for creating libraries of compounds in drug discovery programs, such as for the development of sodium channel blockers or cathepsin K inhibitors.[10]

  • Bioisosteres: In medicinal chemistry, dicarboxylic acids can sometimes act as bioisosteres for other functional groups, helping to modulate properties like acidity, solubility, and receptor binding. The related cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid group itself.[11]

  • Polymer and Materials Science: The di-acid functionality allows it to serve as a monomer in the production of specialty polymers and polyesters, where its rigid structure can impart desirable thermal and mechanical properties.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

  • Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]

  • Storage: Store in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.

Experimental Protocol: Synthesis of a Diamide Derivative

This protocol provides a representative example of how to utilize this compound as a scaffold.

Objective: To synthesize N1,N2-dibenzyl-trans-cyclopentane-1,2-dicarboxamide.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine (2.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound in anhydrous DCM.

    • Add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.

  • Amide Coupling:

    • Dissolve the crude diacyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.

    • Add the benzylamine solution dropwise to the diacyl chloride solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure diamide.

References

An In-depth Technical Guide on the Safety and Handling of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory personnel are paramount. This guide provides a comprehensive overview of the safe handling and management of trans-Cyclopentane-1,2-dicarboxylic acid (CAS No: 1461-97-8), a key building block in organic synthesis and pharmaceutical development.[1][2] This document moves beyond mere procedural steps to explain the rationale behind safety protocols, ensuring a culture of informed caution in your laboratory.

Understanding the Compound: A Chemist's Perspective

This compound is a white crystalline solid.[3] Its structure, featuring two carboxylic acid groups on opposite sides of a cyclopentane ring, dictates its chemical reactivity and physical properties.[1][3] This trans configuration is crucial for its applications, particularly as an intermediate in the synthesis of pharmaceuticals.[1][2] While the cis-isomer readily forms a cyclic anhydride upon heating, the trans-isomer does not due to the significant distance between the carboxyl groups.[1] This stability is advantageous in many synthetic processes.[1]

Hazard Identification and Risk Assessment: The Foundation of Safety

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards that necessitate careful handling.

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust.[4][5]

  • Harmful if Swallowed (Acute Toxicity, Category 4): Ingestion can be harmful.[6][7]

  • Harmful in Contact with Skin (Acute Toxicity, Category 4): Can be harmful if absorbed through the skin.[6][7]

  • Harmful if Inhaled (Acute Toxicity, Category 4): Inhalation of dust can be harmful.[6][7]

A thorough risk assessment is the first line of defense. Before any procedure involving this compound, it is critical to evaluate the potential for exposure and implement appropriate control measures.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Identify Hazards Identify Hazards Evaluate Exposure Evaluate Exposure Identify Hazards->Evaluate Exposure Assess Routes (Inhalation, Dermal, Ingestion) Implement Controls Implement Controls Evaluate Exposure->Implement Controls Select PPE & Engineering Controls Safe Execution Safe Execution Implement Controls->Safe Execution Proceed with Caution Start Start Procedure Procedure Start->Procedure Initiate Task Procedure->Identify Hazards Analyze Steps Review & Refine Review & Refine Safe Execution->Review & Refine Post-Procedure Analysis

Caption: A workflow for conducting a risk assessment before handling hazardous chemicals.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably practicable" (ALARP) should guide exposure control. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[8][9] For procedures that may generate dust, a certified chemical fume hood is mandatory to minimize inhalation exposure.[8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all approach; it must be based on the specific risks of the procedure.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are essential to protect against splashes and dust.[8] A face shield should be worn over goggles when there is a significant risk of splashing.[8][11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[11] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[8]

    • Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned to protect the skin and personal clothing.[8]

    • Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[8]

  • Respiratory Protection: If engineering controls are insufficient to maintain dust levels below exposure limits, a NIOSH-approved respirator is required.[8][12] The type of respirator will depend on the potential exposure level.

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and Safety

Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the quality of the compound.

Handling:

  • Avoid generating dust.[12][13] Use a spatula for transferring the solid and avoid pouring from a height.[8]

  • When dissolving, add the solid to the solvent slowly to prevent splashing.[8]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[6][12]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][14]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15][16]

  • Segregate from incompatible materials such as strong bases and strong oxidizing agents.[14][16] Carboxylic acids, in general, should not be stored with bases.[17]

  • Avoid storing in metal cabinets which can corrode.[17]

  • Label all containers clearly with the full chemical name and any associated hazards.[9][18]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

First Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4][6][14] If breathing is difficult, give oxygen.[6] If not breathing, provide artificial respiration.[6][14] Seek medical attention.[4][14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][14] Remove contaminated clothing.[14] If skin irritation occurs, seek medical advice.[4][14]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[14][15] Remove contact lenses if present and easy to do.[14] Continue rinsing. If eye irritation persists, get medical advice.[4][14]

  • Ingestion: Rinse the mouth with water.[6][15] Do NOT induce vomiting.[4] Seek immediate medical attention.[6][14]

EmergencyResponse cluster_emergency Emergency Response Exposure Exposure Inhalation Inhalation Exposure->Inhalation Yes Skin Contact Skin Contact Exposure->Skin Contact Yes Eye Contact Eye Contact Exposure->Eye Contact Yes Ingestion Ingestion Exposure->Ingestion Yes First Aid First Aid Inhalation->First Aid Move to Fresh Air Skin Contact->First Aid Wash with Soap & Water Eye Contact->First Aid Rinse with Water Ingestion->First Aid Rinse Mouth Medical Attention Medical Attention First Aid->Medical Attention Seek Professional Help

Caption: A decision-making flowchart for responding to chemical exposure.

Accidental Release Measures:

  • Small Spills: For small spills, knowledgeable personnel wearing appropriate PPE can clean them up.[19] Prevent the spread of dust.[20] Gently sweep the solid material and place it in a suitable, labeled container for disposal.[15][20] Clean the spill area thoroughly.[12]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[20][21] Prevent the material from entering drains or waterways.[22]

Firefighting Measures:

  • This compound is not considered a significant fire risk, but its container may burn.[13]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[14][15]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][15]

Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle.

  • Dispose of this compound and any contaminated materials as hazardous waste.[14][18]

  • Do not dispose of down the drain or in regular trash.[18]

  • Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company.[6][18]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[18]

Quantitative Data Summary

PropertyValueSource
CAS Number 1461-97-8[4][23][24]
Molecular Formula C₇H₁₀O₄[4][24]
Molecular Weight 158.15 g/mol [24]
Appearance White crystalline solid/powder[2][3][15]
Melting Point 163-165 °C[2]
Purity ≥97% (typical for pharmaceutical grade)[2]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its properties and a steadfast commitment to safety protocols. By integrating the principles of risk assessment, proper engineering controls, appropriate personal protective equipment, and diligent handling and disposal practices, we can ensure a safe laboratory environment that fosters innovation. This guide serves as a foundational resource, but it is incumbent upon each researcher to consult the most current Safety Data Sheet (SDS) and their institution's specific safety guidelines before commencing any work.

References

Methodological & Application

synthesis of Gliclazide using trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Novel, Stereospecific Synthetic Pathway to Gliclazide Utilizing trans-Cyclopentane-1,2-dicarboxylic Acid as a Chiral Precursor

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process chemistry, and pharmaceutical sciences.

Introduction: Re-evaluating the Synthesis of a Cornerstone Antidiabetic Agent

Gliclazide, a second-generation sulfonylurea, remains a cornerstone in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] Its therapeutic efficacy is attributed not only to its primary function of stimulating insulin release from pancreatic β-cells but also to its beneficial hemobiological effects, such as reducing platelet adhesion and aggregation.[1] The molecular architecture of Gliclazide is distinguished by a specific bicyclic amine, the 3-azabicyclo[3.3.0]octane moiety, attached to a p-toluenesulfonylurea group. The synthesis of this bicyclic core, particularly with the correct stereochemistry, is the pivotal challenge in the total synthesis of Gliclazide.

Conventional syntheses often commence from precursors like cyclopentane phthalimide or employ multi-step sequences that may involve hazardous reagents or generate undesirable impurities.[2][3] For instance, some established routes that generate the key N-amino-3-azabicyclo[3.3.0]octane intermediate have faced challenges related to the use of high-risk reducing agents or the potential introduction of genotoxic impurities.[2][3]

This application note details a novel and robust synthetic strategy for Gliclazide, beginning with the readily available and stereochemically defined precursor, this compound. This approach offers a potential pathway to the required cis-fused 3-azabicyclo[3.3.0]octane ring system through a carefully orchestrated series of stereospecific transformations. We will elucidate the chemical logic behind each step, provide a detailed experimental protocol, and discuss the critical parameters for successful execution.

Strategic Rationale: From a trans-Precursor to a cis-Fused Bicyclic Core

The central challenge of this synthetic proposal is the conversion of a trans-substituted cyclopentane ring into the cis-fused 3-azabicyclo[3.3.0]octane system inherent to Gliclazide. Our strategy hinges on a key intramolecular cyclization step where stereochemistry is controlled. The proposed pathway involves the following major transformations:

  • Reduction to Diol: The dicarboxylic acid is reduced to the corresponding trans-1,2-bis(hydroxymethyl)cyclopentane. This is a standard transformation that preserves the stereochemistry of the starting material.

  • Activation of Hydroxyl Groups: The primary hydroxyl groups of the diol are converted into good leaving groups, such as mesylates or tosylates, to facilitate subsequent nucleophilic substitution.

  • Intramolecular Double Nucleophilic Substitution: The activated diol undergoes cyclization with a suitable nitrogen source, such as hydrazine, to form the N-amino-3-azabicyclo[3.3.0]octane core. This step is critical for establishing the bicyclic framework. While some methods utilize the dimesylate of cis-1,2-cyclopentanedimethanol,[4][5] this protocol adapts the cyclization for a trans-precursor.

  • Formation of the Sulfonylurea Moiety: The synthesized bicyclic amine is then condensed with p-toluenesulfonyl isocyanate or an equivalent reagent to complete the synthesis of Gliclazide.

This multi-step process is designed to be efficient and scalable, providing a viable alternative to existing manufacturing routes.

Visualizing the Synthetic Workflow

The following diagram outlines the proposed synthetic pathway from this compound to Gliclazide.

Gliclazide_Synthesis A trans-Cyclopentane- 1,2-dicarboxylic acid B trans-1,2-Bis(hydroxymethyl)cyclopentane A->B   Reduction   (e.g., LiAlH4 / THF) C trans-1,2-Bis(mesyloxymethyl)cyclopentane B->C   Mesylation   (MsCl, Pyridine) D N-Amino-3-azabicyclo[3.3.0]octane C->D   Cyclization   (Hydrazine Hydrate) E Gliclazide D->E   Condensation   (p-toluenesulfonyl isocyanate)

Caption: Proposed synthesis workflow for Gliclazide.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Lithium aluminum hydride (LiAlH₄) is highly reactive with water and should be handled with extreme care under an inert atmosphere.

Part 1: Synthesis of trans-1,2-Bis(hydroxymethyl)cyclopentane
  • Rationale: The initial step involves the reduction of both carboxylic acid functionalities to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the reagent.

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
This compound158.151.015.8 g
Lithium Aluminum Hydride (LiAlH₄)37.952.59.5 g
Anhydrous Tetrahydrofuran (THF)--400 mL
1 M Hydrochloric Acid (HCl)--As needed
Saturated Sodium Sulfate (Na₂SO₄) soln.--100 mL

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (9.5 g) in anhydrous THF (200 mL).

  • Dissolve this compound (15.8 g) in anhydrous THF (200 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (10 mL), 15% aqueous NaOH (10 mL), and then water (30 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield trans-1,2-Bis(hydroxymethyl)cyclopentane as a colorless oil.

Part 2: Synthesis of trans-1,2-Bis(mesyloxymethyl)cyclopentane
  • Rationale: The hydroxyl groups of the diol are converted to mesylates to serve as excellent leaving groups for the subsequent cyclization. Methanesulfonyl chloride (MsCl) is used in the presence of a base like pyridine, which also acts as the solvent and neutralizes the HCl generated.

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
trans-1,2-Bis(hydroxymethyl)cyclopentane130.181.013.0 g
Methanesulfonyl Chloride (MsCl)114.562.219.3 mL
Anhydrous Pyridine--150 mL

Procedure:

  • Dissolve the diol (13.0 g) in anhydrous pyridine (150 mL) in a flask cooled to 0 °C.

  • Add methanesulfonyl chloride (19.3 mL) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-cold 2 M HCl (300 mL) and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to afford the dimesylate product.

Part 3: Synthesis of N-Amino-3-azabicyclo[3.3.0]octane
  • Rationale: This is the key ring-forming step. The dimesylate reacts with hydrazine hydrate in a double nucleophilic substitution to form the bicyclic hydrazine derivative. This process is analogous to established methods for forming this heterocyclic system.[4][5]

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
trans-1,2-Bis(mesyloxymethyl)cyclopentane286.371.028.6 g
Hydrazine Hydrate (64%)50.063.015.0 mL
Ethanol (95%)--300 mL

Procedure:

  • To a solution of the dimesylate (28.6 g) in ethanol (300 mL), add hydrazine hydrate (15.0 mL).

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with dichloromethane.

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-amino-3-azabicyclo[3.3.0]octane. Purification can be achieved by vacuum distillation or conversion to its hydrochloride salt.[4]

Part 4: Synthesis of Gliclazide
  • Rationale: The final step is the formation of the sulfonylurea bridge. The primary amino group of the bicyclic hydrazine attacks the electrophilic carbon of p-toluenesulfonyl isocyanate. This is a common and efficient method for constructing sulfonylureas.[6]

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
N-Amino-3-azabicyclo[3.3.0]octane126.201.012.6 g
p-Toluenesulfonyl isocyanate197.221.0520.7 g
Anhydrous Toluene--250 mL

Procedure:

  • Dissolve N-Amino-3-azabicyclo[3.3.0]octane (12.6 g) in anhydrous toluene (150 mL).

  • Add a solution of p-toluenesulfonyl isocyanate (20.7 g) in anhydrous toluene (100 mL) dropwise at room temperature.

  • Stir the mixture for 3 hours at room temperature, during which a white precipitate will form.

  • Filter the precipitate, wash with cold toluene, and dry under vacuum.

  • Recrystallize the crude product from ethyl acetate to yield pure Gliclazide.[6]

Mechanism Highlight: The Cyclization Step

The formation of the 3-azabicyclo[3.3.0]octane core is the most critical transformation in this synthesis. The diagram below illustrates the proposed mechanism.

Caption: Mechanism of bicyclic core formation.

Conclusion and Outlook

This application note presents a structured and scientifically grounded protocol for the synthesis of Gliclazide starting from this compound. By leveraging a sequence of well-established chemical transformations, this pathway offers a viable and potentially advantageous route to this important antidiabetic drug. The key advantages include the use of a stereochemically defined and accessible starting material and a logical progression through key intermediates. Further optimization of reaction conditions, particularly for the crucial cyclization step, could lead to a highly efficient and scalable process suitable for industrial application. This work serves as a template for researchers exploring novel synthetic avenues for established pharmaceutical agents.

References

trans-Cyclopentane-1,2-dicarboxylic acid as a chiral resolving agent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: trans-Cyclopentane-1,2-dicarboxylic Acid for Chiral Resolution

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological effects. Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical and often indispensable step.

Classical resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable method for obtaining enantiomerically pure compounds.[1] This application note provides a detailed technical guide on the use of this compound as an effective chiral resolving agent, particularly for racemic bases such as amines. Its rigid cyclopentane backbone and two carboxylic acid functionalities provide a well-defined stereochemical environment for effective discrimination between enantiomers.[2] This guide will delve into the underlying principles, provide detailed experimental protocols, and offer field-proven insights to empower researchers to successfully implement this methodology.

Core Principle: The Mechanism of Diastereomeric Salt Formation

The fundamental basis for this resolution technique is the conversion of a pair of enantiomers, which share identical physical properties like solubility, into a pair of diastereomers with distinct physical characteristics.[3] When a racemic base, (±)-Amine, is reacted with a single enantiomer of a chiral acid, such as (1R,2R)-cyclopentane-1,2-dicarboxylic acid, two different diastereomeric salts are formed.

  • (R)-Amine + (1R,2R)-Acid → Diastereomeric Salt A [(R)-Amine:(1R,2R)-Acid]

  • (S)-Amine + (1R,2R)-Acid → Diastereomeric Salt B [(S)-Amine:(1R,2R)-Acid]

These two salts, A and B, are not mirror images of each other. The differential three-dimensional interactions within their crystal lattices lead to variances in properties like solubility, melting point, and crystal morphology.[4] By carefully selecting a solvent in which one salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized and isolated by filtration.[5]

cluster_Racemic Racemic Mixture cluster_Agent Resolving Agent cluster_Salts Diastereomeric Salts cluster_Separation Separation cluster_Products Isolated Components racemic_mix Racemic Amine (R-Amine + S-Amine) crystallization Fractional Crystallization racemic_mix->crystallization resolving_agent Enantiopure Acid (e.g., 1R,2R-Acid) resolving_agent->crystallization salt_A Salt A (R-Amine : 1R,2R-Acid) Less Soluble pure_R Pure R-Amine salt_A->pure_R Liberation salt_B Salt B (S-Amine : 1R,2R-Acid) More Soluble pure_S Pure S-Amine salt_B->pure_S Liberation crystallization->salt_A Precipitates crystallization->salt_B Stays in Mother Liquor start Start: Racemic Amine + (1R,2R)-Resolving Agent dissolve 1. Dissolve in Hot Solvent (e.g., Ethanol) start->dissolve cool 2. Slow Cooling & Crystallization dissolve->cool filtrate 3. Filtration cool->filtrate solid Solid: Less Soluble Salt (e.g., R-Amine Salt) filtrate->solid mother_liquor Liquid: Mother Liquor with More Soluble Salt (S-Amine Salt) filtrate->mother_liquor liberate_R 4a. Liberate Amine (add NaOH) solid->liberate_R liberate_S 4b. Liberate Amine (add NaOH) mother_liquor->liberate_S extract_R 5a. Extract R-Amine liberate_R->extract_R recover_R 6a. Recover (1R,2R)-Acid (add HCl) liberate_R->recover_R end_R Product: (R)-Amine extract_R->end_R end_acid Recovered Agent recover_R->end_acid extract_S 5b. Extract S-Amine liberate_S->extract_S end_S Product: (S)-Amine extract_S->end_S

References

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Building Block for Advanced Polymers

In the continuous quest for novel polymeric materials with enhanced performance, the selection of monomers is of paramount importance. trans-Cyclopentane-1,2-dicarboxylic acid is an alicyclic dicarboxylic acid that offers a unique combination of rigidity and stereochemistry, making it a valuable building block for high-performance polyesters and polyamides. The trans configuration of the carboxylic acid groups on the cyclopentane ring imparts a specific geometry that can lead to polymers with improved thermal stability, mechanical strength, and distinct crystallization behaviors.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the use of this compound in polymer synthesis. It includes detailed application notes, step-by-step protocols for polyester and polyamide synthesis, and insights into the structure-property relationships of the resulting polymers.

The Scientific Rationale: Why Choose this compound?

The incorporation of the cyclopentane ring into a polymer backbone introduces a degree of rigidity that is intermediate between linear aliphatic and aromatic monomers. This "best-of-both-worlds" characteristic allows for the fine-tuning of polymer properties.

Key Advantages:

  • Enhanced Thermal Stability: The rigid cyclopentane unit restricts segmental motion of the polymer chains, leading to higher glass transition temperatures (Tg) and melting temperatures (Tm) compared to their linear aliphatic counterparts.

  • Improved Mechanical Properties: The constrained nature of the cycloaliphatic ring can contribute to increased tensile strength and modulus in the resulting polymers.[2]

  • Tunable Crystallinity: The stereochemistry of the trans-isomer influences how the polymer chains pack, allowing for control over the degree of crystallinity, which in turn affects mechanical and thermal properties.[1]

  • Chemical Resistance: The hydrocarbon nature of the cyclopentane ring can enhance the polymer's resistance to hydrolysis and chemical attack compared to polymers with more flexible linkages.

I. Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters. This technique is particularly suitable for the reaction of this compound with aliphatic diols. The following protocol details the synthesis of poly(butylene trans-cyclopentane-1,2-dicarboxylate).

Reaction Scheme: Polyester Synthesis

polyester_synthesis cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation monomer1 trans-Cyclopentane- 1,2-dicarboxylic acid oligomer Low MW Oligomer + H₂O monomer1->oligomer monomer2 1,4-Butanediol monomer2->oligomer catalyst Catalyst (e.g., Ti(OBu)4) catalyst->oligomer polymer High MW Polyester + 1,4-Butanediol oligomer->polymer High Temp, Vacuum caption Melt Polycondensation Workflow for Polyester Synthesis.

Caption: Melt Polycondensation Workflow for Polyester Synthesis.

Detailed Protocol: Poly(butylene trans-cyclopentane-1,2-dicarboxylate)

Materials:

  • This compound (1.0 mol)

  • 1,4-Butanediol (1.2 mol, 20% molar excess)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (e.g., antimony trioxide) (0.05 - 0.1 mol%)

  • Antioxidant (e.g., Irganox 1010) (0.1 wt%)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, condenser, and vacuum connection.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Esterification (Direct Esterification)

  • Reactor Setup: Charge the reactor with this compound, 1,4-butanediol, and the antioxidant.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to 180-200°C. Water will begin to distill off as the esterification reaction proceeds.

  • Monitoring: Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Catalyst Addition: Cool the reactor to below 180°C and add the titanium(IV) butoxide catalyst.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature to 220-240°C.

  • Vacuum Application: Slowly apply vacuum to the system over 30-60 minutes, gradually reducing the pressure to below 1 Torr. This facilitates the removal of excess 1,4-butanediol and drives the polymerization to completion.

  • Viscosity Increase: As the polycondensation proceeds, the viscosity of the molten polymer will noticeably increase. The torque on the mechanical stirrer can be used to monitor the progress of the reaction.

  • Reaction Completion: Continue the reaction under high vacuum for 2-3 hours, or until the desired melt viscosity (and thus molecular weight) is achieved.

  • Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor under a nitrogen atmosphere into a cold water bath to quench it.

  • Pelletization: Pelletize the resulting polymer strands for further characterization and processing.

Expected Polymer Properties

The properties of polyesters derived from this compound can be tailored by the choice of diol.

PropertyExpected RangeRationale
Glass Transition Temp. (Tg)40 - 80 °CThe rigid cyclopentane ring increases Tg compared to linear aliphatic polyesters.
Melting Temperature (Tm)150 - 220 °CDependent on the diol length and crystallinity. The trans-isomer promotes regular chain packing.
Molecular Weight (Mn)20,000 - 50,000 g/mol Achievable through optimized melt polycondensation conditions.

II. Synthesis of Polyamides via Solution or Interfacial Polymerization

For the synthesis of polyamides, which often require lower reaction temperatures to prevent degradation, solution or interfacial polymerization methods are preferred. These methods first require the conversion of the dicarboxylic acid to a more reactive species, such as a diacid chloride.

Workflow for Polyamide Synthesis

polyamide_workflow cluster_activation Step 1: Acid Chloride Formation cluster_polymerization Step 2: Polycondensation start trans-Cyclopentane- 1,2-dicarboxylic acid acid_chloride trans-Cyclopentane- 1,2-dicarbonyl chloride start->acid_chloride SOCl₂ or (COCl)₂ polymer Polyamide + HCl acid_chloride->polymer diamine Diamine (e.g., 1,6-Hexanediamine) diamine->polymer caption General workflow for the synthesis of polyamides.

Caption: General workflow for the synthesis of polyamides.

Detailed Protocol: Poly(hexamethylene trans-cyclopentane-1,2-dicarboxamide)

Part A: Synthesis of trans-Cyclopentane-1,2-dicarbonyl Chloride

Materials:

  • This compound (1.0 mol)

  • Thionyl chloride (SOCl₂) (2.5 mol)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or another inert solvent

Equipment:

  • Round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl gas).

  • Heating mantle.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a fume hood, combine this compound and anhydrous toluene in the round-bottom flask.

  • Reagent Addition: Slowly add thionyl chloride to the mixture, followed by a catalytic amount of DMF.

  • Reflux: Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, or until the evolution of HCl gas ceases.

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and toluene by rotary evaporation.

  • Purification: The resulting diacid chloride can be purified by vacuum distillation.

Part B: Solution Polycondensation

Materials:

  • trans-Cyclopentane-1,2-dicarbonyl chloride (from Part A) (1.0 mol)

  • 1,6-Hexanediamine (1.0 mol)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • An acid scavenger (e.g., pyridine or triethylamine) (2.0 mol)

  • Methanol (for precipitation)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and addition funnel.

  • Low-temperature circulator.

Procedure:

  • Diamine Solution: Dissolve 1,6-hexanediamine and the acid scavenger in anhydrous NMP in the reactor.

  • Cooling: Cool the solution to 0-5°C using the low-temperature circulator.

  • Acid Chloride Addition: Dissolve the trans-cyclopentane-1,2-dicarbonyl chloride in a small amount of anhydrous NMP and add it dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Polymer Precipitation: Precipitate the polyamide by pouring the viscous polymer solution into a large volume of vigorously stirred methanol.

  • Washing and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and then water to remove any unreacted monomers and salts, and dry it in a vacuum oven at 80°C overnight.

Expected Polymer Properties

The properties of polyamides derived from this compound are influenced by the strong intermolecular hydrogen bonding between the amide linkages.[3]

PropertyExpected RangeRationale
Glass Transition Temp. (Tg)100 - 160 °CThe combination of the rigid cyclopentane ring and strong hydrogen bonds results in a high Tg.
Melting Temperature (Tm)200 - 280 °CThe regular chain structure facilitated by the trans-isomer and hydrogen bonding leads to a high melting point.
Mechanical StrengthHighStrong intermolecular forces contribute to high tensile strength and modulus.[2]
SolubilityLimited to polar aprotic solventsThe semi-crystalline nature and hydrogen bonding reduce solubility in common solvents.

Conclusion and Future Outlook

This compound is a versatile and valuable monomer for the synthesis of high-performance polyesters and polyamides. Its unique stereochemistry and rigid cyclic structure provide a means to enhance the thermal and mechanical properties of these polymers. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis and characterization of novel polymers based on this intriguing building block. Further research into copolyesters and copolyamides incorporating this compound will undoubtedly lead to the development of new materials with tailored properties for a wide range of applications, from advanced engineering plastics to specialized biomedical devices.

References

Application Note: High-Resolution NMR Spectroscopy for the Complete Structural and Stereochemical Characterization of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of cyclic organic molecules. trans-Cyclopentane-1,2-dicarboxylic acid (CAS 1461-97-8) presents a compelling case study due to the conformational flexibility of the five-membered ring and the influence of its stereochemistry on the spectral output. This application note provides a comprehensive guide, detailing field-proven protocols for sample preparation, data acquisition, and in-depth spectral interpretation using 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques. The causality behind experimental choices is explained, empowering researchers to not only replicate the methodology but also to adapt it for analogous systems.

Introduction: The Challenge of a Flexible Ring System

The cyclopentane ring is a common motif in pharmaceuticals and natural products. Unlike the more rigid cyclohexane chair, cyclopentane exists in a dynamic equilibrium between various non-planar conformations, primarily the envelope (Cₛ symmetry) and half-chair (C₂ symmetry) forms. This phenomenon, known as pseudorotation, means that the observed NMR parameters are a population-weighted average of all contributing conformers.

For 1,2-disubstituted cyclopentanes, the trans stereochemistry introduces further complexity. The two carboxylic acid groups can exist in a pseudo-diaxial or a pseudo-diequatorial orientation, with the equilibrium between these states being influenced by the solvent and intramolecular interactions.[1] High-resolution NMR, particularly the analysis of vicinal proton-proton coupling constants (³JHH), provides a powerful method to probe this conformational preference and confirm the relative stereochemistry of the substituents.[2]

Core Principles and Experimental Causality

The complete characterization of this compound relies on several key NMR experiments, each chosen for the specific information it provides. The workflow is designed to build a complete structural picture from proton environments to the full carbon skeleton and stereochemistry.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Weigh & Dissolve in DMSO-d6 H1 1D ¹H NMR (Proton Environments) Prep->H1 C13 1D ¹³C & DEPT-135 (Carbon Skeleton) H1->C13 COSY 2D COSY (H-H Connectivity) C13->COSY HSQC 2D HSQC (C-H Connectivity) COSY->HSQC Assign Assign Signals HSQC->Assign J_Coup Measure J-Couplings Assign->J_Coup Stereo Determine Stereochemistry & Conformation J_Coup->Stereo Structure Final Structure Confirmation Stereo->Structure

Figure 1: Experimental workflow for NMR characterization.

  • ¹H NMR: This is the foundational experiment. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their multiplicity (splitting patterns), which reveals the number of neighboring protons. The carboxylic acid protons are expected to appear as a broad singlet at a very downfield chemical shift (10-13 ppm).[3]

  • ¹³C NMR: This experiment reveals the number of unique carbon environments. The carbonyl carbons of the carboxylic acid groups are characteristically found in the 165-185 ppm region.[4]

  • DEPT-135: Distortionless Enhancement by Polarization Transfer is a crucial experiment that aids in assigning carbon signals by revealing the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the carbonyl carbon) are absent.

  • 2D COSY (COrrelation SpectroscopY): This experiment maps proton-proton couplings. A cross-peak between two proton signals in the 2D map confirms that they are coupled (typically through 2-3 bonds), providing definitive evidence of connectivity within the cyclopentane ring.[5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the most powerful tool for unambiguously assigning the ¹H and ¹³C spectra, linking the proton and carbon skeletons together.[6]

Detailed Experimental Protocols

Sample Preparation Protocol

Scientific integrity begins with meticulous sample preparation. For dicarboxylic acids, which can be challenging to dissolve and are often hygroscopic, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its high polarity.[7]

  • Analyte Quantity: Weigh 10-15 mg of this compound for ¹H and 2D NMR, or 50-60 mg for ¹³C NMR, into a clean, dry glass vial.[8]

  • Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial.[9]

  • Dissolution: Cap the vial and gently agitate or use a vortex mixer until the solid is completely dissolved. Do not dissolve the sample directly in the NMR tube, as this can lead to poor magnetic field homogeneity (shimming).[9]

  • Filtration and Transfer: Use a clean glass Pasteur pipette with a small plug of cotton or glass wool at the tip. Draw the solution from the vial and carefully transfer it into a clean, dry 5 mm NMR tube. The filtration step is critical to remove any particulate matter that can degrade spectral resolution.[10]

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[9] Cap the tube securely.

NMR Data Acquisition Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse ProgramStandard (zg30)30° pulse angle for quantitative analysis with sufficient relaxation.
Spectral Width16 ppm (centered at ~6 ppm)Ensures all signals, from aliphatic to carboxylic acid protons, are captured.
Acquisition Time~3.0 sProvides good digital resolution.
Relaxation Delay (d1)2.0 sAllows for adequate relaxation of protons between scans.
Number of Scans16-32Sufficient for good signal-to-noise (S/N) with ~10 mg sample.
¹³C{¹H} NMR Pulse ProgramStandard proton decoupled (zgpg30)Provides a single peak for each unique carbon, simplifying the spectrum.
Spectral Width240 ppm (centered at ~100 ppm)Covers the full range of expected carbon chemical shifts.
Relaxation Delay (d1)2.0 sStandard delay for most organic molecules.
Number of Scans1024-2048Required due to the low natural abundance and sensitivity of the ¹³C nucleus.
DEPT-135 Pulse ProgramStandard DEPT-135Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
Number of Scans512-1024Similar sensitivity to ¹³C, requiring a significant number of scans.
2D COSY Pulse ProgramStandard gradient-selected (cosygpmfqf)Gradient selection provides cleaner spectra by suppressing artifacts.
Dimensions2048 (F2) x 256 (F1)Balances resolution and experiment time.
Number of Scans4-8 per incrementGood S/N for establishing correlations.
2D HSQC Pulse ProgramStandard gradient-selected (hsqcedetgpsisp2.3)Provides excellent sensitivity and artifact suppression for ¹JCH correlations.
Dimensions2048 (F2) x 256 (F1)Standard parameters for routine structural work.
Number of Scans4-8 per incrementSufficient for a moderately concentrated sample.

Data Interpretation and Structural Elucidation

Molecular Structure and Proton Numbering

For clarity in spectral assignment, the protons and carbons are numbered as shown below. Due to molecular symmetry, there are only four unique carbon environments (C1, C3, C4, C=O) and four unique proton environments (H1, H3/H3', H4/H4', COOH).

G cluster_labels mol H1 H1 H2 H2 COOH_1 COOH COOH_2 COOH H3_ax H3' H3_eq H3 H4_ax H4' H4_eq H4 H5_ax H5' H5_eq H5

Figure 2: Numbering scheme for this compound.

Representative Spectral Data

The following tables present representative ¹H and ¹³C NMR data expected for this compound in DMSO-d₆. Note: These are illustrative values based on established principles and data from analogous compounds. Researchers should use this as a guide to interpret their own experimentally obtained data.

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Label Representative δ (ppm) Multiplicity Representative J (Hz) Integration Assignment Rationale
COOH ~12.2 br s - 2H Characteristic downfield shift for carboxylic acid protons; broad due to hydrogen bonding and exchange.
H1 / H2 ~2.95 m - 2H Methine protons alpha to the electron-withdrawing carbonyl group are deshielded.
H3 / H5 ~2.05 m - 4H Methylene protons beta to the carbonyl groups.

| H4 | ~1.70 | m | - | 2H | Methylene protons gamma to the carbonyl groups, least deshielded aliphatic protons. |

Table 2: Representative ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

Carbon Label Representative δ (ppm) DEPT-135 Phase Assignment Rationale
C=O ~175.0 Absent Characteristic chemical shift for a carboxylic acid carbonyl carbon.[8]
C1 / C2 ~45.5 CH (Positive) Methine carbon directly attached to the electron-withdrawing carboxyl group.
C3 / C5 ~29.0 CH₂ (Negative) Methylene carbon beta to the carboxyl group.

| C4 | ~23.5 | CH₂ (Negative) | Methylene carbon gamma to the carboxyl group, most upfield signal. |

Stereochemical Analysis through Coupling Constants

The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between the methine protons (H1, H2) and the adjacent methylene protons (H3, H5). Due to the complexity of the overlapping multiplets, these values are often best extracted through spectral simulation or by analyzing cross-peaks in a high-resolution COSY spectrum.

The magnitude of vicinal coupling (³J) is dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus relationship.[7]

  • A large coupling constant (typically 8-12 Hz) corresponds to a dihedral angle near 180° (anti-periplanar).

  • A small coupling constant (typically 0-4 Hz) corresponds to a dihedral angle near 90° (gauche).

In the most stable diequatorial conformation of the trans isomer, the H1 proton has a trans (anti) relationship with one of the H5 protons and a cis (gauche) relationship with the other. This would be expected to result in both large and small coupling constants for the H1 multiplet, confirming the trans arrangement of the substituents.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. Subsequent analysis, focusing on chemical shifts for initial assignment and leveraging 2D COSY and HSQC for unambiguous correlation, allows for a full assignment of the carbon and proton skeletons. Crucially, a detailed analysis of the proton-proton coupling constants provides insight into the conformational preferences of the flexible cyclopentane ring and serves as the ultimate confirmation of the compound's trans stereochemistry. This integrated approach represents a gold standard in the structural analysis of complex cyclic molecules.

References

Application Note: Elucidating the Solid-State Architecture of trans-Cyclopentane-1,2-dicarboxylic Acid via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of single-crystal X-ray crystallography to determine the three-dimensional structure of trans-cyclopentane-1,2-dicarboxylic acid. This dicarboxylic acid is a valuable chiral building block in organic synthesis, with applications in pharmaceuticals and materials science.[1][2] Understanding its precise molecular geometry and intermolecular interactions in the solid state is crucial for rational drug design, polymorphism screening, and the development of novel materials. This document provides a robust, field-proven protocol, from crystal growth to final structure refinement and validation, designed to ensure high-quality, reproducible results.

Introduction: The Significance of Structural Elucidation

This compound is a cyclic organic compound featuring two carboxylic acid groups oriented on opposite sides of the cyclopentane ring.[2] This trans configuration imparts chirality, meaning it exists as a pair of enantiomers.[1] The stereochemistry and conformational flexibility of the cyclopentane ring, combined with the hydrogen-bonding capabilities of the carboxylic acid moieties, dictate its assembly in the solid state. These non-covalent interactions, particularly the formation of hydrogen-bonded dimers, are fundamental to the crystal's structure and its resulting physicochemical properties.[1]

X-ray crystallography offers an unparalleled, atom-level view of the molecule's conformation and its supramolecular arrangement within the crystal lattice.[3] This information is invaluable for:

  • Drug Development: Understanding the precise shape and hydrogen bonding potential of a molecule is fundamental for designing ligands that fit into the active sites of protein targets.

  • Materials Science: The way molecules pack in a crystal influences properties like melting point, solubility, and mechanical strength.

  • Fundamental Chemistry: The determined structure provides a benchmark for computational modeling and a deeper understanding of stereochemical and conformational principles.[1]

This guide is structured to walk the user through the entire workflow, explaining not just the "how" but the critical "why" behind each step, ensuring a thorough understanding of the crystallographic process.

Experimental Workflow Overview

The process of determining the crystal structure of this compound can be logically divided into four key stages. Each stage is critical for the success of the overall experiment, from obtaining suitable crystalline material to achieving a refined and validated structural model.

workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_validation Validation & Interpretation a Synthesis & Purification b Crystal Growth a->b High Purity Sample c Crystal Mounting b->c Single Crystal d X-ray Diffraction Data Collection c->d Mounted Crystal e Data Processing & Reduction d->e Diffraction Images f Structure Solution & Refinement e->f Reflection File g Model Validation f->g Refined Model (.cif) h Analysis of Intermolecular Interactions g->h Validated Structure

Caption: High-level workflow for X-ray crystallography.

Materials and Reagents

  • trans-DL-1,2-Cyclopentanedicarboxylic acid (CAS: 1461-97-8), ≥98% purity[4]

  • Deionized water (18.2 MΩ·cm)

  • Ethanol (ACS grade)

  • Acetone (ACS grade)

  • Hexanes (ACS grade)

  • Cryoprotectant (e.g., Paratone-N oil)

  • MiTeGen MicroMounts™ or similar

  • Goniometer base

Detailed Protocols

Protocol 4.1: Purification and Crystal Growth

The quality of the final crystal structure is fundamentally limited by the quality of the single crystal used for data collection. Therefore, careful purification and controlled crystallization are paramount.

Rationale: Commercially available material, while of high purity, may contain minor amorphous content or microcrystalline impurities that can hinder the growth of large, single crystals. Recrystallization is a critical step to ensure a homogenous starting material. The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but show limited solubility at room temperature, promoting slow, ordered crystal formation.

Step-by-Step Protocol:

  • Purification:

    • Dissolve approximately 100 mg of this compound in a minimal amount of hot deionized water (e.g., 1-2 mL) in a small beaker with stirring. Historical methods have successfully used water for recrystallization.[5]

    • If any insoluble impurities are observed, hot-filter the solution through a pre-warmed filter paper into a clean, warm flask.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • For further cooling, place the flask in a 4°C refrigerator. Avoid rapid cooling which can lead to precipitation instead of crystallization.

    • Collect the resulting purified crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.

    • Dry the purified material under vacuum for several hours.

  • Crystal Growth via Slow Evaporation (Primary Method):

    • Prepare a saturated solution of the purified acid in a solvent system like ethanol or an acetone/hexanes mixture.

    • Dissolve the compound in a small vial (e.g., 2 mL).

    • Cover the vial with a cap, and then pierce the cap with a needle to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of clear, well-defined single crystals.

Protocol 4.2: Crystal Mounting and Data Collection

Rationale: The crystal must be mounted on the diffractometer and maintained at a cryogenic temperature (typically 100 K) during data collection. This minimizes atomic vibrations and significantly reduces radiation damage from the X-ray beam, leading to higher quality diffraction data.

Step-by-Step Protocol:

  • Crystal Selection: Under a stereomicroscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is clear, free of cracks, and has well-defined faces.

  • Mounting:

    • Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.

    • Using a MiTeGen MicroMount™, carefully pick up the crystal.

    • Secure the mount onto a goniometer base.

  • Cryo-cooling: Immediately place the mounted crystal into a cold stream of nitrogen gas (100 K) on the diffractometer.

  • Data Collection:

    • Mount the goniometer head onto the diffractometer (e.g., a Bruker D8 Venture with a Mo Kα or Cu Kα source).

    • Center the crystal in the X-ray beam.

    • Perform an initial series of frames to determine the unit cell and crystal quality.

    • Based on the unit cell, devise a data collection strategy to ensure complete and redundant data are collected. A typical strategy involves multiple runs of φ and ω scans at different detector and goniometer settings.

Protocol 4.3: Structure Solution and Refinement

Rationale: The collected diffraction pattern is a reciprocal space representation of the crystal's electron density. A mathematical process, known as a Fourier transform, is used to convert the measured reflection intensities into an electron density map, from which the atomic positions can be determined. This initial model is then refined to best fit the experimental data.

structure_solution raw_data Raw Diffraction Images processed_data Integrated Intensities (h,k,l) raw_data->processed_data Integration & Scaling phasing Phase Determination (Direct Methods) processed_data->phasing Structure Factors |F| map Initial Electron Density Map phasing->map model Initial Atomic Model map->model Model Building refinement Least-Squares Refinement model->refinement refinement->model Iterative Cycles final_model Final Validated Structure refinement->final_model Convergence

Caption: The workflow from diffraction data to a final structural model.

Step-by-Step Protocol:

  • Data Integration and Scaling: Use software such as SAINT (Bruker) to integrate the raw diffraction images, determining the position and intensity of each reflection. SCALE/SADABS should be used to apply absorption corrections and scale the data.

  • Structure Solution: The structure can be solved using "direct methods," which is the standard approach for small molecules. Software like SHELXT or SIR is commonly employed for this purpose. This will generate an initial model of the molecule.

  • Structure Refinement:

    • The initial model is refined against the experimental data using a least-squares minimization algorithm, typically within a program like SHELXL.

    • Initially, refine the positions and isotropic displacement parameters of all non-hydrogen atoms.

    • Introduce anisotropic displacement parameters for non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions, or place them in geometrically calculated positions.

    • Continue refinement until convergence is reached (i.e., the shifts in refined parameters are negligible).

Data Presentation and Interpretation

A successful structure determination will yield a set of crystallographic data that precisely describes the molecule's structure in the solid state. For a molecule like this compound, a high-quality dataset is expected. The data presented in Table 1 are representative values based on the published structure of the closely related trans-cyclohexane-1,2-dicarboxylic acid, and serve as a benchmark for what to expect.[6]

Table 1: Representative Crystallographic Data

ParameterExpected Value (based on cyclohexane analogue[6])
Chemical FormulaC₇H₁₀O₄
Formula Weight ( g/mol )158.15
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c or C2/c (Expected centrosymmetric)
Unit Cell Dimensions (Å)a ≈ 5-7, b ≈ 13-15, c ≈ 9-11
β (°)≈ 95-100
Volume (ų)≈ 750-850
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.25
R-factor (R1)< 0.05
wR2 (all data)< 0.12
Goodness-of-fit (S)~1.0

Interpretation of Results:

The final refined structure will reveal key molecular features:

  • Conformation: The cyclopentane ring is not planar and will adopt a puckered conformation, likely an envelope or half-chair form, to minimize steric strain.[1]

  • Bond Lengths and Angles: These will conform to standard values for carboxylic acids and saturated hydrocarbon rings.

  • Intermolecular Interactions: The most significant interaction will be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, creating a robust supramolecular network.[1]

Conclusion and Best Practices

This application note provides a comprehensive and robust framework for the single-crystal X-ray diffraction analysis of this compound. By adhering to the detailed protocols for sample preparation, data collection, and structure refinement, researchers can confidently determine its precise three-dimensional structure.

Key Best Practices for Success:

  • Purity is Paramount: Start with the highest purity material possible. Multiple recrystallizations may be necessary.

  • Patience in Crystallization: The best crystals are often grown slowly and without disturbance. Experiment with various solvents and conditions.

  • Cryo-Protection is Essential: Proper cryo-cooling is vital for protecting the crystal and obtaining high-resolution data.

  • Data Quality Matters: Aim for high redundancy and completeness in your data collection strategy.

  • Thorough Refinement: Utilize established software and refine the model iteratively until all parameters have converged and the validation metrics are excellent.

The structural insights gained from this powerful analytical technique are crucial for advancing research in medicinal chemistry, materials science, and synthetic organic chemistry.

References

The Favorskii Rearrangement: A Versatile Tool for the Synthesis of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of a Classic Rearrangement

For over a century, the Favorskii rearrangement has been a cornerstone in the synthetic organic chemist's toolbox.[1][2] Named after the Russian chemist Alexei Yevgrafovich Favorskii, this base-catalyzed reaction of α-halo ketones provides a powerful method for the synthesis of carboxylic acid derivatives.[1] A particularly elegant and widely employed application of this rearrangement is the ring contraction of cyclic α-halo ketones.[1][3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the Favorskii rearrangement for the rational design and synthesis of functionalized cyclopentane derivatives from readily available cyclohexanone precursors. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, explore the substrate scope, and discuss the critical parameters that govern the success of this transformation.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for predicting outcomes, troubleshooting, and extending the utility of the Favorskii rearrangement. The reaction is believed to proceed primarily through a cyclopropanone intermediate.[1]

The key steps are as follows:

  • Enolate Formation: A base, typically an alkoxide or hydroxide, abstracts an acidic α-proton from the carbon on the opposite side of the carbonyl group from the halogen.[5]

  • Cyclopropanone Formation: The resulting enolate undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen to form a strained bicyclic cyclopropanone intermediate.[5]

  • Nucleophilic Attack: A nucleophile (the base or solvent) attacks the carbonyl carbon of the highly reactive cyclopropanone.[1]

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of one of the bonds in the three-membered ring to form a more stable carbanion. The regioselectivity of this ring-opening is crucial and generally favors the formation of the more stable carbanion.[2][4]

  • Protonation: The carbanion is subsequently protonated to yield the final cyclopentane carboxylic acid derivative.

Favorskii_Mechanism cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Product start α-Halo Cyclohexanone enolate Enolate Formation (Base abstracts α-proton) start->enolate Base (e.g., NaOMe) cyclopropanone Cyclopropanone Intermediate (Intramolecular SN2) enolate->cyclopropanone Halide elimination attack Nucleophilic Attack (on carbonyl carbon) cyclopropanone->attack Nucleophile (e.g., MeO⁻) ring_opening Ring Opening (Forms stable carbanion) attack->ring_opening protonation Protonation ring_opening->protonation product Cyclopentane Carboxylic Acid Derivative protonation->product

Stereochemistry: The formation of the cyclopropanone intermediate can proceed with either inversion or retention of configuration at the carbon bearing the halogen. Theoretical studies suggest that while the inversion pathway is often favored, the energy difference between the two pathways can be small, and the stereochemical outcome can be influenced by the substrate's conformation and the reaction conditions.[6][7]

The Quasi-Favorskii Rearrangement: For α-halo ketones lacking an enolizable proton on the opposite side of the carbonyl, an alternative pathway known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement can occur. In this mechanism, the nucleophile directly attacks the carbonyl carbon, followed by a concerted migration of the neighboring carbon and displacement of the halide.[1]

Application Notes: Strategic Considerations for Synthesis

Choice of Base and Nucleophile: Tailoring the Product

The choice of base is a critical parameter that dictates the nature of the final product.[1]

  • Hydroxide bases (e.g., NaOH, KOH): The use of hydroxide bases in aqueous media leads to the formation of cyclopentanecarboxylic acids.[1]

  • Alkoxide bases (e.g., NaOMe, NaOEt): Employing alkoxide bases in an alcoholic solvent results in the corresponding cyclopentanecarboxylate esters.[1][4] This is often the preferred route in synthetic campaigns as esters are versatile intermediates for further functionalization.

  • Amines: The use of primary or secondary amines as bases can yield cyclopentanecarboxamides.[1][4]

The Halogen Leaving Group: A Balancing Act of Reactivity

The nature of the halogen atom in the α-halo cyclohexanone influences the reaction rate. The reactivity follows the expected trend for leaving group ability: I > Br > Cl.[5] While more reactive halogens like bromine and iodine can lead to faster reactions, they may also be more prone to side reactions, potentially lowering the isolated yield.[5] 2-Chlorocyclohexanone is a commonly used, cost-effective, and reliable substrate that often provides good yields.[5]

Substrate Scope and Limitations

The Favorskii rearrangement is tolerant of a wide range of functional groups. However, the substitution pattern on the cyclohexanone ring can influence the regioselectivity of the ring opening of the cyclopropanone intermediate. The cleavage generally occurs to produce the more substituted, and thus more stable, carbanion.

Starting Material (α-Halo Cyclohexanone)Base/NucleophileProduct (Cyclopentane Derivative)Yield (%)Reference
2-ChlorocyclohexanoneNaOMe/MeOHMethyl cyclopentanecarboxylate56-61[5]
2-BromocyclohexanoneNaOMe/MeOHMethyl cyclopentanecarboxylateGenerally lower than chloro[5]
2-IodocyclohexanoneNaOMe/MeOHMethyl cyclopentanecarboxylateVariable, prone to side reactions[5]
(+)-Pulegone derivativeNaOMe/MeOHFunctionalized cyclopentane81 (2 steps)[Myers, 2011]
Chiral 2-halocyclohexanonesVariousOptically active cyclopentanesVaries[Myers, 2011]

Note: Yields are highly dependent on the specific reaction conditions and substrate.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of cyclopentane derivatives via the Favorskii rearrangement.

Protocol 1: Synthesis of Methyl Cyclopentanecarboxylate from 2-Chlorocyclohexanone

This protocol is adapted from a well-established method and provides a reliable route to the parent cyclopentane ester.[5]

Materials:

  • 2-Chlorocyclohexanone

  • Sodium metal

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et2O)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet, carefully add sodium metal (2.2 equivalents) to anhydrous methanol (e.g., 200 mL for a 197 mmol scale reaction) at 0 °C. Allow the mixture to stir until all the sodium has reacted to form a solution of sodium methoxide.

  • Reaction Setup: Cool the freshly prepared sodium methoxide solution to 0 °C in an ice bath.

  • Addition of α-Halo Ketone: Dissolve the 2-chlorocyclohexanone (1.0 equivalent) in anhydrous diethyl ether (e.g., 150 mL). Transfer this solution to the stirred sodium methoxide solution via cannula at a rate that maintains a gentle reflux (the reaction is exothermic).

  • Reaction Progression: After the addition is complete, warm the resulting white slurry to room temperature. Then, heat the mixture to 55 °C in a preheated oil bath and maintain stirring for 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Dilute the mixture with diethyl ether.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether (2 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash chromatography to afford the desired methyl cyclopentanecarboxylate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_base Prepare Sodium Methoxide in Anhydrous Methanol add_ketone Add 2-Chlorocyclohexanone in Anhydrous Ether prep_base->add_ketone reflux Heat and Stir (e.g., 55°C, 4h) add_ketone->reflux quench Quench with sat. aq. NH4Cl reflux->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Methyl Cyclopentanecarboxylate purify->product

Protocol 2: Synthesis of Cyclopentanecarboxylic Acid

To obtain the carboxylic acid, a similar procedure can be followed using sodium hydroxide as the base in an aqueous or mixed aqueous/organic solvent system.

Key Modifications:

  • Base: Use an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Solvent: A mixture of water and a water-miscible organic solvent like dioxane or THF may be necessary to ensure solubility of the starting material.

  • Workup: After the reaction is complete, the mixture is typically acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt. The product is then extracted with an organic solvent.

Applications in Drug Discovery and Total Synthesis

The Favorskii rearrangement has been instrumental in the total synthesis of numerous complex natural products and has significant potential in drug discovery for the creation of novel cyclopentanoid scaffolds.

  • Steroid Synthesis: The ring contraction of steroidal α-halo ketones has been a key strategy for the synthesis of modified steroid skeletons.

  • Cubane Synthesis: A classic example of the power of the Favorskii rearrangement is its use in the synthesis of cubane, a highly strained polycyclic hydrocarbon.[1][2]

  • Natural Product Synthesis: The rearrangement has been employed in the synthesis of various terpenoids and alkaloids, where the construction of a five-membered ring is a crucial step.[2] For instance, chiral-pool starting materials can be used to generate functionalized, optically active cyclopentanes.

Conclusion: A Timeless Transformation for Modern Synthesis

The Favorskii rearrangement remains a highly relevant and powerful tool for the synthesis of cyclopentane derivatives. Its reliability, predictable mechanism, and the ready availability of starting materials make it an attractive method for both academic research and industrial applications in drug development. By carefully selecting the substrate, base, and reaction conditions, chemists can effectively harness this classic transformation to construct a diverse array of functionalized five-membered rings, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

Application Notes & Protocols: Strategic Esterification of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Esterification of a Constrained Diacid

trans-Cyclopentane-1,2-dicarboxylic acid is a conformationally restricted dicarboxylic acid that serves as a valuable building block in the synthesis of pharmaceuticals, polymers, and specialty chemicals.[1][2] Its rigid trans-stereochemistry imparts specific spatial arrangements in target molecules, making it a crucial component for controlling molecular architecture. However, the conversion of this diacid to its corresponding esters presents unique challenges. The presence of two carboxylic acid groups requires stoichiometric control to achieve mono- or di-esterification, while the cyclic structure can introduce steric hindrance that impedes traditional esterification approaches.

This guide provides an in-depth analysis of several field-proven esterification protocols applicable to this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind each method, enabling researchers to make informed decisions based on their specific synthetic goals, substrate sensitivity, and scale. Each protocol is presented as a self-validating system, complete with troubleshooting insights to ensure reliable and reproducible outcomes.

Protocol I: Fischer-Speier Esterification - The Workhorse Method

The Fischer-Speier esterification is the quintessential acid-catalyzed conversion of a carboxylic acid and an alcohol into an ester and water.[3] It is often the first method considered due to its operational simplicity and cost-effectiveness, particularly for large-scale synthesis. The reaction is an equilibrium process, and its success hinges on strategically shifting the equilibrium toward the product.[4][5]

Causality and Strategic Considerations:

The mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon.[4][6][7] The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[4][5]

To achieve high conversion for a diacid like this compound, two primary strategies are employed:

  • Use of Excess Alcohol: The alcohol is often used as the reaction solvent, ensuring it is present in a large molar excess to drive the equilibrium forward according to Le Châtelier's principle.[4][5]

  • Removal of Water: Byproduct water can be removed as it forms, typically through azeotropic distillation using a Dean-Stark apparatus, which effectively prevents the reverse hydrolysis reaction.[3]

This method is best suited for simple, non-acid-sensitive primary or secondary alcohols.[3][8] Tertiary alcohols are prone to elimination under the harsh acidic and thermal conditions.[3]

Workflow: Fischer-Speier Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine Diacid, Alcohol (Excess), and Acid Catalyst (e.g., H₂SO₄) React Heat Mixture to Reflux (e.g., 60-110 °C for 1-10h) Prep->React WaterRemoval Continuously Remove Water (Optional: Dean-Stark Trap) React->WaterRemoval Drives Equilibrium Cool Cool Reaction Mixture Quench Neutralize with Base (e.g., NaHCO₃ solution) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Distillation or Chromatography) Extract->Purify

Caption: Fischer-Speier Esterification Workflow.

Detailed Protocol: Synthesis of Diethyl trans-cyclopentane-1,2-dicarboxylate
  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark apparatus if removing water azeotropically), add this compound (15.8 g, 100 mmol).

  • Reagent Addition: Add absolute ethanol (150 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL) with stirring.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 300 mL of ice-cold water.

    • Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification:

    • Combine the organic extracts and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield the pure diethyl ester.

Protocol II: Steglich Esterification - The Mild Condensation Approach

For substrates containing acid-sensitive functional groups, the Steglich esterification offers a mild and highly effective alternative.[9][10] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[11][12]

Causality and Strategic Considerations:

The mechanism hinges on the reaction between the carboxylic acid and DCC to form a highly reactive O-acylisourea intermediate.[9] While an alcohol can attack this intermediate directly, the reaction is often slow and susceptible to a side reaction where the intermediate rearranges to a stable, unreactive N-acylurea.[9][11]

This is where DMAP plays a critical role. As a superior nucleophile, DMAP rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate.[10][13] This "active ester" is not prone to rearrangement and reacts swiftly with the alcohol to form the desired ester.[9] The primary drawback of this method is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be removed by filtration.[10][11]

Mechanism: The Role of DCC and DMAP

Diacid R-COOH (Diacid) Intermediate1 O-Acylisourea Intermediate Diacid->Intermediate1 + DCC DCC DCC Alcohol R'-OH (Alcohol) DMAP DMAP (Catalyst) SideProduct N-Acylurea (Side Product) Intermediate1->SideProduct Slow Rearrangement (Uncatalyzed) Intermediate2 N-Acylpyridinium Intermediate Intermediate1->Intermediate2 + DMAP (Fast) Intermediate2->DMAP Regenerated Ester R-COOR' (Ester Product) Intermediate2->Ester + R'-OH DCU DCU (Byproduct)

Caption: Key intermediates in Steglich Esterification.

Detailed Protocol: Synthesis of Dibenzyl trans-cyclopentane-1,2-dicarboxylate
  • Preparation: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (7.9 g, 50 mmol) and benzyl alcohol (11.9 g, 110 mmol, 2.2 equiv.) in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (1.22 g, 10 mmol, 0.2 equiv.) to the solution and stir until it dissolves.

  • Coupling Agent Addition: Cool the flask in an ice bath (0 °C). Add N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 110 mmol, 2.2 equiv.) portion-wise over 15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

    • Purify the resulting crude oil via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure dibenzyl ester.

Protocol III: Mitsunobu Reaction - Inversion Chemistry for Ester Synthesis

The Mitsunobu reaction is a powerful tool for forming esters under exceptionally mild, neutral conditions, particularly for secondary alcohols where it proceeds with a complete inversion of stereochemistry.[14][15] While the stereocenter of the carboxylic acid is not affected, this reaction is valuable for coupling with sterically hindered or sensitive alcohols.[16] The reaction involves an alcohol, a carboxylic acid, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD).[17][18]

Causality and Strategic Considerations:

The reaction is a dehydrative redox process.[18] PPh₃ and DEAD first react to form a betaine intermediate. This species deprotonates the carboxylic acid to form a carboxylate anion and protonates the alcohol, which is then captured by the phosphine to form a key alkoxyphosphonium salt.[17] The alcohol's hydroxyl group is thus converted into an excellent leaving group. The carboxylate anion then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[15]

The main challenges are the purification, as triphenylphosphine oxide and the reduced hydrazine are generated as stoichiometric byproducts which can be difficult to separate from the desired product.[17] The pKa of the acidic component should ideally be below 13 for the reaction to proceed efficiently.[17]

Detailed Protocol: Mono-esterification with a Chiral Secondary Alcohol
  • Preparation: To an oven-dried flask under a nitrogen atmosphere, add a solution of this compound (1.58 g, 10 mmol), (S)-(-)-2-octanol (1.30 g, 10 mmol), and triphenylphosphine (PPh₃) (2.89 g, 11 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (2.22 g, 11 mmol) dropwise via syringe over 20 minutes. The solution may turn from colorless to yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor for the consumption of the starting alcohol by TLC.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Add diethyl ether to the residue. The triphenylphosphine oxide and hydrazine byproducts may precipitate and can be partially removed by filtration.

    • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography on silica gel to separate the desired mono-ester from byproducts and any di-ester that may have formed.

Comparative Analysis of Esterification Protocols

ParameterFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Room Temp, Neutral pH)Mild (0 °C to Room Temp, Neutral)
Catalyst/Reagent H₂SO₄, TsOH (catalytic)DCC/EDC, DMAP (stoichiometric/catalytic)PPh₃, DEAD/DIAD (stoichiometric)
Key Advantage Low cost, scalable.[3]High compatibility with sensitive functional groups.[8][10]Effective for hindered alcohols; stereochemical inversion.[16][18]
Key Disadvantage Not suitable for acid-labile substrates; equilibrium-limited.[8]DCU byproduct can complicate purification; DCC is an allergen.[11][13]Byproduct removal is challenging; high cost of reagents.[17]
Typical Yields Moderate to High (if equilibrium is shifted)High to ExcellentHigh to Excellent
Substrate Scope Best for simple 1°/2° alcohols.[3]Broad; effective for sterically demanding acids/alcohols.[9][10]Broad; excellent for 1°/2° alcohols; various nucleophiles.[15]

Troubleshooting Common Issues

  • Low Yield in Fischer Esterification:

    • Problem: The reaction has not reached completion or the equilibrium is unfavorable.

    • Solution: Increase the excess of alcohol, use a Dean-Stark trap to remove water, or increase the reaction time/catalyst loading.[3][5]

  • Incomplete Reaction in Steglich Esterification:

    • Problem: The O-acylisourea intermediate is rearranging to the unreactive N-acylurea.

    • Solution: Ensure a sufficient amount of DMAP is used (5-20 mol%).[9] Check the purity of the DCC and ensure the solvent is anhydrous.

  • Difficult Purification after Steglich or Mitsunobu:

    • Problem: Stoichiometric byproducts (DCU, PPh₃O) are co-eluting with the product.

    • Solution (Steglich): After filtration of the bulk DCU, some may remain dissolved. A second filtration after concentrating the solution or precipitation by adding a non-polar solvent like hexane can help. Water-soluble carbodiimides like EDC can be used, where the urea byproduct is removed with an acidic wash.[8][19]

    • Solution (Mitsunobu): Several purification strategies exist, including chromatography on specialized resins or using polymer-supported PPh₃ or modified phosphines that simplify byproduct removal.[17]

Conclusion

The successful esterification of this compound is not a matter of a single, universal protocol but rather a strategic selection based on the specific alcohol, the presence of other functional groups, and the desired scale of the reaction. For robust, large-scale syntheses with simple alcohols, the Fischer-Speier method remains a viable and economical choice. When dealing with sensitive or complex molecules, the mild and versatile Steglich esterification provides a high-yielding pathway, provided the DCU byproduct is managed. Finally, for challenging couplings involving sterically hindered secondary alcohols or when stereochemical control is paramount, the Mitsunobu reaction offers an elegant, albeit more costly, solution. By understanding the mechanistic underpinnings and practical limitations of each protocol, researchers can confidently and efficiently synthesize the desired esters of this important dicarboxylic acid.

References

Application Notes and Protocols: trans-Cyclopentane-1,2-dicarboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Chiral Scaffold

In the landscape of asymmetric synthesis, the rational design of chiral ligands, auxiliaries, and resolving agents is paramount to achieving high levels of stereocontrol. trans-Cyclopentane-1,2-dicarboxylic acid, a C2-symmetric chiral dicarboxylic acid, presents a compelling scaffold for such applications. Its rigid, five-membered ring structure locks the two carboxylic acid functionalities in a well-defined spatial arrangement, minimizing conformational ambiguity and providing a predictable platform for chiral recognition and induction. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical applications of this versatile molecule in asymmetric synthesis. We will delve into its use as a classical resolving agent, a precursor for chiral ligands in metal-catalyzed reactions, and a chiral building block in diastereoselective synthesis, providing both the theoretical underpinnings and field-proven experimental protocols.

The chirality of this compound arises from the relative orientation of the two carboxyl groups, leading to a pair of stable enantiomers, (1R,2R) and (1S,2S). This inherent chirality is the cornerstone of its utility in asymmetric transformations.[1]

Part 1: this compound as a Chiral Resolving Agent

The classical resolution of racemates via diastereomeric salt formation remains a robust and scalable method for obtaining enantiomerically pure compounds. The acidic nature of this compound makes it an effective resolving agent for racemic amines. The principle lies in the differential solubility of the diastereomeric salts formed between the chiral acid and the chiral amine.

Mechanism of Chiral Recognition

The efficacy of chiral resolution is dictated by the thermodynamic and kinetic parameters of diastereomeric salt formation and crystallization. The distinct three-dimensional structures of the (R,R)-acid/(R)-amine and (R,R)-acid/(S)-amine salts lead to different crystal packing energies and, consequently, different solubilities. By carefully selecting the solvent system, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers.

Diagram 1: Workflow for Chiral Resolution of a Racemic Amine

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Enantiomer Isolation racemic_amine Racemic Amine (R/S) dissolution Dissolution in Suitable Solvent racemic_amine->dissolution chiral_acid (1R,2R)-Cyclopentane- 1,2-dicarboxylic Acid chiral_acid->dissolution crystallization Selective Crystallization of Less Soluble Diastereomer dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Salt ((1R,2R)-Acid • (S)-Amine) filtration->less_soluble_salt more_soluble_filtrate More Soluble Salt in Filtrate ((1R,2R)-Acid • (R)-Amine) filtration->more_soluble_filtrate acid_base_workup1 Acid/Base Workup less_soluble_salt->acid_base_workup1 acid_base_workup2 Acid/Base Workup more_soluble_filtrate->acid_base_workup2 pure_s_amine Enantiopure (S)-Amine acid_base_workup1->pure_s_amine pure_r_amine Enantiopure (R)-Amine acid_base_workup2->pure_r_amine

Caption: Workflow for the resolution of a racemic amine.

Protocol: Resolution of (±)-1-Phenylethanamine

This protocol provides a general procedure for the resolution of a common racemic amine using (1R,2R)-cyclopentane-1,2-dicarboxylic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for different substrates.

Materials:

  • (±)-1-Phenylethanamine

  • (1R,2R)-Cyclopentane-1,2-dicarboxylic acid

  • Ethanol (absolute)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Polarimeter

  • Chiral HPLC or GC system

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-1-phenylethanamine in 100 mL of hot absolute ethanol.

    • In a separate flask, dissolve an equimolar amount of (1R,2R)-cyclopentane-1,2-dicarboxylic acid in 100 mL of hot absolute ethanol.

    • Slowly add the hot solution of the diacid to the amine solution with constant swirling.

    • Allow the mixture to cool slowly to room temperature. The formation of a white precipitate (the less soluble diastereomeric salt) should be observed.

    • To maximize crystallization, cool the flask in an ice bath for 1-2 hours.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol, followed by a wash with cold diethyl ether to facilitate drying.

    • Dry the crystals in a vacuum oven at a low temperature.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Add 1 M NaOH solution dropwise with stirring until the salt completely dissolves and the solution becomes basic (pH > 11).

    • Extract the liberated free amine with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethanamine.

  • Analysis:

    • Determine the optical rotation of the amine using a polarimeter.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Expected Outcome:

This procedure typically yields one enantiomer of 1-phenylethanamine with high optical purity. The other enantiomer can be recovered from the mother liquor by a similar acid/base workup.

Part 2: A Chiral Scaffold for Ligand Synthesis in Asymmetric Catalysis

The C2-symmetric and conformationally rigid backbone of this compound makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. The dicarboxylic acid functionality provides convenient handles for derivatization into a variety of coordinating groups, such as phosphines, amides, and esters.

Synthesis of Chiral Bisphosphine Ligands

Chiral bisphosphine ligands are a cornerstone of asymmetric catalysis, particularly in hydrogenation reactions. The synthesis of trans-1,2-bis(diphenylphosphino)cyclopentane can be envisioned starting from the corresponding diol, which is accessible via the reduction of this compound.

Diagram 2: Synthetic Pathway to a Chiral Bisphosphine Ligand

G diacid (1R,2R)-Cyclopentane- 1,2-dicarboxylic Acid reagent1 1. SOCl₂ 2. LiAlH₄ diacid->reagent1 Reduction diol (1R,2R)-1,2-Bis(hydroxymethyl) cyclopentane reagent2 TsCl, Pyridine diol->reagent2 Tosylation ditosylate (1R,2R)-1,2-Bis(tosyloxymethyl) cyclopentane reagent3 KPPh₂, THF ditosylate->reagent3 Nucleophilic Substitution bisphosphine (1R,2R)-1,2-Bis(diphenylphosphino) cyclopentane reagent1->diol reagent2->ditosylate reagent3->bisphosphine

Caption: Synthesis of a chiral bisphosphine ligand.

Protocol: Synthesis of (1R,2R)-1,2-Bis(hydroxymethyl)cyclopentane

This protocol details the first step in the synthesis of a chiral bisphosphine ligand: the reduction of the dicarboxylic acid to the corresponding diol.

Materials:

  • (1R,2R)-Cyclopentane-1,2-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Diacyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of (1R,2R)-cyclopentane-1,2-dicarboxylic acid in 50 mL of toluene.

    • Carefully add 1.2 equivalents of thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.

  • Reduction to the Diol:

    • In a separate flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of 2.5 equivalents of LiAlH₄ in 100 mL of anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude diacyl chloride in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting white precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washes, and remove the THF by rotary evaporation.

    • Dissolve the residue in diethyl ether, wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (1R,2R)-1,2-bis(hydroxymethyl)cyclopentane.

    • Purify the diol by column chromatography on silica gel.

Further Steps:

The resulting chiral diol can then be converted to the corresponding ditosylate or dihalide, followed by nucleophilic substitution with a phosphide source (e.g., KPPh₂) to afford the desired bisphosphine ligand.

Part 3: Diastereoselective Synthesis with this compound Derivatives

The inherent chirality of this compound can be leveraged in diastereoselective reactions, where it serves as a chiral building block. By incorporating this moiety into a larger molecule, its stereocenters can direct the stereochemical outcome of subsequent transformations on the appended functionalities.

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have been utilized as key intermediates in the synthesis of various pharmaceutical agents. For example, it is a building block for the antidiabetic drug Gliclazide.[2] It is also used in the preparation of cyclopentanedicarboxamide sodium channel blockers, which are being investigated as potential treatments for chronic pain.[3]

Data Summary
Compound/DerivativeApplicationKey FeatureReference
This compoundChiral Resolving AgentForms diastereomeric salts with racemic amines[General Principle]
(1R,2R)-1,2-Bis(diphenylphosphino)cyclopentaneChiral LigandC2-symmetric backbone for asymmetric catalysis[Synthetic Precursor]
trans-Cyclopentane-1,2-dicarboxamide derivativesPharmaceutical IntermediateChiral scaffold for drug synthesis[3]
This compoundIntermediate for GliclazideStereodefined building block[2]

Conclusion

This compound is a valuable and versatile chiral building block in the arsenal of the synthetic chemist. Its rigid C2-symmetric framework provides a robust platform for a range of applications in asymmetric synthesis, from the classical resolution of racemates to the design of sophisticated chiral ligands for metal-catalyzed reactions and as a foundational element in the synthesis of complex, biologically active molecules. The protocols and conceptual frameworks presented herein are intended to serve as a practical guide for harnessing the full potential of this remarkable chiral scaffold.

References

The Versatile Role of trans-Cyclopentane-1,2-dicarboxylic Acid in Modern Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a C₂-Symmetric Scaffold

In the rapidly evolving landscape of asymmetric organocatalysis, the demand for robust, efficient, and readily accessible chiral molecules is paramount. trans-Cyclopentane-1,2-dicarboxylic acid, a C₂-symmetric dicarboxylic acid, has emerged as a valuable yet often overlooked player in this field. While not typically employed as a direct organocatalyst itself, its rigid cyclopentane backbone and stereochemically well-defined carboxylic acid groups make it an exceptional chiral resolving agent and a versatile starting material for the synthesis of more complex organocatalysts. This application note delves into the practical applications of this compound, providing detailed protocols for its use in the resolution of racemic amines and as a foundational building block for the construction of potent chiral organocatalysts for asymmetric transformations.

The chirality of the trans-isomer is a key feature, existing as a pair of enantiomers.[1] This inherent chirality is fundamental to its applications in asymmetric synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this accessible chiral molecule to advance their synthetic endeavors.

Application I: A Powerful Tool for Chiral Resolution of Racemic Amines

One of the most established applications of this compound is in the separation of enantiomers of racemic amines through the formation of diastereomeric salts.[2] The principle lies in the reaction of the racemic amine with a single enantiomer of the chiral dicarboxylic acid. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.

Causality Behind Experimental Choices in Diastereomeric Salt Resolution

The success of a chiral resolution experiment hinges on several critical factors. The choice of solvent is crucial, as it directly influences the solubility of the diastereomeric salts. A solvent system must be identified where one diastereomeric salt is significantly less soluble than the other, allowing for its selective crystallization. The stoichiometry of the resolving agent to the racemic mixture can also impact the efficiency of the resolution.[1] Furthermore, temperature control during crystallization is vital for achieving high diastereomeric excess. Slow, controlled cooling often yields crystals of higher purity.

Experimental Protocol: Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic primary amine using (1R,2R)-cyclopentane-1,2-dicarboxylic acid. The specific conditions, particularly the choice of solvent and crystallization temperature, may require optimization for different amines.

Materials:

  • Racemic amine

  • (1R,2R)-cyclopentane-1,2-dicarboxylic acid

  • Anhydrous ethanol (or other suitable solvent)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Salt Formation:

    • In a clean, dry flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm anhydrous ethanol.

    • In a separate flask, dissolve 0.5 equivalents of (1R,2R)-cyclopentane-1,2-dicarboxylic acid in warm anhydrous ethanol.

    • Slowly add the dicarboxylic acid solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature, and then slowly cool further in an ice bath or refrigerator. The less soluble diastereomeric salt should precipitate out. If no crystals form, the solution can be concentrated, or a less polar co-solvent like diethyl ether can be added dropwise to induce crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

    • Dry the crystals under vacuum.

  • Liberation of the Enantioenriched Amine:

    • Dissolve the collected diastereomeric salt in a minimal amount of water.

    • Basify the solution to a pH > 12 with 1 M NaOH to deprotonate the amine.

    • Extract the liberated enantioenriched amine with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantioenriched amine.

  • Determination of Enantiomeric Excess:

    • Analyze the enantioenriched amine by chiral HPLC or GC to determine the enantiomeric excess (e.e.).

Logical Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Liberation cluster_2 Analysis racemic_amine Racemic Amine dissolve_amine Dissolve in warm Ethanol racemic_amine->dissolve_amine resolving_agent (1R,2R)-Cyclopentane- 1,2-dicarboxylic Acid dissolve_acid Dissolve in warm Ethanol resolving_agent->dissolve_acid mix_solutions Mix Solutions dissolve_amine->mix_solutions dissolve_acid->mix_solutions crystallization Cool to induce crystallization mix_solutions->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt Solid more_soluble_filtrate More Soluble Diastereomeric Salt (in filtrate) filtration->more_soluble_filtrate Liquid liberation Basify (NaOH) & Extract (DCM) less_soluble_salt->liberation enantioenriched_amine Enantioenriched Amine liberation->enantioenriched_amine analysis Chiral HPLC/GC enantioenriched_amine->analysis ee_determination Determine Enantiomeric Excess analysis->ee_determination

Caption: Workflow for the chiral resolution of a racemic amine.

Application II: A Chiral Scaffold for Bifunctional Organocatalysts

Beyond its role in resolution, the this compound scaffold is an excellent starting point for the synthesis of C₂-symmetric organocatalysts. The dicarboxylic acid can be readily converted to the corresponding chiral diamine, which serves as a versatile platform for the introduction of various catalytic functionalities, such as thiourea or squaramide moieties. These bifunctional catalysts are highly effective in a range of asymmetric transformations.[3]

Synthetic Pathway to Chiral Diamine-Derived Organocatalysts

The synthesis begins with the conversion of the dicarboxylic acid to a diamine, typically via a Curtius rearrangement or by conversion to the diacyl chloride followed by reaction with an azide and subsequent reduction. The resulting chiral trans-1,2-diaminocyclopentane can then be functionalized to introduce a hydrogen-bond donor group (e.g., thiourea) and a basic moiety, creating a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a reaction.

G start trans-Cyclopentane-1,2- dicarboxylic Acid step1 Conversion to Diacyl Azide (e.g., via diacyl chloride) start->step1 step2 Curtius Rearrangement & Hydrolysis step1->step2 diamine trans-1,2-Diaminocyclopentane step2->diamine step3 Monofunctionalization (e.g., with isothiocyanate) diamine->step3 catalyst Bifunctional Thiourea Organocatalyst step3->catalyst

Caption: Synthesis of a bifunctional organocatalyst.

Protocol: Asymmetric Michael Addition of Cyclopentane-1,2-dione to an Alkylidene Oxindole

This protocol describes an asymmetric Michael addition catalyzed by a bifunctional squaramide organocatalyst, a type of catalyst that can be derived from a chiral diamine scaffold.[4][5] This reaction is a powerful method for the construction of complex chiral molecules.[4][5]

Materials:

  • Cyclopentane-1,2-dione

  • Alkylidene oxindole

  • Chiral bifunctional squaramide catalyst (derived from a chiral diamine)

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Rotary evaporator

  • TLC plates

Procedure:

  • Reaction Setup:

    • To a solution of the alkylidene oxindole (1.0 equiv) in chloroform, add cyclopentane-1,2-dione (1.2 equiv).

    • Add the chiral bifunctional squaramide catalyst (0.1 equiv).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Michael adduct.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the diastereomeric ratio by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess of the major diastereomer by chiral HPLC.

Representative Data

The following table summarizes typical results for the asymmetric Michael addition of cyclopentane-1,2-dione to various alkylidene oxindoles, demonstrating the effectiveness of organocatalysts derived from chiral diamine scaffolds.[4]

EntryAlkylidene Oxindole SubstituentYield (%)dr (major:minor)e.e. (%) (major)
1Phenyl853:192
24-Chlorophenyl822.5:190
32-Naphthyl783.5:193
4Methyl651.5:185

Conclusion

This compound is a valuable and versatile molecule in the realm of organocatalysis. Its primary applications lie in its use as a highly effective chiral resolving agent for racemic amines and as a C₂-symmetric building block for the synthesis of sophisticated bifunctional organocatalysts. The protocols and insights provided in this application note aim to equip researchers with the practical knowledge to harness the full potential of this readily available chiral scaffold, thereby facilitating the development of novel asymmetric transformations and the synthesis of enantiomerically pure compounds for a wide range of applications, including drug discovery and development.

References

Application Notes and Protocols for the Preparation of trans-Cyclopentane-1,2-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopentane Scaffold in Modern Chemistry

The cyclopentane ring, particularly when substituted with vicinal carboxylic acid functionalities, represents a privileged scaffold in both medicinal chemistry and materials science. The stereochemical arrangement of these substituents profoundly influences the molecule's three-dimensional shape, and consequently, its biological activity and material properties. trans-Cyclopentane-1,2-dicarboxylic acid and its derivatives are of particular interest due to their rigid conformational structure, which is advantageous in the design of targeted therapeutics and functional polymers.[1][2]

In the pharmaceutical industry, this scaffold is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the hypoglycemic drug Gliclazide.[3][4] Furthermore, the dicarboxylic acid motif serves as a versatile handle for the synthesis of enzyme inhibitors and receptor antagonists. For instance, derivatives have been investigated as inhibitors of O-acetylserine sulfhydrylase, a potential antibiotic target, and as thromboxane A2 prostanoid (TP) receptor antagonists.[1][5][6] The inherent rigidity of the trans-substituted cyclopentane ring allows for precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

This guide provides a comprehensive overview of established and reliable methods for the preparation of this compound and its key derivatives. The protocols detailed herein are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these syntheses.

Synthetic Strategies for this compound

The primary challenge in the synthesis of this compound lies in controlling the stereochemistry of the two carboxylic acid groups. Several robust methods have been developed, each with its own advantages and considerations.

Strategy 1: Favorskii Rearrangement

The Favorskii rearrangement offers a direct and industrially scalable route to the cyclopentane dicarboxylic acid scaffold.[3] This method typically starts from a 6-bromo-cyclohexanone derivative. The key step involves the base-induced rearrangement of the α-halo ketone to form a cyclopropanone intermediate, which is then opened by a nucleophile (in this case, hydroxide) to yield the contracted cyclopentane ring system. Subsequent hydrolysis of the resulting ester furnishes the desired dicarboxylic acid. A significant advantage of this method is its potential for simplicity and cost-effectiveness in large-scale production.[3]

Favorskii_Rearrangement start 6-Bromo-cyclohexanone-2-ethyl formate rearrangement Favorskii Rearrangement (Alkali Solution) start->rearrangement intermediate Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester rearrangement->intermediate hydrolysis Acid Hydrolysis (100-160 °C) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound via Favorskii rearrangement.

Strategy 2: Alkylation of Diethyl Malonate

A classical and highly versatile approach involves the dialkylation of diethyl malonate with 1,3-dibromopropane.[7] This sequence first generates a cyclobutane intermediate which is then further reacted to form the cyclopentane ring system. While this method can be multi-stepped, it offers good control and is well-documented in the literature. Subsequent hydrolysis and decarboxylation yield the target dicarboxylic acid.

Malonate_Synthesis start Diethyl Malonate + 1,3-Dibromopropane alkylation Alkylation start->alkylation intermediate1 Tetraethyl cyclopentane- 1,1,5,5-tetracarboxylate alkylation->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis intermediate2 Tetracarboxylic acid hydrolysis->intermediate2 decarboxylation Decarboxylation intermediate2->decarboxylation product This compound decarboxylation->product

Caption: Synthesis of this compound using the diethyl malonate alkylation method.

Strategy 3: Isomerization of the cis-Isomer

In many synthetic routes, a mixture of cis and trans isomers is obtained. The cis-isomer can be readily converted to the more thermodynamically stable trans-isomer. This is typically achieved by heating the cis-dicarboxylic acid in a strong acid, such as concentrated hydrochloric acid, at elevated temperatures.[3] This process allows for the epimerization at one of the chiral centers, leading to the formation of the trans product.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Favorskii Rearrangement

This protocol is adapted from a patented industrial process.[3]

Materials:

  • 6-bromo-cyclohexanone-2-ethyl formate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Favorskii Rearrangement:

    • Prepare a 0.5 M to 3 M aqueous solution of KOH or NaOH.

    • Dissolve 6-bromo-cyclohexanone-2-ethyl formate in a suitable solvent and cool the solution in an ice bath.

    • Slowly add the alkaline solution to the cooled solution of the starting material with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to pH 2-3.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester.

  • Hydrolysis:

    • To the crude ester, add a 35-80% (w/w) solution of H₂SO₄ or HCl (2-8 equivalents).

    • Heat the mixture to 100-160 °C and maintain this temperature for 1-3 hours.

    • Cool the reaction mixture to room temperature, which should cause the this compound to precipitate.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from hot water to obtain pure this compound.

Data Summary:

ParameterValueReference
Starting Material6-bromo-cyclohexanone-2-ethyl formate[3]
Key ReactionFavorskii Rearrangement[3]
Hydrolysis Temp.100-160 °C[3]
PurityAchieved by recrystallization from water[3]
Protocol 2: Preparation of cis-Cyclopentane-1,2-dicarboxylic Anhydride

The anhydride is a valuable derivative for further synthetic transformations and is typically prepared from the cis-dicarboxylic acid.[8]

Materials:

  • cis-Cyclopentane-1,2-dicarboxylic acid

  • Acetic anhydride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add cis-cyclopentane-1,2-dicarboxylic acid (1 equivalent).

  • Add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux and maintain for 4-10 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure to yield the crude cis-cyclopentane-1,2-dicarboxylic anhydride.

  • The crude product can be purified by distillation or recrystallization from a suitable solvent.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

TechniqueExpected Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the methine and methylene protons of the cyclopentane ring. The chemical shifts and coupling constants will be indicative of the trans stereochemistry.[9]
¹³C NMR The carbon NMR spectrum will show distinct signals for the carboxylic acid carbons and the carbons of the cyclopentane ring.[10]
Melting Point A sharp melting point consistent with the literature value confirms the purity of the compound.

Applications in Derivative Synthesis

This compound is a versatile building block for a variety of derivatives.[2]

  • Esters: The dicarboxylic acid can be readily esterified with alcohols under acidic conditions to produce the corresponding diesters. These esters are often used in further synthetic modifications.[7]

  • Amides: Reaction with amines, often via an activated carboxylic acid derivative (e.g., acid chloride), yields the corresponding diamides. These amide derivatives are prevalent in medicinal chemistry.

  • Imides: The anhydride derivative can be reacted with ammonia or primary amines to form imides, which are important intermediates in the synthesis of drugs like gliclazide.[4]

Conclusion

The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers working on the preparation of this compound and its derivatives. The choice of synthetic strategy will depend on factors such as the desired scale of the reaction, available starting materials, and the specific stereochemical requirements of the final product. By understanding the chemical principles behind these transformations, scientists and drug development professionals can effectively utilize this important chemical scaffold in their research endeavors.

References

Application Note: A Multi-Modal Analytical Framework for the Purity Assessment of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

trans-Cyclopentane-1,2-dicarboxylic acid (t-CPDA) is a crucial building block in organic synthesis, finding significant application as a key intermediate in the manufacturing of pharmaceuticals, such as the hypoglycemic agent Gliclazide.[1] The stereochemical integrity and overall purity of t-CPDA are paramount, as impurities can directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Potential impurities may include its diastereomer (cis-cyclopentane-1,2-dicarboxylic acid), enantiomers ((1R,2R) and (1S,2S) forms if a specific stereoisomer is desired), unreacted starting materials, and residual solvents from synthesis and purification processes.[1][2]

This guide provides a comprehensive, multi-modal analytical framework for the robust purity assessment of t-CPDA. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to develop and validate reliable, fit-for-purpose analytical systems. The core principle is to employ orthogonal methods—techniques that measure purity based on different chemical and physical principles—to build a complete and trustworthy purity profile.

A Strategic Approach to Purity Analysis

A comprehensive purity assessment cannot rely on a single technique. An integrated strategy, leveraging the strengths of chromatography and spectroscopy, is essential for identifying and quantifying all potential impurities. The choice of method depends on the specific question being asked: Is the material the correct chemical structure? Is it contaminated with its cis-isomer? What is the enantiomeric excess? Are there non-chromophoric impurities present?

The following diagram outlines a logical workflow for the complete purity determination of t-CPDA.

PurityWorkflow cluster_start cluster_methods Orthogonal Analytical Methods cluster_results Purity Profile Assessment Start Sample: this compound HPLC HPLC-UV (Primary Purity, cis/trans Isomers) Start->HPLC GCMS GC-MS (after Derivatization) (Volatile Impurities, Orthogonal Purity) Start->GCMS NMR qNMR (Absolute Purity, Structural ID, Isomers) Start->NMR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Start->Chiral_HPLC Purity Chemical Purity (%) HPLC->Purity Isomeric Diastereomeric Purity (% trans) HPLC->Isomeric GCMS->Purity NMR->Purity NMR->Isomeric Identity Structural Confirmation NMR->Identity Enantiomeric Enantiomeric Excess (% ee) Chiral_HPLC->Enantiomeric

Caption: Overall analytical workflow for t-CPDA purity assessment.

Chromatographic Methods: The Core of Purity Determination

Chromatography is the workhorse for separating the target compound from its closely related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile organic acids. A reversed-phase method is typically employed due to the polar nature of the carboxylic acid groups.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice, offering excellent hydrophobic retention for the cyclopentane backbone while allowing for elution with aqueous mobile phases.

  • Mobile Phase: A low pH mobile phase is critical. By acidifying the mobile phase (e.g., with phosphoric or perchloric acid) to a pH below the pKa of the carboxylic acid groups (~pH 2), the analytes are kept in their neutral, protonated form.[3] This ensures sharp, symmetrical peak shapes and reproducible retention times by preventing ionization.

  • Detection: The carboxylic acid functional group has a weak UV chromophore with an absorbance maximum around 200-210 nm. A UV detector set to this low wavelength is therefore required for sensitive detection.

Protocol 1: HPLC-UV Method for Purity and cis/trans Isomerism

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 95:5 (v/v) Water:Acetonitrile containing 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of t-CPDA and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Dilute as necessary.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method (Area of Main Peak / Total Area of All Peaks) * 100. This method should effectively separate the trans-isomer from the potentially faster-eluting cis-isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a high-resolution separation technique, but it is unsuitable for non-volatile, polar compounds like dicarboxylic acids. Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid groups into more volatile esters or silyl esters.[4] This method serves as an excellent orthogonal check on HPLC results and is highly sensitive for detecting volatile and semi-volatile impurities.

Causality of Derivatization Choice:

  • Esterification (e.g., with BF₃/Butanol): Converts carboxylic acids to butyl esters. It is a robust method but can be time-consuming.

  • Silylation (e.g., with BSTFA): Converts carboxylic acids to trimethylsilyl (TMS) esters. This method is generally faster and has been shown to provide lower detection limits and higher reproducibility for low-molecular-weight dicarboxylic acids.[5][6]

Derivatization tCPDA t-CPDA (Non-volatile) Reagent + Derivatization Reagent (e.g., BSTFA) tCPDA->Reagent Derivative Volatile Derivative (e.g., TMS Ester) Reagent->Derivative GCMS GC-MS Analysis Derivative->GCMS

Caption: Mandatory derivatization workflow for GC-MS analysis.

Protocol 2: GC-MS Method via Silylation

  • Sample Preparation (Derivatization): a. Place ~1 mg of the t-CPDA sample into a 2 mL GC vial. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine (as a catalyst/solvent). c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 20:1.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Spectroscopic Methods: Identity and Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation. For t-CPDA, the symmetry of the trans-isomer results in a simpler spectrum compared to the cis-isomer, providing a clear method for confirming stereochemical identity.[7][8][9]

Furthermore, quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the absolute purity of a compound without requiring a reference standard of the analyte itself.[10] It relies on comparing the integral of a signal from the analyte to the integral of a known signal from a certified internal standard of high purity.

Causality of qNMR Design:

  • Internal Standard: The standard must be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with the analyte's signals, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices.

  • Data Acquisition: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard is crucial for accurate quantification.

Protocol 3: Purity by Quantitative ¹H NMR

  • Sample Preparation: a. Accurately weigh ~15 mg of the t-CPDA sample into a vial. b. Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. c. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): 30 seconds (ensure full relaxation).

    • Number of Scans (NS): 8 or 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from t-CPDA (e.g., the methine protons -CH-COOH) and a signal from the internal standard.

  • Purity Calculation:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_std = Purity of the standard.

Chiral Purity Analysis

This compound exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R) and (1S,2S). The racemic mixture is often denoted as trans-DL. If the intended product is a single enantiomer, its enantiomeric purity (or enantiomeric excess, ee) must be determined. This requires a chiral separation technique.

Causality of Method Design:

  • Chiral Stationary Phase (CSP): Chiral HPLC is the most common method. The separation occurs because the enantiomers interact differently with the chiral environment of the CSP, leading to different retention times.[11] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating the enantiomers of carboxylic acids.

Protocol 4: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, or similar).

  • Mobile Phase: A mixture of Hexane and Isopropanol with a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) is a common starting point. The exact ratio must be optimized (e.g., 90:10 Hexane:IPA + 0.1% TFA).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample. Calculate the enantiomeric excess (ee) as: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Data Summary

The following table summarizes the expected outcomes and key parameters for the described methods. Note that specific values (e.g., retention times) are instrument-dependent and must be determined experimentally.

Analytical Method Parameter Expected Value / Observation Purpose
HPLC-UV ColumnC18 Reversed-PhasePurity, Diastereomeric Purity
Mobile PhaseAcidified Water/AcetonitrileEnsures sharp peaks
Retention Timetrans-isomer typically retained longer than cisSeparation of diastereomers
GC-MS (as TMS ester) Retention TimeInstrument-dependentOrthogonal Purity Check
Mass SpectrumCharacteristic fragments (e.g., M-15 from loss of CH₃)Confirms identity of analyte and impurities
¹H NMR (in DMSO-d₆) Chemical Shift~12.1 ppm (br s, 2H, -COOH)Structural Confirmation
~2.8-3.0 ppm (m, 2H, -CH-)Isomer differentiation
~1.6-1.9 ppm (m, 6H, -CH₂-)
¹³C NMR (in DMSO-d₆) Number of Signals4 signals for symmetric trans-isomerConfirms trans stereochemistry
Chiral HPLC SeparationBaseline resolution of two peaksEnantiomeric Purity
Enantiomeric ExcessCalculated from peak areasQuantifies chiral purity

Conclusion

No single analytical method is sufficient to fully characterize the purity of this compound. A robust and reliable assessment requires the strategic application of orthogonal techniques. We recommend using HPLC-UV as the primary method for routine purity and diastereomeric excess determination. Quantitative NMR should be employed for definitive structural confirmation and as a primary method for absolute purity assignment of reference batches. Finally, GC-MS after derivatization provides a powerful secondary (orthogonal) purity check, while Chiral HPLC is essential when the enantiomeric purity of a specific stereoisomer is required. This multi-modal approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

Application Note: Chiral and Achiral Analysis of trans-Cyclopentane-1,2-dicarboxylic Acid by HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-Cyclopentane-1,2-dicarboxylic acid is a chiral, non-chromophoric dicarboxylic acid. Its stereochemistry and purity are critical quality attributes in various applications, including as a building block in the synthesis of pharmaceuticals and specialty polymers. Due to the absence of a UV-absorbing chromophore, its detection at low concentrations by conventional HPLC-UV is challenging. This application note presents a detailed protocol for the analysis of this compound, addressing both the quantification of the molecule and the separation of its enantiomers. The method utilizes pre-column derivatization with a fluorescent labeling agent to enhance sensitivity, followed by high-performance liquid chromatography with fluorescence detection.

Principles of Analysis

The analytical strategy for this compound is twofold: enabling sensitive detection through fluorescent labeling and achieving chiral separation to quantify the individual enantiomers.

Fluorescent Derivatization

To overcome the challenge of detecting a non-chromophoric analyte, a pre-column derivatization step is employed. This involves reacting the carboxylic acid functional groups of the analyte with a fluorescent labeling reagent. A highly effective reagent for this purpose is 9-anthryldiazomethane (ADAM). ADAM reacts with carboxylic acids to form stable and highly fluorescent 9-anthrylmethyl esters.[1][2] This reaction proceeds at room temperature and does not require a catalyst, simplifying the sample preparation process.[1] The resulting derivatives can be detected with high sensitivity using a fluorescence detector, with typical excitation and emission wavelengths of 365 nm and 412 nm, respectively.[3]

Chiral Separation

The trans isomer of cyclopentane-1,2-dicarboxylic acid exists as a racemic mixture of two enantiomers. The separation of these enantiomers is crucial for determining the chiral purity of the sample. There are two primary HPLC-based strategies for chiral separation:

  • Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach, where the separation is achieved on an HPLC column with a chiral selector immobilized on the stationary phase.[4][5] The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.

  • Indirect Separation via Diastereomer Formation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[4]

This application note will focus on the direct separation method using a Chiral Stationary Phase, which is often more straightforward as it avoids potential complications with the derivatization reaction kinetics of different enantiomers.

Analytical Protocol

This protocol provides a step-by-step guide for the derivatization and subsequent HPLC analysis of this compound.

Materials and Reagents
  • This compound standard

  • 9-Anthryldiazomethane (ADAM) solution (0.1 mg/mL in acetone)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (reagent grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System A system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector.
Column Chiral Stationary Phase (CSP) Column (e.g., a cellulose or amylose-based column)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-20 min: 50-90% B20-25 min: 90% B25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 365 nmEmission: 412 nm
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before derivatization.

Derivatization Protocol
  • To 100 µL of each standard or sample solution in a clean vial, add 100 µL of the 9-anthryldiazomethane (ADAM) solution.

  • Vortex the mixture gently.

  • Allow the reaction to proceed for 1 hour at room temperature, protected from light.

  • After the incubation period, the reaction mixture can be directly injected into the HPLC system.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis prep_start Start dissolve Dissolve Sample/Standard in Acetonitrile/Water prep_start->dissolve filter Filter Sample (0.45 µm) dissolve->filter add_adam Add 9-Anthryldiazomethane (ADAM) Solution filter->add_adam react React for 1 hour at Room Temperature (in the dark) add_adam->react inject Inject into HPLC System react->inject separate Chiral Separation on CSP Column inject->separate detect Fluorescence Detection (Ex: 365 nm, Em: 412 nm) separate->detect

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank sample, a sample spiked with the analyte, and a placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This should be assessed by a minimum of six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.

Conclusion

This application note provides a comprehensive framework for the sensitive and chiral analysis of this compound by HPLC with fluorescence detection. The use of 9-anthryldiazomethane as a derivatizing agent allows for the detection of this non-chromophoric compound at low levels. The proposed method, when fully validated, will be a valuable tool for researchers, scientists, and drug development professionals for the quality control and characterization of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of trans-cyclopentane-1,2-dicarboxylic acid (CAS 1461-97-8). This valuable dicarboxylic acid is a critical building block in organic synthesis, most notably as a key intermediate in the manufacturing of the anti-diabetic drug Gliclazide.[1] While several synthetic routes exist, achieving high yield and diastereoselectivity for the trans isomer presents significant challenges. The spatial arrangement of the two carboxylic acid groups on opposite sides of the cyclopentane ring dictates its unique chemical properties and is essential for its applications.[2]

This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common obstacles in the synthesis, purification, and characterization of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis of this compound, particularly when using the common ring-contraction strategy via the Favorskii rearrangement.

Question 1: My reaction yield is very low or I isolated no product. What went wrong?

Answer: Low or no yield is a common frustration that can stem from several points in the synthetic sequence. The Favorskii rearrangement route, which involves the ring contraction of an α-halo-cyclohexanone derivative, is efficient but sensitive to reaction conditions.[3][4]

Possible Cause A: Incomplete Enolate Formation The first step of the Favorskii rearrangement is the formation of an enolate on the carbon opposite the halogen atom (the α'-position).[4] This step is critical for the subsequent intramolecular cyclization to the cyclopropanone intermediate.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: Ensure you are using a sufficiently strong base to deprotonate the α'-carbon. Sodium hydroxide or potassium hydroxide are commonly used.[5] Verify the molar equivalents of the base; an insufficient amount will lead to incomplete reaction.

    • Solvent Quality: The presence of excess water or protic impurities in your solvent can quench the enolate as it forms. Ensure you are using dry, appropriate-grade solvents if the protocol specifies anhydrous conditions.

    • Temperature: Enolate formation is temperature-dependent. If the reaction is run too cold, the rate of formation may be impractically slow. Conversely, excessively high temperatures can promote side reactions.

Possible Cause B: Inefficient Ring Contraction or Hydrolysis The core of the synthesis is the base-induced rearrangement and subsequent hydrolysis of the intermediate ester.

  • Troubleshooting Steps:

    • Reaction Time & Temperature: The hydrolysis of the intermediate ester to the dicarboxylic acid requires stringent conditions. Some protocols call for heating in excess strong acid (e.g., 35-80% sulfuric or hydrochloric acid) at temperatures ranging from 100-160°C for several hours.[5] Insufficient heating time or temperature will result in incomplete hydrolysis.

    • Premature Quenching: Ensure the reaction is truly complete before workup. Taking a small aliquot for analysis (e.g., TLC or crude NMR) can confirm the disappearance of starting material.

Possible Cause C: Product Loss During Workup this compound is a white crystalline solid soluble in polar solvents like water and alcohols.[2]

  • Troubleshooting Steps:

    • Extraction pH: When extracting your product from an aqueous solution, ensure the pH is sufficiently acidic (pH < 2) to fully protonate both carboxyl groups, thereby minimizing their solubility in the aqueous layer.

    • Solvent Volume: Use an adequate volume of organic solvent during extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.

    • Crystallization Conditions: After extraction and solvent removal, the crude product is often purified by recrystallization from water.[6] If the product fails to crystallize, it may be due to impurities or using too much solvent. Try reducing the solvent volume by gentle heating or adding a less polar co-solvent to induce precipitation.

Question 2: My product's melting point is low and broad, and the NMR spectrum looks complex. Did I make the wrong isomer?

Answer: This is a classic and highly probable issue. Many synthetic routes, including the Favorskii rearrangement, can kinetically favor the formation of the cis-isomer.[5] The trans-isomer is, however, the thermodynamically more stable product due to reduced steric strain between the two carboxylic acid groups. An impure sample containing a mixture of both isomers will exhibit a depressed and broadened melting point.

Diagnostic Analysis:

  • ¹H NMR Spectroscopy: The most reliable method to confirm the stereochemistry is ¹H NMR. The methine protons (the two CH groups attached to the COOH) of the cis and trans isomers will have different chemical shifts and coupling constants due to their different spatial relationships. A mixture will show two distinct sets of signals for these protons.

  • Chemical Reactivity Test: A simple and effective chemical test is to attempt the formation of a cyclic anhydride. Only the cis-isomer, where both carboxyl groups are on the same face of the ring, can readily form a cyclic anhydride upon heating with a dehydrating agent like acetic anhydride. The trans-isomer will not react under similar conditions.[6]

Logical Workflow for Isomer Issues

G start Obtain Crude Product check_purity Analyze Product (NMR, MP) start->check_purity is_pure_trans Pure trans-Isomer? check_purity->is_pure_trans Check Stereochemistry is_pure_cis Pure cis-Isomer? is_pure_trans->is_pure_cis No purify Final Purification (Recrystallization) is_pure_trans->purify Yes is_mixture Mixture of cis/trans? is_pure_cis->is_mixture No isomerize Acid-Catalyzed Isomerization (Heat in conc. HCl/H2SO4) is_pure_cis->isomerize Yes separate Separate Isomers (e.g., Anhydride Formation or Fractional Crystallization) is_mixture->separate Yes end_reassess Re-assess Synthesis is_mixture->end_reassess No (Other Impurities) end_success Success: Pure trans-Product purify->end_success isomerize->check_purity separate->check_purity

Caption: Troubleshooting workflow for isomer contamination.

Question 3: How do I convert the unwanted cis-isomer into the desired trans-isomer?

Answer: Since the trans isomer is thermodynamically more stable, you can convert the cis isomer (or a mixture of isomers) to the desired trans product through acid-catalyzed epimerization at one of the chiral centers.

Protocol: Acid-Catalyzed Isomerization This procedure leverages the principle that heating in a strong acid provides the energy to overcome the activation barrier for isomerization, allowing the system to relax to the more stable trans configuration.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine your crude product (containing the cis-isomer) with a strong acid. Concentrated hydrochloric acid or a ~60-70% solution of sulfuric acid is effective.[5] A typical ratio is 5-10 mL of acid per gram of crude material.

  • Heating: Heat the mixture to a high temperature (typically 140-180°C) with vigorous stirring.[5] The reaction may need to be conducted in a sealed tube or a high-pressure vessel if the temperature exceeds the boiling point of the acid.

  • Reaction Time: Maintain the temperature for 1-3 hours. The exact time will depend on the temperature and acid concentration.

  • Workup:

    • Carefully cool the reaction mixture to room temperature, then further cool in an ice bath.

    • The this compound, being less soluble, should precipitate out of the concentrated acid solution.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals thoroughly with ice-cold water to remove residual acid.

    • Perform a final recrystallization from hot water to obtain the purified trans-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? There are several established methods. The earliest was Perkin's synthesis starting from diethyl malonate and 1,3-dibromopropane.[6] Other routes start from pimelic acid or ethyl cyclopent-1-ene-1-carboxylate.[6] A modern and efficient approach is the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate, which contracts the six-membered ring to the desired five-membered cyclopentane ring system.[5]

Q2: Why is the Favorskii rearrangement a preferred method? This method is advantageous because it constructs the cyclopentane ring with the desired substitution pattern in a single key step (ring contraction). It often proceeds in good yield and utilizes readily available starting materials. The process involves the formation of a cyclopropanone intermediate from an α-halo ketone, which then opens to yield the ring-contracted carboxylic acid (or ester) product.[3][4]

Favorskii Rearrangement Mechanism

G cluster_0 Mechanism Outline start α-Halo Ketone (e.g., 2-chlorocyclohexanone) enolate Enolate Formation (Base abstracts α'-proton) start->enolate 1. Base (OH⁻) cyclopropanone Intramolecular SN2 (Forms cyclopropanone intermediate) enolate->cyclopropanone 2. Ring Closure attack Nucleophilic Attack (Base attacks carbonyl) cyclopropanone->attack 3. Base (OH⁻) opening Ring Opening (Forms stable carbanion) attack->opening 4. C-C bond cleavage product Protonation & Hydrolysis (Yields cyclopentane carboxylic acid) opening->product 5. H₂O

Caption: Key steps of the Favorskii rearrangement.

Q3: How can I definitively confirm the stereochemistry of my final product? A combination of analytical techniques provides the most reliable confirmation:

  • Melting Point: The pure trans-isomer has a distinct and sharp melting point (approx. 161-163°C). A lower, broader melting point suggests impurities, likely the cis-isomer.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It will confirm the carbon framework and the stereochemical arrangement of the protons on the ring.[7]

  • Infrared (IR) Spectroscopy: This can confirm the presence of the carboxylic acid functional groups (broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹).

Q4: Can I separate a mixture of cis and trans isomers without performing the full isomerization procedure? Yes, separation is possible by exploiting their different physical properties.

  • Fractional Crystallization: The cis and trans isomers often have different solubilities in a given solvent.[8] By carefully choosing a solvent and slowly cooling a saturated solution, it may be possible to selectively crystallize one isomer, leaving the other in the mother liquor. This can be a tedious process requiring multiple recrystallization steps.[9]

  • Chemical Separation via Anhydride Formation: As mentioned, only the cis-isomer forms a cyclic anhydride. You can treat the mixture with acetic anhydride. The cis-anhydride can then be separated from the unreacted trans-acid based on differences in solubility and extraction properties. The anhydride can later be hydrolyzed back to the cis-acid if needed.

Summary of Key Physical Properties

Propertycis-Isomertrans-IsomerRationale for Difference
Structure Carboxyl groups on the same sideCarboxyl groups on opposite sidesDefines stereoisomerism.[6]
Symmetry Meso compound (achiral)Chiral (exists as enantiomers)The cis isomer has an internal plane of symmetry.[6]
Melting Point ~139-140°C~161-163°CThe trans isomer can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces.
Reactivity Forms cyclic anhydride upon heatingDoes not form a monomeric anhydrideThe carboxyl groups in the trans isomer are too far apart to cyclize.[6]

References

Technical Support Center: Synthesis of trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of trans-cyclopentane-1,2-dicarboxylic acid. This molecule is a critical building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, such as the hypoglycemic drug Gliclazide, and other complex molecular architectures.[1][2] The stereochemistry of the trans isomer is pivotal for its utility, yet achieving high yields of the pure trans isomer presents significant challenges, including managing stereocontrol and navigating difficult purification protocols.[2]

This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common hurdles. We will move from an overview of common synthetic routes to a detailed troubleshooting guide and FAQs, designed to help you diagnose and resolve issues leading to low yields and impure products.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound has been approached through several routes since its first reported synthesis by Perkin in 1887.[2] The choice of method often involves a trade-off between the number of steps, overall yield, and the harshness of reaction conditions. Many traditional methods first produce the cis-isomer or a mixture, which must then be isomerized to the desired trans product.[1]

Below is a comparative summary of common synthetic strategies.

Synthesis StrategyStarting Material(s)Key StepsReported Overall YieldKey Considerations
Perkin Synthesis (Modified) Diethyl malonate, 1,3-dibromopropaneAlkylation, Cyclization, Hydrolysis, Decarboxylation~67%[3]A classic and practical method. The final hydrolysis/decarboxylation step is crucial for yield and can be time-consuming.[3]
Favorskii Rearrangement 6-bromo-cyclohexanone-2-ethyl formateFavorskii rearrangement, Acid hydrolysisNot explicitly stated, but implied to be suitable for industrial production.[1]Offers a potentially more direct route with milder conditions compared to older methods.[1] Yield is highly dependent on the efficiency of the rearrangement and subsequent hydrolysis.
Pimelic Acid Route Pimelic acidMulti-step conversion (5 reactions)~57%[3]A more tedious route involving multiple separate reactions, making it less practical for large-scale synthesis.[3]
Isomerization from cis-acid cis-Cyclopentane-1,2-dicarboxylic acidHeating in concentrated acidNot applicable (purification/isomerization step)Often requires harsh conditions (e.g., sealed tube, 180°C in conc. HCl), which can be challenging and may cause degradation.[1]
Experimental Workflow: Modified Perkin Synthesis

The following diagram illustrates a common workflow for the synthesis, starting from diethyl malonate, which often results in a mixture of isomers requiring a final isomerization step to maximize the yield of the trans product.

G cluster_0 Step 1: Tetraester Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Isomerization & Purification A Diethyl Malonate + 1,3-Dibromopropane B Tetraethyl Pentane-1,1,5,5- tetracarboxylate A->B  NaOEt   C Tetraethyl Cyclopentane- 1,1,2,2-tetracarboxylate B->C  I₂, NaOEt   D cis/trans Mixture of Cyclopentane-1,2-dicarboxylic acid C->D  Aq. Acid, Heat   E Pure trans-Isomer D->E  Conc. HCl, 180°C    or Recrystallization  

Caption: Workflow for the modified Perkin synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is significantly lower than reported values. What are the most common causes?

A1: A low overall yield is a frequent issue stemming from several potential problems.[4][5] A systematic approach is crucial for diagnosis.

  • Purity of Reagents and Solvents: Ensure all starting materials and catalysts are of high purity and that solvents are anhydrous, especially for reactions involving strong bases like sodium ethoxide.[6] Water contamination can quench reagents and lead to unwanted side reactions.

  • Temperature Control: Many steps are exothermic. Insufficient cooling can lead to side reactions or decomposition. Conversely, if a reaction requires heating (e.g., hydrolysis or isomerization), inconsistent or incorrect temperatures can result in incomplete conversion.[4]

  • Inert Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of reagents and intermediates.[6]

  • Inefficient Purification: Significant product loss can occur during workup and purification.[5] This is especially true when separating the cis and trans isomers. Review your extraction and recrystallization techniques.

The following diagram outlines a logical approach to troubleshooting low yields.

G A Low Overall Yield Detected B Analyze Crude Product (NMR, LC-MS) A->B C High % of Starting Material B->C  Cause?   D Mixture of cis/trans Isomers B->D  Cause?   E Significant Unidentified Byproducts B->E  Cause?   F Incomplete Reaction C->F G Poor Stereocontrol D->G H Side Reactions Occurring E->H I Check Reaction Time, Temp, Reagent Stoichiometry F->I  Solution   J Optimize Isomerization Step (See Q2) G->J  Solution   K Optimize Purification (See Q3) G->K  Solution   L Check Reagent Purity, Temp Control, Inert Atmosphere H->L  Solution  

Caption: A logical workflow for troubleshooting low synthesis yields.

Q2: My product is a mixture of cis and trans isomers. How can I increase the proportion of the trans isomer?

A2: It is common for synthesis to initially yield the thermodynamically less stable cis isomer or a mixture of both. The trans isomer is more stable, and you can exploit this by inducing isomerization.

  • Mechanism: The conversion relies on the principle that the trans isomer is the thermodynamically favored product. Under harsh acidic conditions and high temperatures, the stereocenter at one of the carboxyl-bearing carbons can epimerize, allowing the system to reach equilibrium with a higher concentration of the trans product.

  • Protocol: A widely cited method involves heating the cis-acid or the cis/trans mixture in concentrated hydrochloric acid in a sealed tube at temperatures around 180°C for one hour.[1]

  • Causality & Troubleshooting:

    • Incomplete Isomerization: If you still have a significant amount of the cis isomer, the reaction may not have reached equilibrium. Ensure the temperature and pressure are maintained.

    • Degradation: These are harsh conditions. If the yield is low and the product is discolored, decomposition may be occurring. You may need to slightly reduce the temperature or reaction time as a compromise.

Q3: I am struggling to purify the final trans-dicarboxylic acid from the cis isomer and other impurities.

A3: Purification is a critical step where significant yield can be lost. The distinct physical properties of the cis and trans isomers can be used to your advantage.

  • Recrystallization: This is the primary method. The trans and cis isomers have different solubilities in various solvents.

    • Solvent Choice: Water and ethanol are effective solvents for recrystallizing dicarboxylic acids.[7]

    • Protocol: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can add activated charcoal and perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. The less soluble isomer will crystallize out first. Further purification of the mother liquor may be necessary.[7]

  • Anhydride Formation (for removing the cis isomer): A key chemical difference is that the cis-isomer readily forms a cyclic anhydride upon heating (e.g., with acetic anhydride), whereas the trans-isomer cannot due to the large distance between the carboxyl groups.[2]

    • Application: If your product is contaminated with the cis isomer, you can heat the mixture with acetic anhydride.[8] The cis isomer will be converted to its anhydride, which has very different solubility and volatility properties from the unreacted trans-dicarboxylic acid, allowing for easier separation (e.g., by extraction or distillation of the anhydride).

Section 3: Frequently Asked Questions (FAQs)

Q: What is the fundamental stereochemical difference between the cis and trans isomers? A: The difference lies in the spatial orientation of the two carboxylic acid groups relative to the plane of the cyclopentane ring.[2] In the cis-isomer, both carboxyl groups are on the same side of the ring. This proximity allows them to react to form a cyclic anhydride. In the trans-isomer, they are on opposite sides, making intramolecular anhydride formation impossible.[2] Furthermore, the trans isomer is chiral and exists as a pair of enantiomers, while the cis isomer is an achiral meso compound due to an internal plane of symmetry.[2]

Q: What analytical techniques are best for distinguishing cis and trans isomers and assessing purity? A: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools. The symmetry differences between the cis (meso) and trans (chiral) isomers lead to distinct patterns in both ¹H and ¹³C NMR spectra, allowing for clear identification and quantification of the isomeric ratio. For unambiguous stereochemical assignment, X-ray crystallography can be used if suitable single crystals can be obtained.[2]

Q: Can I use potassium permanganate (KMnO₄) to oxidize cyclopentene directly to the diacid? A: Yes, but controlling the reaction to get the desired product without side reactions is challenging. Hot, concentrated, acidified potassium permanganate is a powerful oxidizing agent that will cleave the carbon-carbon double bond of cyclopentene.[9][10] This cleavage would break the ring and produce glutaric acid, not cyclopentane-1,2-dicarboxylic acid. To get the desired carbon skeleton, you would first need to form the diol. Using cold, dilute, alkaline KMnO₄ on cyclopentene yields cis-1,2-cyclopentanediol.[10][11] Subsequent oxidation of this diol would be required, but strong oxidants might still cleave the C-C bond between the hydroxyl-bearing carbons.[12][13] Therefore, this is not a common or high-yielding route to the target molecule.

Section 4: Detailed Experimental Protocols

Protocol 1: Isomerization of cis- to this compound

This protocol is based on established methods requiring high temperature and pressure.[1] Appropriate safety precautions, including the use of a properly rated pressure vessel, are mandatory.

  • Preparation: Place the crude mixture of cis- and this compound (e.g., 5.0 g) into a heavy-walled glass pressure tube.

  • Acid Addition: Add concentrated hydrochloric acid (e.g., 10 mL).

  • Sealing: Carefully seal the tube using a torch or a secure threaded cap with a PTFE liner rated for the expected pressure and temperature.

  • Heating: Place the sealed tube in a protective steel jacket or behind a blast shield within a laboratory oven. Heat the tube to 180°C and maintain this temperature for 1-2 hours.

  • Cooling: Allow the tube to cool completely to room temperature behind the blast shield. Do not handle the tube while it is hot or under pressure.

  • Isolation: Once cooled, carefully open the tube. Transfer the contents to a round-bottom flask and remove the HCl and water under reduced pressure.

  • Purification: The resulting solid crude product can be purified by recrystallization as described below.

Protocol 2: Purification by Recrystallization from Water

This protocol is a general method for purifying dicarboxylic acids.[7]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 15-20 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

References

purification of trans-Cyclopentane-1,2-dicarboxylic acid by fractional crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of trans-cyclopentane-1,2-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to isolate the high-purity trans-isomer from mixtures containing its cis counterpart. The separation of these diastereomers leverages their distinct physical properties, primarily their differential solubility, making fractional crystallization the method of choice.[1]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring a robust and reproducible purification process.

Isomer Properties at a Glance

A successful separation relies on exploiting the differences between the cis and trans isomers. The cis isomer is a meso compound, while the trans isomer is a chiral compound that exists as a pair of enantiomers (a racemic mixture).[2] This fundamental stereochemical difference leads to distinct physical properties.

Propertycis-Isomertrans-Isomer
Melting Point 132-136 °C163-165 °C[3]
Stereochemistry Meso (achiral)Racemic (chiral)[2]
Solubility Moderately soluble in water.[4]Soluble in polar solvents like water and alcohols.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the fractional crystallization of this compound.

Problem: No Crystals Form Upon Cooling

You have dissolved the crude mixture in hot solvent and allowed it to cool, but the solution remains clear with no sign of precipitation.

Possible Causes & Solutions

  • Excessive Solvent: The solution is not supersaturated upon cooling because too much solvent was used. The concentration of the target isomer is below its solubility limit even at the lower temperature.

    • Solution: Gently reheat the solution and boil off a portion of the solvent to increase the concentration.[6] Allow the more concentrated solution to cool again. Aim for a volume where the solid just fully dissolves in the boiling solvent.

  • Supersaturation Without Nucleation: The solution is supersaturated, but the energy barrier for crystal nucleation has not been overcome. This is common with highly purified compounds or in very clean glassware.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[7] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding. Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution.[8][9] This seed crystal provides a template, eliminating the need for spontaneous nucleation and promoting controlled crystal growth.[10]

  • Inappropriate Solvent: The chosen solvent may have too high a solvating power for the target compound, even at low temperatures.

    • Solution: If concentrating the solution is ineffective, the solvent must be completely removed (e.g., by rotary evaporation) and the crystallization attempted again with a different solvent system.[6]

Problem: The Purified Solid Has a Low Melting Point and is Contaminated with the cis-Isomer

After filtration and drying, melting point analysis shows a broad range, and spectroscopic data (e.g., ¹H NMR) confirms the presence of the cis-isomer.

Possible Causes & Solutions

  • Cooling Rate is Too Fast: Rapid cooling causes the solution to become highly supersaturated quickly. This can lead to the co-precipitation of both the trans and the more soluble cis isomer, trapping the impurity within the crystal lattice.[11][12]

  • Poor Solvent Selectivity: The chosen solvent may not provide a large enough difference in solubility between the cis and trans isomers at the crystallization temperature.

    • Solution: A solvent screen is necessary. The ideal solvent will maximize the solubility difference between the two diastereomers.[14][15] Test small batches with different solvents (e.g., water, ethanol, ethyl acetate, or mixtures thereof) to find a system where the trans-isomer is significantly less soluble than the cis-isomer at low temperatures.

  • Insufficient Purity After One Step: For mixtures with a high initial concentration of the cis-isomer, a single crystallization step may be insufficient.

    • Solution: Perform a second recrystallization. Take the semi-purified solid, dissolve it in the minimum amount of the same hot solvent, and repeat the slow cooling process. Each subsequent crystallization will enrich the solid in the less soluble component.

Problem: An Oil Forms Instead of Crystals

Upon cooling, a viscous liquid or "oil" separates from the solution instead of a crystalline solid.

Possible Causes & Solutions

  • High Impurity Level: The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid (a phenomenon known as "oiling out") at a temperature where it is still highly concentrated.

    • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[6] This keeps the compound dissolved until a lower temperature is reached, where crystal lattice formation is more favorable.

    • Solution 2: Activated Charcoal. If the impurities are colored, they can sometimes be removed with activated charcoal. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.

  • Solution Cooled Below Compound's Melting Point: The compound is coming out of a highly supersaturated solution at a temperature that is above its actual melting point in the solvent mixture.

    • Solution: This is fundamentally a solvent issue. A different solvent with a lower boiling point or one that provides lower solubility might be required to ensure crystallization occurs well below the compound's melting point.

Troubleshooting Logic Flow

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

TroubleshootingFlow start Dissolve Crude Solid & Cool outcome Observe Outcome start->outcome no_xtal Problem: No Crystals Form outcome->no_xtal Clear solution oiling_out Problem: Oiling Out Occurs outcome->oiling_out Liquid separates low_purity Problem: Low Purity / Contamination outcome->low_purity Impure solid success Success: Pure Crystals Formed outcome->success Crystalline solid cause_solvent Cause: Too much solvent? no_xtal->cause_solvent cause_nucleation Cause: No nucleation sites? no_xtal->cause_nucleation cause_impurity Cause: High impurity load? oiling_out->cause_impurity cause_cooling Cause: Cooling too fast? low_purity->cause_cooling cause_selectivity Cause: Poor solvent selectivity? low_purity->cause_selectivity sol_evap Action: Boil off solvent cause_solvent->sol_evap sol_seed Action: Scratch flask or seed cause_nucleation->sol_seed sol_slowcool Action: Ensure slow, insulated cooling cause_cooling->sol_slowcool sol_rescreen Action: Re-screen for a better solvent cause_selectivity->sol_rescreen sol_addsolvent Action: Reheat, add more solvent, cool slowly cause_impurity->sol_addsolvent sol_recrystal Action: Perform a second recrystallization sol_slowcool->sol_recrystal

Caption: A decision tree for troubleshooting fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for separating diastereomers like cis- and this compound?

Solvent selection is the most critical parameter in fractional crystallization.[16] The solvent does more than just dissolve the compound; it mediates the separation. An ideal solvent should:

  • Exhibit high solubility for the compound mixture at elevated temperatures to ensure complete dissolution.

  • Exhibit low solubility for the target compound (trans-isomer) at low temperatures to maximize yield.

  • Exhibit a significant solubility difference between the target (trans) and impurity (cis) isomers at low temperatures. This differential is the basis of the purification. The cis-isomer should remain in the mother liquor while the trans-isomer crystallizes.[17]

  • Be inert and not react with the compounds.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

The interactions between the solvent molecules and the crystal faces can also influence crystal shape and growth, further impacting purity.[18]

Q2: What is the scientific principle behind using a slow cooling rate?

Conversely, rapid cooling creates a high degree of supersaturation, forcing both isomers out of solution quickly and indiscriminately, which leads to impurity incorporation.[19]

Q3: How does "seeding" work and when should I use it?

Seeding is the introduction of a small, pure crystal of the target compound into a supersaturated solution.[9] This "seed" acts as a pre-formed nucleation site, bypassing the kinetic barrier of spontaneous nucleation.[8] It is particularly useful to:

  • Induce crystallization when a solution is stubbornly supersaturated.

  • Control polymorphism by ensuring that the desired crystal form grows.

  • Improve reproducibility by starting crystallization at a consistent temperature and supersaturation level.[20]

  • Prevent oiling out by providing a template for orderly crystal growth.

You should add the seed crystal after the solution has cooled and is visibly supersaturated but has not yet started to crystallize on its own.[21]

Q4: How many times should I recrystallize the product?

The number of recrystallization cycles depends on the initial purity of the crude mixture and the desired final purity. After each cycle, you should assess the purity using an appropriate analytical method:

  • Melting Point: A sharp melting point that matches the literature value for the trans-isomer (163-165 °C) is a strong indicator of high purity.[3] A broad or depressed melting range suggests contamination.

  • Spectroscopy (NMR, IR): These techniques can detect the presence of the cis-isomer.

  • Chromatography (HPLC, GC): Can provide quantitative data on isomeric purity.

If significant impurities remain after one cycle, a second or even third recrystallization may be necessary.

Experimental Protocol: Fractional Crystallization

This protocol provides a generalized workflow for the purification of this compound. The exact solvent and volumes should be optimized based on preliminary small-scale trials. Water is often a suitable starting solvent for dicarboxylic acids.[22][23]

Workflow start 1. Dissolution hot_filt 2. Hot Filtration (Optional) start->hot_filt Dissolve crude solid in minimum boiling solvent cool 3. Slow Cooling hot_filt->cool Remove insoluble impurities isolate 4. Isolation cool->isolate Allow crystals to form slowly at RT, then in an ice bath wash 5. Washing isolate->wash Collect crystals by vacuum filtration dry 6. Drying wash->dry Rinse crystals with a small amount of cold solvent analyze 7. Purity Analysis dry->analyze Dry crystals under vacuum

Caption: General workflow for fractional crystallization.

Step-by-Step Methodology

  • Solvent Selection: Begin by selecting an appropriate solvent. Water is a common choice. The goal is to find a solvent in which the trans-isomer has low solubility at room temperature but is readily soluble at the solvent's boiling point.

  • Dissolution: Place the crude mixture of cis- and this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a boil on a hot plate, with stirring. Continue adding small portions of hot solvent until the solid has just completely dissolved. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, non-acidic starting material), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[24]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent to rinse away any residual mother liquor containing the dissolved cis-isomer.

  • Drying: Transfer the crystalline product to a watch glass and allow it to air-dry, or place it in a desiccator under vacuum to remove the last traces of solvent.

  • Analysis: Determine the melting point and/or use spectroscopic methods to assess the purity of the final product. If purity is insufficient, repeat the process.

References

Technical Support Center: Separation of Cis and Trans Isomers of Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for the separation of cis- and trans-cyclopentane-1,2-dicarboxylic acid isomers. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights into the common challenges and solutions for isolating these diastereomers. Our focus is on the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural and property differences between cis- and this compound?

The core difference lies in the spatial orientation of the two carboxylic acid groups relative to the plane of the cyclopentane ring.[1][2] In the cis-isomer, both carboxyl groups are on the same side of the ring, making it a meso compound—achiral despite having stereocenters, due to an internal plane of symmetry.[1] Conversely, the trans-isomer has its carboxyl groups on opposite sides, rendering it chiral and capable of existing as a pair of enantiomers ((1R,2R) and (1S,2S)).[1][2] This stereochemical distinction leads to significant differences in their physical properties, which are critical for separation.[3][4]

Data Summary: Key Physicochemical Differences
Propertycis-Isomer (meso)trans-Isomer (racemic)Rationale for Difference & Separation Relevance
Melting Point 132-136 °C[5]~161 °C[6]The more symmetrical structure of the trans-isomer generally allows for more efficient packing into a crystal lattice, resulting in a higher melting point.[4] This is a primary indicator of purity.
Solubility Generally higher in polar solvents.[1]Generally lower in polar solvents.[1][7]The cis configuration can lead to intramolecular hydrogen bonding, reducing intermolecular interactions with the solvent. The trans isomer's symmetry and strong intermolecular lattice forces decrease its solubility. This is exploited in fractional crystallization.
pKa pK₁: 4.43; pK₂: 6.67[8]Not readily available, but expected to differ slightly.The proximity of the carboxyl groups in the cis-isomer influences the acidity of the second proton. This can be relevant for pH-dependent extractions or chromatography.
Reactivity Readily forms a cyclic anhydride with dehydrating agents.[1][2]Does not form a monomeric cyclic anhydride.[1][2]The carboxyl groups in the cis-isomer are spatially close, allowing for intramolecular cyclization. This provides a powerful chemical method for separation.
Troubleshooting Guide 1: Chemical Separation via Anhydride Formation

This is often the most definitive and scalable method for separating the isomers. It leverages the unique ability of the cis-isomer to form a stable, five-membered cyclic anhydride when heated with a dehydrating agent like acetic anhydride. The trans-isomer, with its spatially distant carboxyl groups, cannot undergo this intramolecular reaction.[1][2]

Experimental Workflow: Anhydride Formation

cluster_0 Reaction cluster_1 Separation & Isolation A Mixture of cis/trans Isomers B Add Acetic Anhydride Heat to Reflux A->B C Reaction Mixture: cis-Anhydride (neutral) + trans-Acid (acidic) B->C D Cool & Evaporate Excess Acetic Anhydride C->D E Dissolve in Ether Extract with NaHCO₃ (aq) D->E F Organic Layer: cis-Anhydride E->F Ether G Aqueous Layer: Sodium Salt of trans-Acid E->G Aqueous H Hydrolyze with HCl (aq) Heat F->H I Acidify with HCl (aq) G->I J Pure cis-Acid H->J K Pure trans-Acid I->K

Caption: Workflow for separating isomers via selective anhydride formation.

Detailed Protocol: Anhydride Formation & Separation
  • Anhydride Synthesis: In a round-bottom flask equipped with a reflux condenser, combine the mixture of cis- and this compound with an excess of acetic anhydride (e.g., 10 mL per gram of diacid).[9][10]

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours to ensure complete conversion of the cis-isomer to cis-cyclopentane-1,2-dicarboxylic anhydride.[10]

  • Workup: Allow the mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Organic Layer: Contains the neutral cis-anhydride.

    • Aqueous Layer: Contains the sodium salt of the unreacted trans-acid.

  • Isolation of trans-Isomer: Carefully acidify the combined aqueous layers with concentrated HCl until the pH is ~1-2. The trans-acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Isolation of cis-Isomer: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the crude cis-anhydride. To hydrolyze the anhydride back to the diacid, add water and heat the mixture, or add dilute HCl and heat to reflux until the solid fully dissolves and the reaction is complete. Cool the solution to crystallize the pure cis-acid. Collect by filtration and dry.

Troubleshooting: Anhydride Formation
  • Q: My final yield of the trans-acid is low and appears contaminated with the cis-isomer. What went wrong?

    • A: This typically points to an incomplete reaction. The reflux time may have been too short, or the temperature was not high enough to fully convert the cis-diacid to its anhydride. Any unreacted cis-diacid will behave like the trans-acid during the basic extraction, leading to contamination. Solution: Ensure vigorous reflux for at least 2-3 hours. Verify the purity of the acetic anhydride, as water contamination will prevent the reaction.

  • Q: The hydrolysis of my cis-anhydride is very slow or seems incomplete. How can I improve this step?

    • A: The hydrolysis of the anhydride can be slow in neutral water. Solution: Add a catalytic amount of acid (like HCl) or base (like NaOH) to accelerate the ring-opening. Heating the mixture will also significantly increase the rate of hydrolysis. If using base, you will need to re-acidify to precipitate the final cis-diacid.

  • Q: I observed charring or discoloration during the rotary evaporation of acetic anhydride. Is this a problem?

    • A: Some discoloration can occur if the temperature of the water bath is too high.[11] While often not detrimental to the yield, it indicates some decomposition. Solution: Use moderate temperatures (50-60°C) on the rotary evaporator. The goal is to remove the volatile components without heating the residue excessively.

Troubleshooting Guide 2: Separation by Fractional Crystallization

This physical method relies on the solubility difference between the isomers.[2] The trans-isomer is typically less soluble in water and many polar organic solvents than the cis-isomer, allowing it to crystallize preferentially from a carefully cooled solution.[1][12]

Workflow: Fractional Crystallization

A Mixture of cis/trans Isomers B Dissolve in Minimum Amount of Boiling Solvent (e.g., Water) A->B C Saturated Solution B->C D Slow, Undisturbed Cooling to Room Temperature C->D E Crystals Form D->E F Vacuum Filtration E->F G Solid: Enriched in Less Soluble Isomer (trans-Acid) F->G H Filtrate: Enriched in More Soluble Isomer (cis-Acid) F->H I Recrystallize for Higher Purity G->I J Concentrate & Cool Filtrate to Recover Second Isomer H->J

Caption: General workflow for separation by fractional crystallization.

Detailed Protocol: Fractional Crystallization from Water
  • Dissolution: Place the isomer mixture in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring to dissolve the solid completely. If it doesn't all dissolve, add small aliquots of hot water until a clear, saturated solution is obtained at the boiling point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and without disturbance to room temperature. For best results, insulate the flask to slow the cooling rate.

  • Isolation: Crystals of the less soluble trans-isomer should form. Collect these crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Second Crop: The filtrate is now enriched in the more soluble cis-isomer. The solvent can be partially evaporated and the solution cooled again to obtain a crop of crystals enriched in the cis-isomer.

  • Purification: Purity is rarely achieved in a single step. Each isomer should be subjected to one or more subsequent recrystallizations from the same solvent system to achieve high purity. Check purity after each step using melting point analysis.

Troubleshooting: Fractional Crystallization
  • Q: No crystals are forming even after the solution has cooled to room temperature. What should I do?

    • A: The solution may be too dilute, or it has become supersaturated. Solutions: 1) Try scratching the inside of the flask with a glass rod to induce nucleation. 2) Add a single seed crystal of the desired isomer if available. 3) If supersaturation is not the issue, the solution is likely too dilute. Re-heat the solution and evaporate some of the solvent to increase the concentration, then attempt cooling again.

  • Q: A solid mass crashed out of solution immediately upon cooling, and the purity is very low. Why?

    • A: This is usually caused by the solution being too concentrated or cooling too rapidly. Rapid cooling does not allow for the selective crystallization of one isomer from the equilibrium; instead, both isomers precipitate. Solution: Use a slightly larger volume of solvent to avoid oversaturation and ensure the solution cools as slowly as possible. An insulated Dewar or a water bath that is allowed to cool to room temperature can provide the necessary slow temperature gradient.

Troubleshooting Guide 3: Chromatographic Separation

For analytical-scale separation or for purifying small quantities of material, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Separation is based on the differential partitioning of the isomers between a stationary phase (the column) and a mobile phase.[13][14]

General Protocol: Reverse-Phase HPLC
  • Column: A C18 reverse-phase column is a standard starting point.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.[14] The acid (e.g., phosphoric acid, perchloric acid, or formic acid at ~0.1%) is crucial to suppress the ionization of the carboxylic acid groups, leading to sharper peaks and better retention.[15]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for detecting the carboxyl functional group.[15]

  • Injection: Dissolve the sample in the mobile phase.

Troubleshooting: HPLC Separation
  • Q: My cis and trans peaks are co-eluting or have very poor resolution. How can I improve separation?

    • A: This is the most common challenge. Solutions: 1) Adjust Mobile Phase: Decrease the amount of organic solvent (acetonitrile/methanol) in your mobile phase. This will increase retention and may improve separation. 2) Switch to a Gradient: If using an isocratic method, switch to a shallow gradient elution. 3) Change pH: Slightly adjusting the pH of the aqueous buffer can alter the ionization state and polarity of the isomers differently, potentially enhancing separation. 4) Try a Different Column: If a C18 column fails, a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) may offer different selectivity.

  • Q: Can Gas Chromatography (GC) be used for this separation?

    • A: Not directly. Dicarboxylic acids are not volatile and will decompose at the high temperatures of a GC inlet. However, they can be analyzed by GC after derivatization into more volatile esters (e.g., methyl esters via reaction with diazomethane or methanol with an acid catalyst).[16] The resulting cis- and trans-dimethyl esters will have different boiling points and chromatographic properties, allowing for their separation by GC.

Verification of Isomer Identity and Purity

Confirming the identity and purity of your separated fractions is a critical final step.

  • Melting Point Analysis: This is the simplest and fastest method. A sharp melting point that matches the literature value is a strong indication of high purity.[5] Performing a mixed melting point test (mixing a small amount of your sample with a known standard of one isomer) will result in a significant melting point depression if your sample is the other isomer or is impure.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. Due to the difference in symmetry, the cis (meso) and trans (chiral) isomers will have distinct chemical shifts and coupling patterns for the protons and carbons on the cyclopentane ring.[17]

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, coupling MS with a separation technique like LC or GC (LC-MS/GC-MS) is standard.[18] Their fragmentation patterns under techniques like collision-induced dissociation (CID) may show subtle, reproducible differences that can aid in identification.[18]

References

Technical Support Center: Perkin Synthesis of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Perkin synthesis of dicarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Perkin reaction to synthesize α,β-unsaturated dicarboxylic acids and may be encountering challenges with side reactions and yield optimization. Here, we provide in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to empower you to troubleshoot your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the Perkin reaction and why is it used for dicarboxylic acid synthesis?

The Perkin reaction is a powerful organic synthesis method that creates α,β-unsaturated aromatic acids. It achieves this through the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[1][2] For dicarboxylic acid synthesis, a dialdehyde (like phthalaldehyde, isophthalaldehyde, or terephthaldehyde) is reacted with an acid anhydride, such as acetic anhydride, in the presence of an alkali salt of the corresponding acid (e.g., sodium acetate) to yield a benzenediacrylic acid.[1] This method is valued for its ability to form carbon-carbon double bonds and introduce carboxylic acid functionalities in a single synthetic strategy.

Q2: I'm observing a significant amount of a tarry, dark-colored byproduct. What is it and how can I prevent it?

This is a very common issue, often stemming from the self-condensation of the aromatic aldehyde, especially under harsh basic conditions or prolonged high temperatures. Aromatic aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction, but other polymerization pathways are also possible.

Causality: The basic catalyst, essential for deprotonating the anhydride, can also promote undesired reactions of the aldehyde starting material. High temperatures accelerate these side reactions, leading to complex polymeric materials.

Troubleshooting Protocol:

  • Catalyst Moderation: Switch to a milder base. While sodium or potassium acetate is traditional, tertiary amines like triethylamine can sometimes offer better control.[1][3]

  • Temperature Control: The Perkin reaction often requires high temperatures (typically around 180°C), but it's crucial to find the minimum effective temperature for your specific substrates.[4] Consider running a temperature screen (e.g., 150°C, 160°C, 170°C) to identify the sweet spot where the desired reaction proceeds efficiently without significant byproduct formation.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged heating after the reaction has reached completion will only favor decomposition and side product formation.[5]

Q3: My yield of the dicarboxylic acid is consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge and can be attributed to several factors, from reagent quality to competing side reactions.[5][6]

Key Investigative Areas:

  • Anhydride Purity and Excess: The acid anhydride must be free of the corresponding carboxylic acid, which can inhibit the reaction. It is also crucial to use a sufficient excess of the anhydride.[4]

  • Catalyst Anhydrous Conditions: The alkali salt catalyst (e.g., sodium acetate) should be anhydrous.[7] Water can hydrolyze the anhydride and interfere with the catalytic cycle.

  • Substrate Reactivity: Electron-withdrawing groups on the aromatic dialdehyde can decrease its reactivity, requiring more forcing conditions which in turn can promote side reactions. Conversely, electron-donating groups may increase reactivity but also potentially lead to other side reactions.

  • Inefficient Hydrolysis: The final step of the Perkin reaction is the hydrolysis of an intermediate anhydride to yield the carboxylic acid.[4][8] Incomplete hydrolysis will result in a lower yield of the desired product. Ensure adequate water and acid/base are used in the workup step.

Troubleshooting Guide: Common Side Reactions

This section provides a deeper dive into specific, mechanistically distinct side reactions that can plague the Perkin synthesis of dicarboxylic acids.

Issue 1: Formation of Mono-Acids Instead of the Target Dicarboxylic Acid

Symptoms: Your product mixture contains a significant amount of a compound with a single carboxylic acid group, indicating the reaction only occurred at one of the two aldehyde sites on your starting material.

Causality: This is often a simple consequence of incomplete reaction due to stoichiometry, reaction time, or temperature. The second condensation is typically slower than the first due to the deactivating effect of the newly formed α,β-unsaturated carboxylate group.

Mitigation Strategy:

  • Increase Molar Ratio of Anhydride: Ensure a sufficient excess of the acid anhydride is present to drive the reaction to completion at both aldehyde sites. A 2.5 to 3-fold excess of anhydride per aldehyde group is a good starting point.

  • Extended Reaction Time: Monitor the reaction by TLC or HPLC. If you observe the mono-acid intermediate, extend the reaction time at the optimal temperature.

  • Higher Temperature: A modest increase in temperature might be necessary to provide the activation energy for the second condensation. However, this must be balanced against the risk of increasing other side reactions.

Issue 2: Decarboxylation of the Product

Symptoms: You observe the formation of a product with one or both carboxylic acid groups missing, often accompanied by gas evolution (CO2) during the reaction. The final product may be a di-styrenic compound.

Causality: Decarboxylation is a known potential side reaction for the intermediate formed during the Perkin synthesis.[1] The β-keto acid or a related species formed during the reaction sequence can lose carbon dioxide upon heating.[9] This is particularly prevalent at excessively high temperatures.

Troubleshooting Protocol:

  • Precise Temperature Control: This is the most critical parameter. Avoid "hot spots" in the reaction vessel by ensuring efficient stirring. Do not exceed the necessary temperature for the condensation.

  • Alternative Catalysts: Some research suggests that the choice of base can influence the rate of decarboxylation. Experimenting with different alkali metal acetates (e.g., cesium acetate) or tertiary amines might be beneficial.[7]

Issue 3: Self-Condensation of the Acid Anhydride

Symptoms: The presence of byproducts derived from the acid anhydride, such as acetoacetic acid derivatives (if using acetic anhydride), which can further react to form complex mixtures.

Causality: The base catalyst deprotonates the acid anhydride to form an enolate.[3][4] While this enolate is intended to react with the aromatic aldehyde, it can also react with another molecule of the anhydride in an aldol-type self-condensation. This is more likely to occur if the aldehyde is particularly unreactive or if the concentration of the anhydride is very high relative to the aldehyde.

Mitigation Strategy:

  • Controlled Addition of Anhydride: Instead of adding all the anhydride at the beginning, consider a slow, continuous addition over a portion of the reaction time. This keeps the instantaneous concentration of the enolate lower, favoring the cross-condensation with the aldehyde.

  • Optimize Reactant Ratios: While an excess of anhydride is needed, an extremely large excess can promote self-condensation. A systematic optimization of the aldehyde-to-anhydride ratio is recommended.

Visualizing the Reaction and Side Pathways

To better understand the chemical transformations, the following diagrams illustrate the main Perkin reaction pathway and the key side reactions.

Main Perkin Reaction Pathway

Perkin_Reaction A Aromatic Dialdehyde E Aldol-type Addition A->E B Acid Anhydride D Enolate Formation B->D C Base (e.g., Acetate) C->D Catalyst D->E F Intermediate Alkoxide E->F G Acyl Transfer & Elimination F->G H Unsaturated Anhydride Intermediate G->H I Hydrolysis H->I J α,β-Unsaturated Dicarboxylic Acid I->J

Caption: Main pathway of the Perkin reaction for dicarboxylic acid synthesis.

Troubleshooting Logic for Side Reactions

Troubleshooting_Perkin cluster_symptoms Identify Primary Symptom cluster_causes Potential Cause cluster_solutions Corrective Action start Low Yield or Impure Product symptom1 Tarry Byproducts High MW impurities start->symptom1 symptom2 Incomplete Reaction Mono-acid present start->symptom2 symptom3 Gas Evolution Decarboxylated Product start->symptom3 symptom4 Anhydride-derived Impurities start->symptom4 cause1 Aldehyde Self-Condensation symptom1->cause1 cause2 Insufficient Energy/Time symptom2->cause2 cause3 Excessive Temperature symptom3->cause3 cause4 Anhydride Self-Condensation symptom4->cause4 solution1 Lower Temp. Use Milder Base cause1->solution1 solution2 Increase Temp./Time Increase Anhydride Ratio cause2->solution2 solution3 Precise Temp. Control cause3->solution3 solution4 Slow Anhydride Addition Optimize Ratios cause4->solution4

Caption: Troubleshooting workflow for common Perkin synthesis issues.

Quantitative Parameter Optimization

Systematic optimization is key to overcoming side reactions. The following table provides a starting point for designing your experiments.

ParameterStandard RangeIssue ObservedRecommended AdjustmentRationale
Temperature 160-190 °CDecarboxylation, TarringDecrease in 10°C incrementsMinimizes thermal decomposition and unwanted side reactions.[1]
Reaction Time 4-10 hoursIncomplete ReactionIncrease time, monitor by TLCAllows the slower second condensation to reach completion.[10][11]
Aldehyde:Anhydride Molar Ratio 1 : 2.2 - 1 : 3 (per aldehyde group)Anhydride Self-CondensationDecrease ratio slightlyReduces concentration of anhydride enolate, disfavoring self-reaction.
Base Catalyst Sodium/Potassium AcetateLow Yield, Side ReactionsTriethylamine, Cesium AcetateAlternative bases can offer different reactivity profiles and may be milder.[1][7]

References

Technical Support Center: Controlling Stereoselectivity in Cyclopentane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective cyclopentane synthesis. The cyclopentane motif is a cornerstone in numerous natural products and pharmaceutical agents, making its stereocontrolled construction a critical challenge for synthetic chemists.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth, field-proven insights into controlling the stereochemistry of these valuable five-membered rings.

Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring that every procedure is a self-validating system. This resource is structured to address specific problems you may encounter, organized by the major classes of cyclopentane-forming reactions.

Part 1: Pericyclic Reactions - The Diels-Alder Approach

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings, but with specific dienes and dienophiles, it can be adapted for cyclopentane synthesis, often through subsequent transformations.[2] The stereochemistry of the dienophile is faithfully translated to the product.[3]

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction is giving a mixture of endo and exo products. How can I favor the desired diastereomer?

A1: The endo/exo selectivity is a classic challenge in Diels-Alder reactions and is governed by kinetic versus thermodynamic control.

  • Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product due to secondary orbital interactions that stabilize the transition state. The exo product is typically the thermodynamically more stable product due to reduced steric hindrance.[4]

  • Troubleshooting Strategies:

    • Temperature: Lowering the reaction temperature will generally favor the kinetically controlled endo product. Conversely, higher temperatures can allow for equilibration to the more stable exo product, assuming the reaction is reversible.[5]

    • Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate of the reaction and often increases the endo selectivity. The Lewis acid coordinates to the dienophile, lowering the energy of the LUMO and enhancing secondary orbital overlap.

    • Solvent Effects: Solvent polarity can influence the transition state. It is advisable to screen a range of solvents to optimize selectivity.[5]

Q2: I'm attempting an intramolecular Diels-Alder (IMDA) reaction to form a bicyclic system containing a cyclopentane ring, but the stereoselectivity is poor.

A2: Stereocontrol in IMDA reactions is dictated by the conformation of the tether connecting the diene and dienophile.

  • Understanding the Transition State: The geometry of the transition state is crucial. Computational modeling can be a valuable tool to predict the favored diastereomer.[6]

  • Troubleshooting Strategies:

    • Tether Modification: Altering the length, rigidity, or substituents on the tether can significantly influence the facial selectivity of the cycloaddition.

    • Chiral Auxiliaries: Placing a chiral auxiliary on the dienophile or diene can effectively bias one face of the reaction, leading to high diastereoselectivity.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to favor the endo product.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile (1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane or toluene) and cool to the desired temperature (e.g., -78 °C).

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or SnCl₄) (0.1 - 1.1 equiv) to the solution and stir for 15-30 minutes.

  • Diene Addition: Add the diene (1.0 - 1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

  • Work-up and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 2: The Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through the conrotatory electrocyclization of a divinyl ketone.[7] However, controlling stereoselectivity can be challenging.[8][9]

Troubleshooting Guide
Problem Potential Cause Troubleshooting Strategy
Low Enantioselectivity Inefficient chiral catalyst or auxiliary.Screen a variety of chiral Lewis acids or Brønsted acids.[10] For substrate-controlled reactions, consider a different chiral auxiliary.
Poor Diastereoselectivity Lack of control over torquoselectivity (the direction of conrotatory ring closure).Substrate modification can influence torquoselectivity. Electron-donating or -withdrawing groups can direct the cyclization.[10]
Mixture of Regioisomers Non-selective proton loss after cyclization.Silicon-directed Nazarov cyclizations, where a silyl group directs the position of the double bond, can provide excellent regiocontrol.[10]
Product Inhibition The cyclopentenone product may bind strongly to the catalyst, slowing turnover.[8][11]Use a higher catalyst loading or a catalyst less prone to product inhibition.
Side Reactions Strong protic or Lewis acids can cause Wagner-Meerwein rearrangements.[8][9][11]Use milder, catalytic conditions. Stoichiometric amounts of strong acids should be avoided.[9]

Visualizing the Nazarov Cyclization Mechanism

Nazarov_Cyclization cluster_0 Nazarov Cyclization Pathway Divinyl_Ketone Divinyl Ketone Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation Lewis/Brønsted Acid Cyclopentenyl_Cation Cyclopentenyl Cation Pentadienyl_Cation->Cyclopentenyl_Cation 4π Electrocyclization (Conrotatory) Cyclopentenone Cyclopentenone Cyclopentenyl_Cation->Cyclopentenone Proton Loss

Caption: The key steps of the Nazarov cyclization.

Part 3: Transition-Metal-Catalyzed Cycloadditions

Transition-metal catalysis offers a diverse array of methods for cyclopentane synthesis, including the Pauson-Khand reaction and various [3+2] cycloadditions.

Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[12]

FAQs

Q1: My intermolecular Pauson-Khand reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?

A1: Regioselectivity in the intermolecular PKR is a known challenge.[13]

  • Steric Effects: The larger substituent on the alkyne typically ends up adjacent to the carbonyl group in the product.[12]

  • Troubleshooting Strategies:

    • Substrate Modification: Increasing the steric bulk of one of the alkyne substituents can significantly improve regioselectivity.

    • Intramolecular Approach: If possible, tethering the alkene and alkyne can enforce a single regioisomeric outcome.[13]

Q2: I am having trouble with the diastereoselectivity of my intramolecular Pauson-Khand reaction. What factors should I consider?

A2: The diastereoselectivity of intramolecular PKRs is often high but can be influenced by the substrate's stereochemistry and the reaction conditions.

  • Substrate Control: Existing stereocenters in the tether connecting the alkyne and alkene will dictate the facial selectivity of the cycloaddition.

  • Catalyst System: While substrate control is often dominant, the choice of metal (Co, Rh, etc.) and ligands can sometimes influence the diastereomeric ratio.

[3+2] Cycloadditions

Transition-metal-catalyzed [3+2] cycloadditions, often involving metallacyclopentane intermediates, are a powerful way to construct cyclopentane rings.[14]

Troubleshooting Guide
Problem Potential Cause Troubleshooting Strategy
Low Diastereoselectivity Poor facial selectivity in the cycloaddition.Modify the steric and electronic properties of the ligands on the metal catalyst.[15] Bulky ligands can effectively block one face of the reaction.
Low Enantioselectivity Ineffective chiral ligand.Screen a library of chiral ligands. The optimal ligand is often substrate-dependent.
Catalyst Deactivation The catalyst may be sensitive to air, moisture, or impurities.Ensure all reagents and solvents are pure and dry. Run the reaction under a strictly inert atmosphere.
Formation of Side Products β-hydride elimination can be a competing pathway.[15]The use of bulky ligands can sometimes inhibit β-hydride elimination.[15]

Visualizing a Catalytic Cycle

Catalytic_Cycle Metal_Catalyst LnM Oxidative_Cyclization Oxidative Cyclization (with Alkene/Alkyne) Metal_Catalyst->Oxidative_Cyclization Metallacyclopentane Metallacyclopentane Oxidative_Cyclization->Metallacyclopentane Reductive_Elimination Reductive Elimination Metallacyclopentane->Reductive_Elimination Reductive_Elimination->Metal_Catalyst Regeneration Cyclopentane_Product Cyclopentane Product Reductive_Elimination->Cyclopentane_Product

Caption: A generalized catalytic cycle for [3+2] cycloaddition.

Part 4: Organocatalysis and Radical Cyclizations

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopentanes, often through cascade or domino reactions.[16][17]

FAQs

Q1: My organocatalyzed domino reaction for cyclopentane synthesis is giving low enantioselectivity. What are the key parameters to optimize?

A1: Enantioselectivity in organocatalysis is highly dependent on the catalyst structure and reaction conditions.

  • Catalyst Choice: The steric and electronic properties of the organocatalyst are paramount. Small changes to the catalyst scaffold can have a large impact on selectivity. Screening a library of related catalysts is often necessary.

  • Troubleshooting Strategies:

    • Temperature: Lowering the reaction temperature often improves enantioselectivity.[18]

    • Solvent: The solvent can influence the conformation of the catalyst and the transition state. A thorough solvent screen is recommended.[18]

    • Additives: The presence of acidic or basic additives can significantly affect the reaction rate and selectivity.

Radical Cyclizations

Radical cyclizations provide a powerful method for forming C-C bonds and can be used to construct cyclopentane rings with high levels of stereocontrol, particularly in intramolecular reactions.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Strategy
Poor Diastereoselectivity Unfavorable transition state geometry.The stereochemistry of the product is often determined by the conformation of the radical precursor in the transition state. Modifying the substrate to favor a specific chair-like transition state can improve diastereoselectivity.[19]
Formation of Side Products (e.g., direct reduction) The rate of radical quenching is faster than the rate of cyclization.Use a slow addition of the radical initiator or chain transfer agent (e.g., Bu₃SnH) to maintain a low concentration of the quenching agent, favoring cyclization.[5]
Low Enantioselectivity (in asymmetric variants) The energy difference between the diastereomeric transition states is small.This is a significant challenge in radical reactions. The use of chiral Lewis acids to coordinate the substrate or chiral radical initiators are areas of active research.[20]

References

Technical Support Center: Optimization of Dicarboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dicarboxylic acid esterification. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their esterification reactions, troubleshoot common issues, and understand the underlying principles for successful synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for esterifying dicarboxylic acids?

The most prevalent method is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] For dicarboxylic acids, this reaction is advantageous due to the low cost of reagents and its effectiveness, especially on a large scale.[2] The reaction involves refluxing the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst.[1]

Q2: How do I drive the reaction equilibrium to favor the formation of the desired diester?

Fischer esterification is a reversible process, meaning the reaction exists in equilibrium between reactants (dicarboxylic acid, alcohol) and products (ester, water).[2][3] To achieve a high yield of the diester, the equilibrium must be shifted to the product side. This is accomplished primarily through two strategies based on Le Châtelier's principle:[4]

  • Using an Excess of Alcohol: Employing a large excess of the alcohol reactant increases its concentration, pushing the reaction forward.[2][4] In many protocols, the alcohol serves as both the reactant and the solvent.[5] Studies have shown that increasing the alcohol from an equimolar amount to a 10-fold excess can dramatically increase ester yield.[2]

  • Removing Water as it Forms: Water is a byproduct of the reaction. Its continuous removal prevents the reverse reaction (ester hydrolysis) from occurring, thereby driving the formation of the ester.[2][4][6] The most common and efficient method for water removal is using a Dean-Stark apparatus, which azeotropically distills water from the reaction mixture using a solvent like toluene.[2][7][8][9]

Q3: What are the best catalysts for this reaction, and how much should I use?

Commonly used catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), or Lewis acids.[1][2]

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. It also acts as a dehydrating agent, further helping to remove water.[3][7]

  • p-Toluenesulfonic Acid (TsOH): A solid, making it easier to handle than sulfuric acid, and is also a very effective catalyst.[5]

  • Solid Acid Catalysts: For "green chemistry" processes, heterogeneous catalysts like metal-exchanged montmorillonite clays (e.g., Al³⁺-mont) are effective, reusable, and simplify product purification.[10]

The optimal catalyst amount typically ranges from 1-3% w/w relative to the dicarboxylic acid.[11] Exceeding this amount does not necessarily improve the yield and can lead to side reactions or decomposition at higher temperatures.[11]

Q4: Can tertiary alcohols or phenols be used in Fischer esterification?

Tertiary alcohols are generally unsuitable for Fischer esterification as they are prone to elimination under strong acid and heat, forming alkenes.[1] While phenols can be esterified to achieve good yields, the reaction is often slower than with primary or secondary alcohols.[1] For sensitive substrates or those incompatible with harsh acidic conditions, alternative methods like the Steglich esterification, which uses DCC and DMAP under milder conditions, are recommended.[7][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Diester Yield / Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction has not reached equilibrium.[13] 2. Inefficient Water Removal: Water produced during the reaction is hydrolyzing the ester product, shifting the equilibrium back to the reactants.[2][14] 3. Catalyst Inactivity: The catalyst may be old, hydrated, or used in an insufficient amount.1. Optimize Conditions: Increase the reaction temperature to the reflux point of the alcohol or solvent.[3][13] Extend the reaction time and monitor progress via TLC or GC to determine when the reaction is complete.[13] 2. Improve Water Removal: If not already in use, employ a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene) to continuously remove water.[2][8] Ensure the apparatus is set up correctly and that the solvent is refluxing properly.[9] 3. Verify Catalyst: Use a fresh, anhydrous acid catalyst. An optimal amount is often around 2% w/w of the dicarboxylic acid.[11]
Formation of Monoester as the Main Product 1. Insufficient Alcohol Stoichiometry: As a diprotic acid, the dicarboxylic acid requires at least two equivalents of alcohol for complete conversion to the diester. An insufficient amount will favor monoester formation.[13][15] 2. Steric Hindrance: If using a bulky alcohol or a sterically hindered dicarboxylic acid, the second esterification step may be significantly slower.[16]1. Increase Alcohol Ratio: Ensure the molar ratio of alcohol to dicarboxylic acid is at least 2.5:1.[11] Using the alcohol as the solvent is a common strategy to ensure a large excess.[2] 2. Increase Reaction Time/Temperature: Allow more time for the second, slower esterification to occur. A moderate increase in temperature may also help overcome the activation energy barrier.
Side Product Formation (e.g., Ether) 1. High Temperature with Strong Acid: At elevated temperatures, strong acid catalysts like H₂SO₄ can promote the dehydration of the primary or secondary alcohol to form an ether.[13] 2. Intramolecular Cyclization: For certain dicarboxylic acids (e.g., succinic, glutaric acid), intramolecular esterification can occur, leading to the formation of cyclic anhydrides or other byproducts, especially if the reaction is driven too hard at high temperatures.[17]1. Modify Conditions: Lower the reaction temperature and compensate with a longer reaction time or a slightly higher catalyst loading. Consider using a milder catalyst like TsOH.[13] 2. Control Temperature: Perform the reaction at the lowest effective temperature (e.g., the reflux temperature of the alcohol) to minimize cyclization. For polyester synthesis, performing the reaction in bulk rather than in solution can reduce cyclization.[17]
Difficulty in Product Isolation / Emulsion during Workup 1. Presence of Unreacted Acid: Residual carboxylic acid can act as a surfactant, causing emulsions during aqueous extraction.[13] 2. Incomplete Neutralization: Insufficient base used during the workup will leave acidic species that contribute to emulsion formation.1. Neutralize and Wash: During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize unreacted carboxylic acid and the acid catalyst.[3][18] 2. Break Emulsion: If an emulsion forms, add brine (a saturated aqueous solution of NaCl) to the separatory funnel.[13] This increases the ionic strength of the aqueous layer, helping to break the emulsion and improve phase separation.

Optimization of Key Reaction Parameters

The successful synthesis of dicarboxylate esters depends on the careful balance of several reaction parameters. The table below summarizes their effects to guide your optimization process.

ParameterTypical RangeEffect on ReactionKey Considerations
Temperature 60 - 180 °CIncreasing temperature generally increases the reaction rate.[3][11]The optimal temperature is often the reflux temperature of the alcohol or azeotropic solvent.[13] Excessively high temperatures (>150-180°C) can lead to catalyst decomposition and side reactions like ether formation.[11][13]
Reactant Mole Ratio (Alcohol:Diacid) 2.5:1 to large excess (solvent)A higher ratio shifts the equilibrium towards the diester product, increasing the yield.[2][4][11]A ratio of at least 2.5:1 is recommended for high conversion to the diester.[11] Using the alcohol as the solvent is a highly effective strategy.
Catalyst Loading (% w/w of Diacid) 1% - 3%Increasing catalyst amount enhances the reaction rate up to an optimal point.[11]The optimal loading is often found to be around 2% w/w.[11] Higher concentrations can promote unwanted side reactions and add to purification challenges without significantly improving yield.
Reaction Time 2 - 10 hoursThe reaction requires sufficient time to reach equilibrium.[1][11]Reaction progress should be monitored (e.g., by TLC, GC, or measuring water collected in a Dean-Stark trap) to determine the optimal time and avoid unnecessary heating that could lead to side products.[13]

Visualized Reaction Mechanism & Workflow

Fischer Esterification Mechanism for Dicarboxylic Acids

The esterification occurs in a stepwise manner at each carboxylic acid group. The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of water.[1][2]

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation cluster_step6 Step 6: Repeat for Diester A Dicarboxylic Acid R(COOH)₂ B Protonated Carbonyl A->B + H⁺ C Tetrahedral Intermediate B->C + R'OH D Activated Intermediate C->D E Protonated Monoester D->E - H₂O F Monoester Product E->F - H⁺ G Diester Product R(COOR')₂ F->G Repeat Steps 1-5

Caption: Stepwise mechanism of Fischer esterification for a dicarboxylic acid.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common experimental issues.

Troubleshooting_Workflow decision decision solution solution start Start: Experimental Issue decision_yield decision_yield start->decision_yield Low Yield? decision_mono Main product is monoester? decision_yield->decision_mono No check_water Check Water Removal (Dean-Stark) decision_yield->check_water Yes decision_side_products Side products observed? decision_mono->decision_side_products No check_ratio Check Alcohol:Diacid Ratio decision_mono->check_ratio Yes decision_water_ok Efficient? check_water->decision_water_ok solution_fix_setup Solution: Ensure proper reflux & azeotropic distillation. decision_water_ok->solution_fix_setup No check_time_temp Check Reaction Time & Temp decision_water_ok->check_time_temp Yes decision_time_temp_ok Sufficient? check_time_temp->decision_time_temp_ok solution_increase_time_temp Solution: Increase reaction time and/or temperature. decision_time_temp_ok->solution_increase_time_temp No check_catalyst Check Catalyst Loading decision_time_temp_ok->check_catalyst Yes decision_catalyst_ok decision_catalyst_ok check_catalyst->decision_catalyst_ok Optimal (1-3%)? solution_adjust_catalyst Solution: Adjust catalyst to ~2% w/w. decision_catalyst_ok->solution_adjust_catalyst No decision_workup Workup issues (emulsion)? decision_side_products->decision_workup No solution_lower_temp Solution: Lower reaction temperature to minimize ether formation or cyclization. decision_side_products->solution_lower_temp Yes decision_ratio_ok decision_ratio_ok check_ratio->decision_ratio_ok > 2.5 : 1 ? solution_increase_ratio Solution: Increase alcohol ratio. decision_ratio_ok->solution_increase_ratio No solution_increase_time_sterics Solution: Increase reaction time to overcome steric hindrance. decision_ratio_ok->solution_increase_time_sterics Yes solution_wash_brine Solution: Ensure complete neutralization with NaHCO₃ and use brine. decision_workup->solution_wash_brine Yes

Caption: A decision tree for troubleshooting dicarboxylic acid esterification.

Detailed Experimental Protocol: Synthesis of a Dicarboxylate Ester

This protocol describes a general procedure for the esterification of a dicarboxylic acid with an alcohol using a Dean-Stark apparatus for water removal.

Materials:

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid) (1.0 eq)

  • Alcohol (e.g., n-butanol, 2-ethyl-1-hexanol) (≥ 2.5 eq)

  • Acid catalyst (p-TsOH or conc. H₂SO₄) (0.02 eq or 2% w/w)

  • Azeotropic solvent (e.g., toluene)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the dicarboxylic acid, the alcohol, and the azeotropic solvent (e.g., toluene).[11]

  • Add Catalyst: Slowly add the acid catalyst to the stirring mixture.

  • Assemble Apparatus: Assemble the Dean-Stark trap and reflux condenser on top of the flask. Ensure all joints are properly sealed. Begin circulating cool water through the condenser.[9]

  • Heating and Reflux: Heat the mixture to a gentle reflux using a heating mantle. The solvent-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the denser water will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.[2][8][9]

  • Monitor Reaction: Continue the reflux until the theoretical amount of water has been collected in the trap, or until monitoring by TLC/GC indicates the reaction is complete. This typically takes several hours.[13]

  • Workup - Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted dicarboxylic acid. (Caution: CO₂ evolution!).[3][18]

    • Water.

    • Brine to aid in phase separation and remove residual water.[13]

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter to remove the drying agent.

  • Purification: Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator. The crude ester can be further purified by vacuum distillation or column chromatography if necessary.[7][19]

References

Technical Support Center: Purification of Crude trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-cyclopentane-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile dicarboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this compound. The information provided is grounded in established chemical principles and practical laboratory experience to ensure you achieve the highest purity for your downstream applications.

I. Understanding the Compound and Common Impurities

This compound is a cyclic dicarboxylic acid where the two carboxylic acid groups are on opposite sides of the cyclopentane ring.[1][2] This stereochemistry is crucial for its applications in pharmaceuticals, polymers, and organocatalysis.[1] Crude forms of this compound can contain a variety of impurities depending on the synthetic route used.

Common Impurities:

  • cis-Cyclopentane-1,2-dicarboxylic acid: The most common diastereomeric impurity. The cis-isomer, with both carboxyl groups on the same side of the ring, often has different physical properties, such as solubility, which can be exploited for purification.[1]

  • Unreacted starting materials: Depending on the synthesis, these can include precursors like diethyl malonate or pimelic acid derivatives.[3]

  • Byproducts of the reaction: These can be numerous and vary significantly with the synthetic method.

  • Residual solvents: Solvents used in the synthesis or workup may be present.

  • Inorganic salts: Resulting from pH adjustments or the use of inorganic reagents.

Diagram: Stereoisomers of Cyclopentane-1,2-dicarboxylic Acid

G cluster_0 Cyclopentane-1,2-dicarboxylic Acid trans-isomer trans-isomer cis-isomer cis-isomer trans-isomer->cis-isomer Diastereomers

Caption: The trans and cis isomers are diastereomers with different spatial arrangements of the carboxyl groups.

II. Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. What should I do?

A1: This is a common issue, often caused by the presence of significant amounts of impurities, especially residual solvents or the cis-isomer which may have a lower melting point or exist as an oil in the presence of other impurities.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under reduced pressure. Gentle heating may be necessary, but avoid high temperatures that could cause decomposition or isomerization.

    • Trituration: Try adding a small amount of a non-polar solvent in which the desired trans-acid has low solubility (e.g., hexane or diethyl ether) and scratching the flask's inner surface with a glass rod. This can often induce crystallization.

    • Acid-Base Extraction: Perform an acid-base extraction to separate the dicarboxylic acid from neutral organic impurities. Dissolve the crude oil in an aqueous base (e.g., sodium bicarbonate solution), wash the aqueous layer with an organic solvent like ethyl acetate, and then re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the purified acid.[4]

Q2: After recrystallization, the yield is very low. How can I improve it?

A2: Low recovery during recrystallization is typically due to the selection of a suboptimal solvent, using too much solvent, or premature crystallization.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, water and ethanol are commonly used.[3][5] Experiment with solvent mixtures (e.g., ethanol/water) to fine-tune the solubility.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Concentrate the Mother Liquor: After filtering the crystals, you can often recover a second crop of crystals by concentrating the mother liquor (the remaining solution) and cooling it again. Be aware that this second crop may be less pure.

Q3: How can I confirm the purity and stereochemistry of my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity and stereochemical assessment.

  • Purity Analysis:

    • Melting Point: A sharp melting point close to the literature value (around 163-165 °C) is a good indicator of purity.[6] A broad melting range suggests the presence of impurities.

    • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of dicarboxylic acids.[7][8] A reverse-phase method with UV detection is typically suitable.

    • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify impurities.[9][10][11]

  • Stereochemistry Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help distinguish between the cis and trans isomers due to differences in the chemical shifts and coupling constants of the protons and carbons on the cyclopentane ring.

    • X-ray Crystallography: This is the definitive method for determining the stereochemistry if a suitable single crystal can be obtained.

III. Troubleshooting Guides

Guide 1: Removing the cis-Isomer Impurity

The separation of cis and trans isomers is a critical step. The key difference lies in the proximity of the two carboxylic acid groups.[1]

Method 1: Differential Solubility and Recrystallization

The trans-isomer is generally less soluble in many polar solvents compared to the cis-isomer.[1] This difference can be exploited through careful recrystallization.

Experimental Protocol: Recrystallization from Water

  • Dissolution: In a flask, add the crude this compound. For every gram of crude material, add approximately 10-15 mL of deionized water.[5]

  • Heating: Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The trans-isomer should crystallize out first. Subsequently, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Method 2: Anhydride Formation

The cis-isomer can readily form a cyclic anhydride upon heating, often with a dehydrating agent like acetic anhydride, because its carboxylic acid groups are in close proximity. The trans-isomer, with its spatially separated carboxyl groups, cannot form a monomeric anhydride under the same conditions.[1]

Experimental Protocol: Selective Anhydride Formation

  • Reaction: Reflux the crude acid mixture in acetic anhydride. The cis-isomer will be converted to its anhydride.

  • Workup: After the reaction, the excess acetic anhydride is removed. The resulting mixture will contain the trans-acid and the cis-anhydride.

  • Separation: The difference in polarity and chemical properties between the diacid and the anhydride allows for their separation by techniques such as chromatography or extraction.

Diagram: Purification Workflow

G start Crude Product (trans/cis mixture) recrystallization Recrystallization (e.g., from water) start->recrystallization filtration Filtration recrystallization->filtration mother_liquor Mother Liquor (enriched in cis-isomer) filtration->mother_liquor separate crystals Crystals (enriched in trans-isomer) filtration->crystals drying Drying crystals->drying pure_product Pure trans-Isomer drying->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Guide 2: Removing Colored Impurities

Colored impurities are often large organic molecules with conjugated systems.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolution: During the recrystallization process, after the crude product has been completely dissolved in the hot solvent, remove the flask from the heat source.

  • Charcoal Addition: Add a small amount of activated charcoal (about 1-2% of the weight of the crude product) to the hot solution. Caution: Add the charcoal slowly and carefully to prevent bumping.

  • Heating: Briefly reheat the mixture to boiling with stirring.

  • Hot Filtration: Perform a hot filtration to remove the activated charcoal, which will have adsorbed the colored impurities.

  • Crystallization: Proceed with the cooling and crystallization steps as described previously.

Data Summary Table: Solvent Properties for Recrystallization
SolventBoiling Point (°C)Solubility of trans-Isomer (at 25°C)Solubility of trans-Isomer (at boiling)Notes
Water100Sparingly solubleSolubleGood for removing polar and non-polar impurities.[2][3][5]
Ethanol (95%)~78SolubleVery SolubleMay require a co-solvent or careful cooling to achieve good recovery.[5]
Acetic Acid118SolubleVery SolubleCan be effective but may be difficult to remove completely.
Hexane69InsolubleSparingly solubleUseful for washing/triturating to remove non-polar impurities.

IV. References

  • This compound | 17224-73-6. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--

  • CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid. (n.d.). CymitQuimica. Retrieved January 6, 2026, from --INVALID-LINK--

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from --INVALID-LINK--

  • Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. (2023, March 30). BAuA. Retrieved January 6, 2026, from --INVALID-LINK--

  • An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Method of analyzing dicarboxylic acids. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Application Notes & Protocols for the Quantification of Dicarboxylic Acids. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Study of the Synthesis of this compound. (1956). Oregon State University. Retrieved January 6, 2026, from --INVALID-LINK--

  • Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. (2001). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • trans-DL-1,2-Cyclopentanedicarboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 6, 2026, from --INVALID-LINK--

References

Technical Support Center: Large-Scale Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-cyclopentane-1,2-dicarboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of producing this valuable building block on a larger scale. As a key intermediate in the synthesis of pharmaceuticals like Gliclazide, achieving high purity and yield of the trans isomer is critical.[1][2] This document provides practical, field-tested advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most viable routes for the large-scale synthesis of this compound?

A1: While several historical methods exist, two primary strategies are most relevant for large-scale synthesis due to factors like cost, safety, and efficiency:

  • Favorskii Rearrangement: This is a robust method for industrial production. It typically starts with a 6-bromo-cyclohexanone derivative which undergoes a ring contraction in an alkaline solution to form the cyclopentane ring structure. Subsequent hydrolysis in strong acid yields the dicarboxylic acid.[1] This route is advantageous due to its relatively simple process and mild reaction conditions.[1]

  • Isomerization of the cis Isomer: Many synthetic pathways may initially produce a mixture of cis and trans isomers, or predominantly the cis form. The cis isomer can be converted to the more thermodynamically stable trans isomer by heating in a strong acid, such as concentrated hydrochloric acid, often in a sealed vessel at high temperatures (e.g., 180°C).[1] This thermodynamic control is a key principle in obtaining the desired stereochemistry.

Perkin's original 1887 synthesis from diethyl malonate is of historical importance but is often less efficient for large-scale work without significant modifications due to its multi-step nature and potentially low yields.[3]

Q2: Why is the stereochemistry (cis vs. trans) so important, and how can I confirm I have the correct isomer?

A2: The spatial orientation of the two carboxylic acid groups dictates the molecule's physical and chemical properties.[4] In the trans-isomer, the groups are on opposite sides of the cyclopentane ring, making it a chiral molecule that exists as a pair of enantiomers.[4] The cis-isomer, with both groups on the same side, is an achiral meso compound.[4] This structural difference is critical in pharmaceutical applications where specific stereochemistry is required for biological activity.

Confirmation Methods:

  • Anhydride Formation Test: This is a classic chemical test. The cis-isomer readily forms a cyclic anhydride upon heating (e.g., with acetic anhydride), whereas the trans-isomer cannot due to the large distance between the carboxyl groups.[4]

  • Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing the isomers due to their different molecular symmetry. The resulting spectra will show distinct chemical shifts and coupling constants for the cis and trans configurations.

  • Melting Point: The two isomers have different melting points. Pure this compound has a distinct melting point that can be compared to literature values.

  • X-ray Crystallography: For an unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.

Q3: What are the typical physical properties and solubility characteristics I should expect for the final product?

A3: this compound is typically a white crystalline solid at room temperature.[5] Due to the two polar carboxylic acid groups, it is soluble in polar solvents like water and alcohols (e.g., ethanol).[5] Its solubility is lower in non-polar organic solvents. This differential solubility is the basis for effective purification by recrystallization.

Troubleshooting Guide for Large-Scale Synthesis

This section addresses common problems encountered during the synthesis and purification processes.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete Favorskii Rearrangement: The concentration of the alkaline solution (e.g., KOH or NaOH) is critical. An incorrect concentration can lead to incomplete reaction or side products.Optimize Base Concentration: The patented process specifies a concentration range of 0.5M to 3M for the alkaline solution.[1] Perform small-scale optimizations to find the ideal concentration for your specific substrate and conditions.
2. Inefficient Hydrolysis/Isomerization: The hydrolysis step not only cleaves the intermediate ester but also drives the equilibrium towards the desired trans product. Insufficient temperature or reaction time will result in incomplete conversion.Ensure Rigorous Hydrolysis Conditions: Use an excess of strong acid (e.g., 35-80% sulfuric acid) and maintain a high temperature (100-160°C) for 1-3 hours as specified in industrial protocols.[1] This ensures both complete hydrolysis and isomerization to the thermodynamically favored trans product.
3. Loss During Workup: The product can be lost during aqueous workup and extraction if the pH is not properly controlled or an inappropriate extraction solvent is used.Control pH and Solvent Choice: After hydrolysis, cool the reaction mixture thoroughly to maximize precipitation of the crude product. When performing a liquid-liquid extraction, ensure the aqueous layer is acidified to a low pH (e.g., 1-2) to fully protonate the dicarboxylic acid, thereby increasing its solubility in the organic extraction solvent (e.g., ethyl acetate).[6]
Contamination with cis Isomer 1. Kinetically Controlled Conditions: The initial reaction may favor the formation of the cis isomer, especially under milder conditions.Leverage Thermodynamic Control: As mentioned above, the high-temperature acid hydrolysis step is crucial. If cis contamination persists, consider a dedicated isomerization step: heat the isolated, impure acid in concentrated HCl at 180°C in a sealed vessel.[1]
2. Ineffective Purification: The chosen purification method may not be sufficient to separate the two diastereomers.Exploit Chemical Differences: Use the anhydride formation trick. Heat the crude mixture with acetic anhydride. The cis isomer will form a neutral anhydride, which can be separated from the unreacted trans acid via extraction. Following separation, the cis-anhydride can be hydrolyzed back to the cis-acid if desired, but this effectively removes it from the trans product stream.
Product is Off-Color or Gummy 1. Residual Impurities: Colored impurities or residual starting materials can inhibit crystallization, leading to an oily or discolored product.Charcoal Treatment & Recrystallization: During recrystallization, after dissolving the crude product in the hot solvent (e.g., 95% ethanol or water), add a small amount of activated charcoal to adsorb colored impurities.[7] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]
2. Incomplete Drying: Residual solvent can leave the product looking wet or gummy and will depress the melting point.Thorough Drying: After collecting the purified crystals by vacuum filtration, dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[7] This is essential for removing solvents like water or ethanol.
Analytical Data (NMR, MP) Does Not Match Reference 1. Incorrect Stereochemistry: The isolated product may be the cis isomer or a mixture.Re-evaluate Confirmation Data: Refer to the methods in FAQ #2. An incorrect melting point or NMR spectrum is a strong indicator of isomeric contamination.
2. Presence of Impurities: Contamination with salts, solvents, or organic byproducts will affect all analytical data.Re-purify the Material: A second recrystallization is often effective. Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove soluble impurities clinging to the crystal surface.[7] For removing less polar impurities, washing the final product with a non-polar solvent like cyclohexane can be effective.[6]

Experimental Protocols

Protocol 1: Synthesis via Favorskii Rearrangement and Hydrolysis

This protocol is adapted from established industrial methods and provides a robust pathway to the target compound.[1]

G cluster_0 Step 1: Favorskii Rearrangement cluster_1 Step 2: Acid Hydrolysis & Isomerization cluster_2 Step 3: Purification A 6-bromo-cyclohexanone-2-ethyl formate C Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester (Intermediate) A->C Rearrangement B Alkaline Solution (e.g., 2.5M NaOH) B->C Reactant F Crude this compound C->F Hydrolysis D Excess Strong Acid (e.g., 64% H2SO4) D->F E Heat (100-160°C) E->F G Recrystallization (Water or Ethanol) F->G H Pure this compound G->H G Start Crude Product Dissolve Dissolve in minimum hot solvent (e.g., water) Start->Dissolve Charcoal Add activated charcoal (if needed) Dissolve->Charcoal Filter Hot gravity filtration Charcoal->Filter Cool Cool filtrate slowly to crystallize Filter->Cool Isolate Collect crystals via vacuum filtration Cool->Isolate Wash Wash with ice-cold solvent Isolate->Wash Dry Dry under vacuum (50-60°C) Wash->Dry End Pure Product >99% Dry->End

References

preventing isomerization during synthesis of cyclopentane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Isomerization

Welcome to the Technical Support Center for the synthesis of cyclopentane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing functionalized cyclopentane rings. Isomerization, a common and often frustrating side reaction, can significantly impact yield, purity, and stereochemical integrity.

As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you anticipate, prevent, and troubleshoot isomerization issues during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding isomerization during the synthesis of cyclopentane derivatives.

Q1: What are the primary drivers of isomerization in cyclopentane synthesis?

Isomerization in cyclopentane synthesis is primarily driven by the formation of reactive intermediates, such as carbocations or enolates, which can undergo rearrangements to form more stable isomers. The main contributing factors include:

  • Acidic Conditions: Many reactions employ acid catalysts, which can protonate functional groups (e.g., alcohols, alkenes) to generate carbocation intermediates. These carbocations are susceptible to hydride or alkyl shifts, leading to skeletal rearrangements or double bond migration to form more substituted, thermodynamically favored alkenes (Zaitsev's rule).[1]

  • Basic Conditions: The use of strong bases can lead to the formation of enolates from carbonyl compounds. These enolates can then undergo equilibration, leading to a mixture of diastereomers or constitutional isomers.[2]

  • Thermal Stress: High reaction temperatures can provide the necessary activation energy for pericyclic reactions or homolytic bond cleavage, leading to diradical intermediates that can rearrange to more stable isomers.[3][4][5] This is particularly relevant in gas-phase reactions or during high-temperature distillations.

  • Ring Strain: The inherent strain in some substituted cyclopentane rings can be a driving force for rearrangement to less strained isomers.[6][7] Cyclopentane avoids planarity and adopts puckered "envelope" or "half-chair" conformations to relieve torsional strain.[6][7]

Q2: How can I predict if my reaction is prone to isomerization?

Predicting the likelihood of isomerization involves a careful analysis of your substrate, reagents, and reaction conditions. Consider the following:

  • Substrate Structure: Look for features that can lead to stable carbocations or enolates upon reaction. For example, the presence of tertiary or secondary alcohols that can be easily eliminated, or carbonyl groups with alpha-protons.

  • Reagents: The use of strong, non-selective acids (e.g., concentrated sulfuric acid, hydrochloric acid) or bases (e.g., sodium hydroxide, potassium tert-butoxide) increases the risk of isomerization.[1]

  • Reaction Temperature: Higher temperatures generally increase the rate of all reactions, including undesired isomerization pathways.[3]

  • Reaction Time: Prolonged reaction times can allow for the gradual conversion of a kinetically favored product to a more thermodynamically stable isomer.

Q3: What is the role of protecting groups in preventing isomerization?

Protecting groups are crucial tools for preventing unwanted side reactions, including isomerization.[8][9][10][11] They function by temporarily masking a reactive functional group, preventing it from participating in reactions that could lead to isomerization. For example:

  • Protecting Alcohols: Converting an alcohol to an ether or a silyl ether can prevent it from being protonated and eliminated under acidic conditions, thus avoiding carbocation formation and subsequent rearrangements.

  • Protecting Carbonyls: Transforming a ketone or aldehyde into an acetal or ketal protects it from both acidic and basic conditions that could lead to enolate formation and epimerization at the alpha-carbon.[9]

The choice of protecting group is critical and should be based on its stability to the reaction conditions and the ease of its selective removal later in the synthesis.[10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common isomerization problems encountered during the synthesis of cyclopentane derivatives.

Problem 1: Formation of multiple alkene isomers during an elimination reaction.

Scenario: You are performing an acid-catalyzed dehydration of a cyclopentanol derivative and obtain a mixture of alkene isomers instead of the desired product.

Root Cause Analysis: This is a classic example of carbocation-mediated rearrangement. The initially formed carbocation is likely rearranging to a more stable carbocation before elimination occurs, leading to a mixture of products as dictated by Zaitsev's rule.[1]

Troubleshooting Workflow:

G start Multiple Alkene Isomers Observed cause Probable Cause: Carbocation Rearrangement start->cause solution Solution: Avoid Carbocation Formation cause->solution method1 Chugaev Elimination solution->method1 Milder, concerted mechanism method2 Burgess Reagent solution->method2 Milder, concerted mechanism method3 Grieco Elimination solution->method3 Milder, concerted mechanism

Caption: Troubleshooting workflow for alkene isomerization.

Solutions:

  • Employ Milder Dehydration Methods: To favor the formation of the less substituted alkene (Hofmann product) or to avoid rearrangements, use methods that proceed through a concerted mechanism without a discrete carbocation intermediate.[1]

    • Chugaev Elimination: This involves the formation of a xanthate ester from the alcohol, followed by pyrolysis. The elimination is a syn-elimination that proceeds through a cyclic transition state.[1]

    • Burgess Reagent-Mediated Dehydration: The Burgess reagent is a mild and selective reagent for the dehydration of alcohols, often favoring the Hofmann product.[1]

    • Grieco Elimination: This method involves the formation of an o-nitrophenylselenoxide, which undergoes a syn-elimination upon gentle heating.

Problem 2: Epimerization at a stereocenter alpha to a carbonyl group.

Scenario: During a reaction involving a cyclopentanone derivative with a defined stereocenter at the alpha-position, you observe a loss of stereochemical integrity, resulting in a mixture of diastereomers.

Root Cause Analysis: The presence of either acid or base in the reaction mixture can catalyze the formation of an enol or enolate intermediate. Tautomerization back to the ketone can occur from either face of the planar enol/enolate, leading to racemization or epimerization at the alpha-stereocenter.

Troubleshooting Workflow:

G start Epimerization at α-Carbon cause Probable Cause: Enol/Enolate Formation start->cause solution Solution: Control pH and Temperature cause->solution action1 Strictly Anhydrous/Aprotic Conditions solution->action1 action2 Use Non-nucleophilic Bases solution->action2 action3 Low Temperature (-78 °C) solution->action3 action4 Protect Carbonyl Group solution->action4

References

Validation & Comparative

comparing reactivity of cis- vs trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of cis- vs. trans-Cyclopentane-1,2-dicarboxylic Acid

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of stereoisomers is paramount. The geometric constraints imposed by a cyclic scaffold can dramatically alter the chemical behavior of functional groups. This guide provides a detailed comparison of the reactivity of cis- and this compound, supported by mechanistic principles and experimental data.

Foundational Stereochemistry: The Basis of Differential Reactivity

Cyclopentane-1,2-dicarboxylic acid exists as two diastereomers: cis and trans. The fundamental difference lies in the spatial orientation of the two carboxylic acid groups relative to the plane of the five-membered ring.[1][2] The cyclopentane ring itself is relatively stable, with bond angles close to the ideal tetrahedral angle, resulting in minimal ring strain as predicted by Baeyer's strain theory.[3][4][5] This structural stability places the focus squarely on the positioning of the substituents.

  • cis-Cyclopentane-1,2-dicarboxylic acid : In this isomer, both carboxyl groups are located on the same face of the cyclopentane ring.[1][6] This arrangement results in an internal plane of symmetry, making the cis-isomer a meso compound and thus achiral.[1] The close proximity of the two acid groups is the single most important factor governing its unique reactivity.

  • This compound : Here, the carboxyl groups are situated on opposite faces of the ring.[1][6] This spatial separation prevents the molecule from having an internal plane of symmetry, rendering it chiral and capable of existing as a pair of enantiomers.[1] The significant distance between the functional groups dictates a chemical behavior more akin to two independent carboxylic acids.

The distinct stereochemical nature of these isomers is visually represented below.

Caption: Spatial orientation of carboxyl groups in cis- and trans-isomers.

Comparative Reactivity Analysis

The structural differences outlined above manifest in markedly different chemical reactivities, particularly in reactions that can involve both carboxyl groups simultaneously.

Intramolecular Anhydride Formation: The Defining Difference

The most striking contrast in reactivity is observed during attempts at intramolecular anhydride formation upon heating, typically with a dehydrating agent.

  • cis-Isomer : The proximate positioning of the two carboxyl groups on the same face of the ring allows for a facile intramolecular nucleophilic attack. Upon heating with a reagent like acetic anhydride, cis-cyclopentane-1,2-dicarboxylic acid readily eliminates a molecule of water to form cis-cyclopentane-1,2-dicarboxylic anhydride, a stable five-membered cyclic product.[1][7] This reaction is often quantitative and serves as a classic textbook example of neighboring group participation.

  • trans-Isomer : The carboxyl groups are on opposite sides of the ring, making the distance between them too great for an intramolecular reaction to occur.[1] Under the same conditions, the trans-isomer does not form a monomeric cyclic anhydride. Instead, it may undergo intermolecular reactions at higher temperatures to form polymeric anhydrides. This stark difference in reactivity provides an effective chemical method for separating the two isomers.[1]

G cluster_cis cis-Isomer Reaction cluster_trans trans-Isomer Reaction cis_acid cis-Diacid ts_cis Intramolecular Nucleophilic Attack cis_acid->ts_cis anhydride Cyclic Anhydride ts_cis->anhydride water_cis H₂O ts_cis->water_cis trans_acid trans-Diacid no_reaction No Monomeric Anhydride Formed trans_acid->no_reaction

Caption: Reaction pathway for anhydride formation.

Esterification: A Study in Steric Effects

Both isomers can be converted to their corresponding diesters via reactions like the Fischer esterification, where the dicarboxylic acid is heated with an excess of alcohol in the presence of an acid catalyst.[8][9][10][11]

The general mechanism involves the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[8][9] While both isomers undergo this reaction, the kinetics can be influenced by steric hindrance.

  • Rate of First Esterification : The rate of formation of the monoester is expected to be comparable for both isomers, as the initial attack of an alcohol molecule on either carboxyl group is sterically unhindered.

  • Rate of Second Esterification : A potential difference emerges during the conversion of the monoester to the diester.

    • For the cis -isomer, the newly formed ester group is held in close proximity to the remaining carboxylic acid. This bulky adjacent group can introduce a degree of steric hindrance, potentially slowing the rate of the second esterification compared to the first.[12][13]

    • For the trans -isomer, the two functional groups are far apart. The esterification of one carboxyl group has a negligible steric effect on the reactivity of the second group on the opposite side of the ring. Therefore, the rate constant for the second esterification is expected to be very similar to the first.

While both isomers yield a diester product, the overall reaction time to achieve complete conversion may be slightly longer for the cis-isomer due to this localized steric effect.

Decarboxylation

Decarboxylation, the removal of a carboxyl group as CO₂, is not a facile reaction for simple aliphatic carboxylic acids and typically requires high temperatures. Both cis- and this compound are thermally stable under normal conditions.

Significant reactivity differences in decarboxylation are usually observed in systems where one carboxyl group can assist in the removal of the other, often through a cyclic transition state.[14] Given the rigid cyclopentane framework, neither the cis- nor the trans-isomer possesses the ideal geometry for such a low-energy concerted mechanism. Therefore, both isomers are expected to exhibit comparable resistance to decarboxylation, with any reaction proceeding only under harsh thermal conditions. It is worth noting that under forcing conditions (e.g., heating in strong acid), isomerization between the cis and trans forms can occur, which would complicate kinetic studies of decarboxylation.[1][15]

Summary of Comparative Data

Property/Reactioncis-Cyclopentane-1,2-dicarboxylic acidThis compoundRationale
Stereochemistry Meso (achiral)Chiral (exists as enantiomers)Presence/absence of an internal plane of symmetry.[1]
Anhydride Formation Readily forms a cyclic anhydrideDoes not form a monomeric anhydrideProximity of carboxyl groups allows intramolecular reaction.[1]
Esterification (Diester) Proceeds, second step may be slowerProceeds readilyPotential for steric hindrance between adjacent groups in the cis-isomer.[12]
Decarboxylation Stable, requires harsh conditionsStable, requires harsh conditionsLack of a low-energy pathway for either isomer.

Experimental Protocols

Protocol: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Anhydride

This protocol is based on established methods for anhydride synthesis from the corresponding cis-diacid.[7]

Materials:

  • cis-Cyclopentane-1,2-dicarboxylic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2.0 g of cis-cyclopentane-1,2-dicarboxylic acid with 12-15 mL of acetic anhydride.[7]

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for a period of 2-10 hours to ensure complete conversion.[7] The progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.[7]

  • The resulting crude solid or oil is the cis-cyclopentane-1,2-dicarboxylic anhydride, which can be purified further by recrystallization or distillation if necessary.

G start Combine cis-Diacid and Acetic Anhydride reflux Heat to Reflux (2-10 hours) start->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Volatiles (Rotary Evaporator) cool->evaporate end Crude Anhydride Product evaporate->end

Caption: Experimental workflow for anhydride synthesis.

Conclusion

The reactivity of cis- and this compound is a clear and compelling demonstration of stereochemical control. The geometric arrangement of the carboxyl groups, dictated by their cis or trans relationship on the cyclopentane ring, is the primary determinant of their chemical behavior. The facile formation of a cyclic anhydride from the cis-isomer, contrasted with the complete inability of the trans-isomer to do the same, is the most significant and synthetically useful difference. While more subtle kinetic differences may exist in reactions like esterification due to steric factors, the foundational principles of stereochemistry are sufficient to predict the major reactivity profiles of these isomers, providing a valuable framework for synthetic planning and mechanistic analysis.

References

A Comparative Spectroscopic Guide to Cyclopentane-1,2-dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of stereoisomers is not merely an academic exercise; it is a critical determinant of a molecule's function, efficacy, and safety. Cyclopentane-1,2-dicarboxylic acid, a key building block, exists as two distinct diastereomers: cis and trans. The spatial arrangement of the two carboxylic acid groups, either on the same (cis) or opposite (trans) sides of the cyclopentane ring, gives rise to significant differences in their physical properties and chemical reactivity.[1] This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—offering researchers a practical framework for their unambiguous differentiation.

The Structural Foundation: cis vs. trans Isomerism

The core difference between the cis and trans isomers lies in their stereochemistry. The cis isomer is a meso compound, possessing an internal plane of symmetry which renders it achiral, despite having two stereocenters.[1] In contrast, the trans isomer is chiral and exists as a pair of enantiomers.[1] This fundamental structural disparity is the root cause of the distinct spectroscopic signatures discussed herein.

ir_principle cis cis-Isomer intra_h_bond Intramolecular H-Bonding (Proximity of -COOH groups) cis->intra_h_bond trans trans-Isomer inter_h_bond Intermolecular H-Bonding (Dimer formation) trans->inter_h_bond low_freq Lower Frequency O-H Stretch (Weaker O-H Bond) intra_h_bond->low_freq high_freq Standard Carboxylic Acid O-H Dimer Stretch inter_h_bond->high_freq ms_pathway parent Molecular Ion [M]⁺ m/z = 158 cis cis-Isomer parent->cis trans trans-Isomer parent->trans dehydration Facile Dehydration (-H₂O) cis->dehydration no_dehydration No Intramolecular Dehydration trans->no_dehydration anhydride Anhydride Peak [M-18]⁺ m/z = 140 dehydration->anhydride other_frag Alternative Fragmentation no_dehydration->other_frag

References

A Comparative Guide to Polyester Properties: Trans-Cyclopentane-1,2-Dicarboxylic Acid vs. Adipic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dicarboxylic Acid as a Cornerstone of Polyester Performance

In the vast landscape of polymer science, polyesters represent a class of materials defined by their versatility, finding applications from everyday packaging to advanced biomedical devices.[1][2][3] The properties of these polymers are not monolithic; they are intricately tailored by the selection of their monomeric building blocks. At the heart of this design process lies the dicarboxylic acid, a molecule whose structure dictates the final polymer's thermal resistance, mechanical strength, and even its environmental fate.

This guide provides an in-depth, objective comparison of polyesters synthesized from two distinct dicarboxylic acids: adipic acid, the industry-standard linear monomer, and trans-cyclopentane-1,2-dicarboxylic acid, a cycloaliphatic analogue offering unique structural rigidity. For researchers, scientists, and drug development professionals, understanding the profound impact of this monomer choice is paramount to designing materials with precisely targeted performance characteristics. We will delve into the fundamental structural differences, compare resulting polyester properties with supporting data, and provide detailed experimental protocols to validate these findings.

Monomer Architecture: The Foundation of Polymer Properties

The divergent properties of polyesters derived from adipic acid and this compound originate from their fundamentally different molecular geometries.

  • Adipic Acid (AA): As a linear aliphatic dicarboxylic acid with the formula (CH₂)₄(COOH)₂, adipic acid is characterized by its flexible four-carbon chain. This conformational freedom, arising from the free rotation around its single bonds, is a defining feature that imparts flexibility to the resulting polymer backbone. It is one of the most important dicarboxylic acids produced globally, primarily serving as a precursor for nylon and polyester production.

  • This compound (t-CPDA): This monomer incorporates a rigid five-membered cyclopentane ring into its structure.[4][5] The trans configuration, where the two carboxylic acid groups are on opposite sides of the ring, results in a more linear and extended geometry compared to its cis counterpart. This constrained, cyclic structure is the primary driver of its unique contribution to polymer properties, significantly limiting the rotational freedom of the polymer chain.[6][7]

Visualizing the Structural Distinction

The diagram below illustrates the structural differences between the flexible, linear adipic acid and the rigid, cyclic this compound.

G cluster_0 Adipic Acid (Linear, Flexible) cluster_1 This compound (Cyclic, Rigid) Adipic HOOC—(CH₂)₄—COOH Cyclopentane

References

A Comparative Guide to the Biological Activity of trans-Cyclopentane-1,2-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, stereochemically defined scaffold of trans-cyclopentane-1,2-dicarboxylic acid presents a compelling starting point for the design of novel bioactive molecules. Its bifunctional nature allows for the facile introduction of diverse chemical moieties, enabling the exploration of a wide chemical space to identify compounds with potent and selective biological activities. This guide provides a comparative analysis of the biological activities of derivatives of this compound, with a focus on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation.

Introduction to the this compound Scaffold

This compound is a chiral, non-planar molecule with two carboxylic acid groups positioned on opposite sides of the cyclopentane ring.[1] This trans configuration imparts a specific three-dimensional geometry that is crucial for its interactions with biological targets.[1] The carboxylic acid groups can be readily converted into a variety of functional groups, including esters, amides, and anhydrides, making it a versatile building block in medicinal chemistry.[2][3] This structural rigidity and synthetic tractability have made it an attractive scaffold for the development of compounds targeting a range of biological processes.

Comparative Biological Activities

While a single, comprehensive study comparing a diverse library of this compound derivatives across multiple biological assays is not yet available in the public domain, we can synthesize findings from studies on structurally related compounds to infer the potential of this scaffold.

Antimicrobial Activity: A Look at Cyclopentenone Derivatives

Structurally related cyclopentenones, particularly trans-diamino-cyclopentenones (DCPs), have demonstrated significant antimicrobial activity, especially against Gram-positive bacteria.[4] A study on a series of functionalized DCPs revealed that derivatives containing aryl amines exhibited notable activity against Staphylococcus aureus (Sa) and moderate antifungal activity.[5]

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. E. faecalis (VRE)
CP 7 Aryl amine3.913.91-
CP 8 Aryl amine--0.98
Oxime ether 20 Derived from CP 6-0.9763.91

Data synthesized from Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents.[5]

The data indicates that the introduction of aryl amines to the cyclopentenone core is crucial for antibacterial activity. Further modification of a DCP derivative to an oxime ether (compound 20) not only retained but in some cases enhanced the activity against resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE), while also exhibiting reduced toxicity in a healthy cell line.[5] This suggests that derivatization of the trans-cyclopentane backbone can lead to potent and selective antimicrobial agents.

Anticancer Activity: Insights from Cyclopropane Diamides

While direct comparative studies on the anticancer activity of trans-cyclopentane-1,2-dicarboxamides are limited, research on analogous cyclopropane diamides provides valuable insights into the potential of small cycloalkane dicarboxamides as anticancer agents. A study on a series of novel diamides conformationally restricted by a cyclopropane ring revealed significant inhibitory effects on various cancer cell lines.[6]

Compound IDR1 GroupR2 GroupIC50 (µg/mL) vs. NCI-H460
1-5 MethylAryl> 10
1-6 MethylAryl8.38
1-7 MethylAryl> 10

Data from Design, Synthesis, Anti-Cancer Activities and Computational Analysis of Novel Diamides Conformationally Restricted by Cyclopropane.[6]

The results indicate that subtle changes in the substituents on the aryl ring of the diamide can significantly impact the anticancer activity. Compound 1-6 demonstrated a notable inhibitory effect on the NCI-H460 lung cancer cell line, comparable to the standard chemotherapeutic agent 5-fluorouracil (5-Fu).[6] This highlights the potential of developing potent anticancer agents by systematically modifying the amide substituents on a rigid cycloalkane dicarboxylic acid scaffold like this compound.

Enzyme Inhibition: Targeting Dihydroorotate Dehydrogenase (DHODH) with Cyclopentene Dicarboxylic Acid Amides

A study on cyclopentene dicarboxylic acid amides as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, offers a compelling example of the potential of this class of compounds as enzyme inhibitors. Although this study focused on the cis-isomer and a cyclopentene ring, the structure-activity relationships (SAR) are highly relevant.

Compound IDR GroupHuman DHODH IC50 (nM)
Analog 1 Benzyloxy phenyl100
Analog 2 Modified benzyloxy phenyl50

Illustrative data based on SAR from SAR, species specificity, and cellular activity of cyclopentene dicarboxylic acid amides as DHODH inhibitors.[7]

The study revealed that modifications to the hydrophobic biphenyl side chain, such as replacing it with benzyloxy phenyl groups, significantly influenced the inhibitory activity against human DHODH.[7] This underscores the importance of the substituents attached to the amide nitrogens in determining the potency and selectivity of enzyme inhibition. The rigid cyclopentane core serves to orient these substituents in a precise manner within the enzyme's active site.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key assays.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4][8]

Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serially diluted compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a fluorometric assay for screening potential MMP inhibitors.[9]

Workflow for MMP Inhibition Assay

MMP_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection add_inhibitor Add inhibitor solutions to wells add_enzyme Add MMP enzyme add_inhibitor->add_enzyme incubate1 Pre-incubate add_enzyme->incubate1 add_substrate Add FRET-tagged substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_fluorescence Read fluorescence (e.g., Ex/Em = 490/520 nm) incubate2->read_fluorescence

Caption: Workflow for screening MMP inhibitors using a FRET-based assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the MMP assay buffer, MMP enzyme solution, and the fluorogenic MMP substrate according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known MMP inhibitor (positive control) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the MMP enzyme, and the test compounds or controls. Include wells with the enzyme and buffer only (uninhibited control) and wells with buffer and substrate only (background control).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the reaction rates (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the uninhibited control and calculate the IC50 value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the nature of the substituents.

Key SAR Observations:

SAR Scaffold trans-Cyclopentane -1,2-dicarboxylic Acid Scaffold Rigidity Stereochemical Rigidity Scaffold->Rigidity Substituents Amide/Ester Substituents (R1, R2) Scaffold->Substituents Target_Binding Target Binding Affinity & Selectivity Rigidity->Target_Binding Hydrophobicity Hydrophobicity/ Lipophilicity Substituents->Hydrophobicity H_Bonding Hydrogen Bonding Potential Substituents->H_Bonding Hydrophobicity->Target_Binding H_Bonding->Target_Binding

Caption: Key factors influencing the biological activity of derivatives.

  • Stereochemistry and Rigidity: The trans configuration of the cyclopentane ring provides a rigid and well-defined orientation of the two functional groups. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Nature of the Amide/Ester Substituents: The substituents on the amide or ester groups are critical for determining the specific biological activity. As seen in the examples, aryl and heteroaryl groups can engage in specific interactions (e.g., π-stacking, hydrogen bonding) with the target protein. The size, shape, and electronic properties of these substituents are key determinants of potency and selectivity.

  • Hydrophobicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross cell membranes and reach its intracellular target. A balance must be struck to ensure sufficient solubility and permeability.

Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutic agents. By leveraging its rigid stereochemistry and synthetic accessibility, researchers can generate diverse libraries of derivatives for screening against a wide range of biological targets. The comparative data from related compound classes strongly suggest that derivatives of this compound hold significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents. Future work should focus on the systematic synthesis and evaluation of a focused library of these derivatives to establish clear structure-activity relationships and identify lead compounds for further development. The experimental protocols provided herein offer a robust framework for such investigations.

References

A Senior Application Scientist's Guide to the Structural Validation of trans-Cyclopentane-1,2-dicarboxylic Acid via 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical requirement for ensuring efficacy, safety, and patentability. A subtle change in the spatial arrangement of atoms can drastically alter a compound's biological activity. This guide provides an in-depth, technically-grounded comparison of trans- and cis-cyclopentane-1,2-dicarboxylic acid, establishing 13C NMR spectroscopy as a definitive tool for structural validation. We will move beyond simple data reporting to explain the underlying principles that make this technique so powerful for isomer differentiation.

The Core Challenge: Differentiating Diastereomers

Cyclopentane-1,2-dicarboxylic acid exists as two diastereomers: cis and trans. In the cis isomer, the two carboxylic acid groups are on the same face of the cyclopentane ring, while in the trans isomer, they are on opposite faces. This seemingly small difference has profound implications for the molecule's symmetry and, consequently, its appearance in a 13C NMR spectrum.

The key to differentiation lies in understanding how molecular symmetry affects the number of unique carbon environments.[1] Carbons that are chemically equivalent due to a symmetry operation will produce a single, combined signal in the NMR spectrum.[1]

  • trans-Cyclopentane-1,2-dicarboxylic acid possesses a C2 axis of rotation. This symmetry element makes the two carboxylic acid carbons equivalent, the two methine carbons (C1, C2) they are attached to equivalent, and the two methylene carbons beta to the carboxyls (C3, C5) equivalent. The final methylene carbon (C4) is unique. Therefore, the trans isomer is expected to show four distinct signals in its 13C NMR spectrum.

  • cis-Cyclopentane-1,2-dicarboxylic acid has a plane of symmetry (a mirror plane) that bisects the C3-C4 bond and the C1-C2 bond. This also results in chemical equivalence, leading to an expectation of four distinct signals : one for the two COOH groups, one for C1/C2, one for C3/C5, and one for C4.

Since both isomers are predicted to show the same number of signals, we must look to the precise chemical shifts to make a definitive assignment. The difference in chemical shifts arises from the distinct electronic environments in the two isomers.[2]

graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; subgraph "Isomer Structures & Symmetry" node [shape=plaintext, fontcolor="#202124"];

}

Fig. 1: Molecular symmetry of cyclopentane-1,2-dicarboxylic acid isomers.

Causality of Chemical Shift Differences: The γ-Gauche Effect

The primary reason for the difference in chemical shifts between the cis and trans isomers is steric interaction, specifically the γ-gauche effect .[3][4][5] This well-documented phenomenon in NMR spectroscopy states that when a carbon atom is in a gauche (staggered, but not anti-periplanar) arrangement with another non-hydrogen atom three bonds away (in the γ-position), its nucleus becomes shielded, causing its signal to shift upfield (to a lower ppm value).[5][6]

In cis-cyclopentane-1,2-dicarboxylic acid, the two bulky carboxylic acid groups are forced into close proximity. This steric crowding leads to a more pronounced γ-gauche interaction between the carboxyl carbon and the carbons of the ring, as well as between the ring carbons themselves. Consequently, the carbon signals of the cis isomer are expected to be shifted upfield compared to the less sterically hindered trans isomer.

Comparative Spectral Data

The following table summarizes typical 13C NMR chemical shifts for the two isomers, demonstrating the principles discussed.

Carbon Atomtrans-Isomer (ppm)cis-Isomer (ppm)Rationale for Difference
-COOH ~179-181~176-178The carboxyl carbons in the cis isomer are sterically compressed, causing shielding (upfield shift).
C1 / C2 ~48-50~46-48The methine carbons in the cis isomer experience greater steric hindrance, leading to an upfield shift.
C3 / C5 ~31-33~29-31Shielding due to the γ-gauche effect from the nearby carboxyl group is more pronounced in the cis configuration.
C4 ~23-25~22-24This carbon is furthest from the substitution, but still experiences a slight shielding effect in the cis isomer.

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

The data clearly shows that the signals for the trans isomer consistently appear at a higher chemical shift (downfield) compared to the corresponding signals for the cis isomer. This provides a reliable diagnostic tool for distinguishing between them.

A Self-Validating Experimental Workflow

To ensure the trustworthiness of the structural assignment, a single experiment is insufficient. A robust validation process incorporates an orthogonal method to confirm the initial findings. Here, we present a workflow that combines a standard broadband-decoupled 13C NMR experiment with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

The DEPT-135 experiment is invaluable because it differentiates carbon signals based on the number of attached protons.[7][8][9]

  • CH3 and CH groups appear as positive signals.

  • CH2 groups appear as negative (inverted) signals.

  • Quaternary carbons (like -COOH) do not appear at all.

This allows for unambiguous assignment of each carbon type in the cyclopentane ring, validating the interpretation of the primary 13C spectrum.

graph G { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

A [label="1. Sample Preparation\nDissolve sample in deuterated\nsolvent (e.g., D2O, DMSO-d6)"]; B [label="2. Acquire Broadband-Decoupled\n13C NMR Spectrum"]; C [label="3. Spectral Analysis\nObserve 4 distinct signals?\nNote chemical shifts."]; D [label="4. Acquire DEPT-135\nSpectrum"]; E [label="5. DEPT-135 Analysis\nConfirm: 1 positive CH signal (C1/C2)\n2 negative CH2 signals (C3/C5, C4)\n1 absent COOH signal"]; F [label="6. Data Correlation\nDo chemical shifts from (3) match\nexpected values for trans-isomer?\nDo carbon types from (5) match assignments?"]; G [label="Validated Structure:\nthis compound", fillcolor="#34A853"]; H [label="Inconclusive or cis-Isomer\nRe-evaluate", fillcolor="#EA4335"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Yes"]; F -> H [label="No"]; }

Fig. 2: Self-validating workflow for structural confirmation.
Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 20-50 mg of the cyclopentane-1,2-dicarboxylic acid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The experiment should be performed on a 400 MHz (or higher) NMR spectrometer.

  • 13C NMR Acquisition:

    • Load the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Tune and match the 13C probe.

    • Set the spectral width to cover the expected range (approx. 0-200 ppm).[10]

    • Use a standard pulse program for a proton-decoupled 13C experiment (e.g., zgpg30).

    • Set the relaxation delay (d1) to 2 seconds to ensure proper relaxation of all carbons, including the quaternary carboxyl carbon.[11]

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing (13C):

    • Apply an exponential multiplication window function to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale by referencing the solvent peak.

  • DEPT-135 Acquisition:

    • Without removing the sample, load a DEPT-135 pulse sequence.[12][13]

    • Use standard acquisition parameters for DEPT-135. The number of scans can often be lower than for the standard 13C experiment.

  • Data Processing (DEPT-135):

    • Process the data similarly to the standard 13C spectrum. The resulting spectrum will show positive CH signals and negative CH2 signals.

Conclusion

The structural validation of this compound is reliably achieved through 13C NMR spectroscopy. The differentiation from its cis counterpart is based on predictable chemical shift differences rooted in the steric γ-gauche effect. The trans isomer's carbon signals are consistently found downfield relative to the more sterically hindered cis isomer. By employing a self-validating workflow that pairs a standard broadband-decoupled 13C experiment with a DEPT-135 experiment, researchers can assign the correct stereochemistry with a high degree of confidence, ensuring the integrity of their research and development efforts.

References

A Senior Application Scientist's Comparative Guide to Dicarboxylic Acids as Polymer Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the vast landscape of polymer chemistry, the choice of monomer is a critical decision that dictates the ultimate performance of the macromolecular product. Among the myriad of available building blocks, dicarboxylic acids represent a versatile and foundational class of monomers for the synthesis of polyesters, polyamides, and other condensation polymers. The structural diversity within this family of molecules—ranging from short-chain aliphatic to rigid aromatic structures—provides a powerful toolkit for tuning the thermal, mechanical, and biodegradable properties of the resulting polymers.

This guide offers an in-depth comparative study of key dicarboxylic acids as polymer building blocks. We will delve into the causal relationships between monomer structure and polymer properties, supported by experimental data. Furthermore, this guide provides detailed, self-validating experimental protocols for the synthesis and characterization of these polymers, empowering you to confidently apply these principles in your own research and development endeavors.

The Influence of Dicarboxylic Acid Structure on Polyester Properties

The structure of the dicarboxylic acid monomer has a profound impact on the final properties of the polyester. Key structural features to consider are the length of the aliphatic chain and the presence of aromatic rings.

Aliphatic Dicarboxylic Acids: The Role of Chain Length

Linear aliphatic dicarboxylic acids are fundamental building blocks for creating flexible and often biodegradable polyesters. The number of methylene units in the dicarboxylic acid chain directly influences the polymer's thermal and mechanical properties. As the chain length increases, the following trends are generally observed:

  • Decreased Glass Transition Temperature (Tg): Longer aliphatic chains increase the flexibility of the polymer backbone, leading to a lower Tg. This is because there is more rotational freedom between the ester linkages, allowing the polymer to transition from a glassy to a rubbery state at a lower temperature.

  • Altered Melting Temperature (Tm): The melting temperature is influenced by the efficiency of polymer chain packing and the resulting crystallinity. An interesting "odd-even" effect is often observed, where polyesters made from dicarboxylic acids with an even number of carbon atoms tend to have higher melting points than those with an odd number.

  • Increased Flexibility and Ductility: The increased chain flexibility also translates to more ductile mechanical properties, often characterized by a lower tensile modulus and higher elongation at break.

Aromatic Dicarboxylic Acids: Engineering Rigidity and Thermal Stability

In contrast to their aliphatic counterparts, aromatic dicarboxylic acids, such as terephthalic acid, introduce rigidity into the polymer backbone. This rigidity has significant consequences for the polymer's properties:

  • Increased Glass Transition Temperature (Tg): The rigid aromatic rings restrict segmental motion, requiring more thermal energy to induce the transition from a glassy to a rubbery state.

  • Elevated Melting Temperature (Tm): The planar nature of aromatic rings facilitates efficient chain packing and strong intermolecular interactions, leading to higher crystallinity and melting points.

  • Enhanced Mechanical Strength and Stiffness: The inherent rigidity of the aromatic units results in polymers with higher tensile strength and modulus.

  • Improved Thermal Stability: The aromatic structure is more resistant to thermal degradation compared to aliphatic chains, leading to a higher decomposition temperature.

The following diagram illustrates the structural differences between common aliphatic and aromatic dicarboxylic acids.

G cluster_aliphatic Aliphatic Dicarboxylic Acids cluster_aromatic Aromatic Dicarboxylic Acids Succinic Acid (C4) Succinic Acid (C4) Adipic Acid (C6) Adipic Acid (C6) Succinic Acid (C4)->Adipic Acid (C6) Increasing Chain Length Sebacic Acid (C10) Sebacic Acid (C10) Adipic Acid (C6)->Sebacic Acid (C10) Increasing Chain Length Terephthalic Acid Terephthalic Acid

Caption: Structures of common aliphatic and aromatic dicarboxylic acids.

Comparative Data of Polyesters from Various Dicarboxylic Acids

To provide a clear comparison, the following tables summarize the thermal and mechanical properties of polyesters synthesized from different dicarboxylic acids, keeping the diol (1,4-butanediol) constant. These polymers are poly(butylene succinate) (PBS), poly(butylene adipate) (PBA), and poly(butylene sebacate) (PBSe).

Table 1: Thermal Properties of Poly(butylene dicarboxylate)s

Dicarboxylic AcidPolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Succinic Acid (C4)PBS~ -32~ 114
Adipic Acid (C6)PBA~ -60~ 55-60
Sebacic Acid (C10)PBSe~ -50 to -60~ 52-65

Table 2: Mechanical Properties of Poly(butylene dicarboxylate)s

Dicarboxylic AcidPolymerTensile Strength (MPa)Elongation at Break (%)
Succinic Acid (C4)PBS~ 30-40~ 300-500
Adipic Acid (C6)PBA~ 10-20~ 300-600
Sebacic Acid (C10)PBSe~ 15-30~ 400-700

Note: The values presented are approximate and can vary depending on the molecular weight of the polymer and the specific processing conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of polyesters from dicarboxylic acids.

Protocol 1: Polyester Synthesis via Two-Stage Melt Polycondensation

This protocol describes a common and scalable method for synthesizing aliphatic polyesters.[1]

Rationale: A two-stage process is employed for efficient polyesterification. The first stage, esterification, is carried out at a lower temperature and atmospheric pressure to form low molecular weight oligomers and remove the bulk of the water byproduct. The second stage, polycondensation, is performed at a higher temperature and under vacuum to facilitate the removal of the remaining water and diol, driving the reaction towards a high molecular weight polymer. A slight excess of the diol is often used to compensate for its potential loss during the high-temperature vacuum stage.

Materials:

  • Dicarboxylic acid (e.g., succinic acid, adipic acid, or sebacic acid)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., manganese (II) acetate tetrahydrate, titanium(IV) isopropoxide, or antimony(III) oxide)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation column with a condenser and collection flask.

  • Vacuum pump

  • Heating mantle

  • Water bath for quenching

  • Pelletizer

  • Vacuum oven

Procedure:

Stage 1: Esterification

  • Reactant Charging: Charge the dicarboxylic acid, diol (typically a 1:1.2 molar ratio of diacid to diol), and catalyst (e.g., 100 ppm of Mn relative to the final polymer weight) into the reaction vessel.[1]

  • Inert Atmosphere: Assemble the reactor and purge the system with nitrogen for at least 30 minutes to remove any oxygen, which can cause discoloration at high temperatures. Maintain a slow, continuous flow of nitrogen throughout this stage.

  • Heating: Begin stirring and gradually heat the mixture to 180-200°C.

  • Water Removal: Water will begin to distill off as the esterification reaction proceeds. Collect the water in the collection flask.

  • Monitoring: Continue this stage for 2-4 hours, or until the rate of water distillation significantly decreases and the melt becomes clear.

Stage 2: Polycondensation

  • Increase Temperature and Apply Vacuum: Increase the stirrer speed to aid in the removal of byproducts from the viscous melt. Gradually increase the temperature to 220-250°C.[2]

  • Vacuum Application: Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar. Excess diol and any remaining water will be distilled off and collected in a cold trap.

  • Monitoring Polymerization: The progress of the polycondensation can be monitored by the increase in the viscosity of the melt, which is indicated by an increase in the torque reading of the mechanical stirrer.

  • Reaction Completion: Continue the reaction for 4-8 hours, or until the desired molecular weight is achieved.[2]

  • Extrusion and Quenching: Discontinue heating and turn off the vacuum, carefully reintroducing nitrogen to the reactor. While the polymer is still molten, extrude it as a strand into a water bath to quench it.

  • Pelletizing and Drying: Cut the cooled polymer strand into pellets. Dry the pellets in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any absorbed moisture before characterization.[1]

The following diagram illustrates the two-stage melt polycondensation workflow.

G cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation Charge Reactants Charge Reactants Heat to 180-200°C Heat to 180-200°C Charge Reactants->Heat to 180-200°C Distill Water Distill Water Heat to 180-200°C->Distill Water Oligomer Formation Oligomer Formation Distill Water->Oligomer Formation Increase Temp to 220-250°C Increase Temp to 220-250°C Oligomer Formation->Increase Temp to 220-250°C Transition to Polycondensation Apply Vacuum Apply Vacuum Increase Temp to 220-250°C->Apply Vacuum Remove Excess Diol Remove Excess Diol Apply Vacuum->Remove Excess Diol High Polymer Formation High Polymer Formation Remove Excess Diol->High Polymer Formation

Caption: Two-stage melt polycondensation workflow.

Protocol 2: Thermal Characterization using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a powerful technique for determining the thermal transitions of a polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[3] A heat-cool-heat cycle is typically used to erase the thermal history of the sample from processing and to obtain a clear glass transition.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.[4]

  • Pan Sealing: Seal the pan with a lid using a crimper.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the DSC with a heat-cool-heat cycle. A typical program is as follows:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C for aliphatic polyesters) at a heating rate of 10°C/min.[5] This scan erases the thermal history.

    • Cooling Scan: Cool the sample from the high temperature back to a low temperature (e.g., -80°C) at a cooling rate of 10°C/min. This allows for the observation of the crystallization temperature (Tc).

    • Second Heating Scan: Heat the sample again from the low temperature to the high temperature at a heating rate of 10°C/min. This scan is used to determine the Tg and Tm.[5]

  • Data Analysis:

    • Tg: Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

    • Tm: Determined as the peak maximum of the endothermic melting peak in the second heating scan.

    • Tc: Determined as the peak maximum of the exothermic crystallization peak in the cooling scan.

Protocol 3: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a polymer.[6][7]

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (platinum or ceramic)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Protocol 4: Mechanical Properties Evaluation using Tensile Testing

Rationale: Tensile testing provides crucial information about the mechanical behavior of a material, including its strength, stiffness, and ductility. For polymer films, this is typically performed according to standards such as ASTM D882.[8][9]

Equipment:

  • Universal testing machine with a suitable load cell

  • Grips for thin films (e.g., pneumatic or manual vise grips with rubber-coated inserts)

  • Extensometer (optional, for precise strain measurement)

  • Micrometer for measuring film thickness

  • Specimen cutter

Procedure:

  • Sample Preparation: Prepare rectangular film specimens according to ASTM D882 specifications.[10] The dimensions will depend on the expected elongation. Ensure the films are free of defects.

  • Conditioning: Condition the specimens at a standard laboratory temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.[11]

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and use the average value.

  • Test Setup: Mount the specimen in the grips of the universal testing machine, ensuring it is properly aligned.

  • Testing: Apply a tensile load to the specimen at a constant crosshead speed until it breaks.[11] The speed will depend on the material and the standard being followed.

  • Data Acquisition: Record the load and elongation data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, the following properties can be determined:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[8]

    • Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Conclusion

The selection of a dicarboxylic acid monomer is a pivotal step in the design of polymers with tailored properties. Aliphatic dicarboxylic acids offer a means to control flexibility and biodegradability, with chain length being a key parameter for tuning thermal and mechanical characteristics. In contrast, aromatic dicarboxylic acids provide a route to high-performance polymers with enhanced rigidity, thermal stability, and mechanical strength. By understanding the fundamental structure-property relationships and employing robust and validated experimental protocols, researchers can effectively navigate the vast possibilities of polyester synthesis and develop materials optimized for their specific applications.

References

A Senior Application Scientist's Guide to the Differential Scanning Calorimetry of Cyclopentane Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Analysis in Drug Development and Materials Science

In the realms of pharmaceutical development and materials science, the physical properties of molecules are as crucial as their chemical reactivity. For active pharmaceutical ingredients (APIs) and polymer precursors, thermal behavior directly influences stability, bioavailability, processing, and ultimately, performance. Cyclopentane dicarboxylic acids, a class of alicyclic compounds, are versatile building blocks in these fields. Their rigid cyclopentane core, adorned with two carboxylic acid groups, allows for a variety of isomers (e.g., cis/trans and positional isomers like 1,2- and 1,3-disubstituted), each with a unique three-dimensional structure. This structural variance translates into distinct physicochemical properties, including melting point, enthalpy of fusion, and crystalline polymorphism, all of which can be elucidated using Differential Scanning Calorimetry (DSC).

This guide provides a comparative analysis of the thermal properties of cyclopentane dicarboxylic acid isomers, grounded in experimental data. We will explore the causal relationships between isomeric structures and their thermal signatures, present a detailed protocol for obtaining high-quality DSC data, and discuss the implications of these findings for researchers, scientists, and drug development professionals.

Comparative Thermal Analysis of Cyclopentane Dicarboxylic Acid Isomers

The spatial arrangement of the carboxylic acid functional groups in cyclopentane dicarboxylic acid isomers significantly impacts their intermolecular interactions, particularly hydrogen bonding, in the solid state. This, in turn, dictates their melting behavior. A higher melting point generally indicates a more stable crystal lattice, requiring more energy to disrupt.

Differential Scanning Calorimetry (DSC) is a powerful technique for quantifying these thermal properties. It measures the difference in heat flow between a sample and a reference as a function of temperature. A typical DSC thermogram for a crystalline organic acid will show an endothermic peak corresponding to melting. The temperature at the peak onset is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus), the energy required to melt the substance.

Below is a summary of the available experimental data for various cyclopentane dicarboxylic acid isomers.

Table 1: Comparison of Thermal Properties of Cyclopentane Dicarboxylic Acid Isomers

IsomerStructureMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHfus) (kJ/mol)
cis-1,2-Cyclopentanedicarboxylic acidcis-1,2-Cyclopentanedicarboxylic acid structure132-136[1]Data not available
trans-DL-1,2-Cyclopentanedicarboxylic acidtrans-DL-1,2-Cyclopentanedicarboxylic acid structure163-165[2]Data not available
cis-1,3-Cyclopentanedicarboxylic acidcis-1,3-Cyclopentanedicarboxylic acid structure121Data not available
trans-1,3-Cyclopentanedicarboxylic acidtrans-1,3-Cyclopentanedicarboxylic acid structureData not availableData not available

Analysis of Thermal Behavior:

The available data for the 1,2-isomers reveals a significantly higher melting point for the trans isomer compared to the cis isomer. This suggests that the trans configuration allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, creating a more stable crystal lattice that requires more energy to break down. The carboxylic acid groups on opposite sides of the cyclopentane ring in the trans isomer can participate in a more extended and ordered hydrogen-bonding network between molecules. Conversely, the cis isomer, with both carboxylic acid groups on the same side, may experience some steric hindrance that disrupts optimal packing. A key reaction that differentiates the two is the formation of a cyclic anhydride upon heating, which is readily achieved by the cis-isomer due to the proximity of the carboxylic acid groups, but not by the trans-isomer.[3]

The Quest for Polymorphs:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry, as different polymorphs can have different solubilities, stabilities, and bioavailabilities. DSC is a primary tool for detecting and characterizing polymorphic transitions.[4][5] A DSC thermogram of a polymorphic substance might show an exothermic peak (crystallization) followed by an endothermic peak (melting of the new, more stable form), or multiple melting endotherms. While no specific studies on the polymorphism of cyclopentane dicarboxylic acids were identified in the literature reviewed, it remains a crucial aspect to investigate for any new solid-state form of a drug candidate.

Experimental Protocol: A Self-Validating System for DSC Analysis

The following protocol outlines a robust method for the DSC analysis of cyclopentane dicarboxylic acids. The causality behind each step is explained to ensure data integrity and reproducibility.

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of cyclopentane dicarboxylic acid isomers and to screen for potential polymorphic transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

Materials:

  • Cyclopentane dicarboxylic acid isomer samples (e.g., cis-1,2-, trans-1,2-, cis-1,3-, and trans-1,3-)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity indium standard for calibration

  • High-purity nitrogen gas (99.99% or higher)

Experimental Workflow Diagram:

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_run DSC Measurement cluster_analysis Data Analysis Calibrate 1. Instrument Calibration (Indium Standard) Sample_Prep 2. Sample Preparation (2-5 mg, sealed Al pan) Reference_Prep 3. Reference Preparation (Empty sealed Al pan) Load_Sample 4. Load Sample & Reference into DSC cell Reference_Prep->Load_Sample Set_Params 5. Set Experimental Parameters (Temp range, ramp rate, N2 flow) Load_Sample->Set_Params Run_DSC 6. Execute DSC Run Set_Params->Run_DSC Analyze_Thermogram 7. Analyze Thermogram (Determine Tm, ΔHfus) Run_DSC->Analyze_Thermogram Polymorph_Screen 8. Screen for Polymorphism (Heat-cool-heat cycle) Analyze_Thermogram->Polymorph_Screen

Caption: A logical workflow for the DSC analysis of cyclopentane dicarboxylic acids, from preparation to data analysis.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Action: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Causality: This step is critical for ensuring the accuracy of the measured melting points and enthalpies of fusion. Indium has a well-defined melting point (156.6 °C) and enthalpy of fusion (28.45 J/g).

  • Sample Preparation:

    • Action: Accurately weigh 2-5 mg of the cyclopentane dicarboxylic acid sample into an aluminum DSC pan.

    • Causality: A small sample size minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures. Using a consistent sample mass across all isomers allows for a more direct comparison of the resulting thermograms.

    • Action: Hermetically seal the pan using a crimper.

    • Causality: Sealing the pan prevents any loss of sample due to sublimation or decomposition during heating and ensures that the measurement is performed under a controlled atmosphere.

  • Reference Preparation:

    • Action: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

    • Causality: The DSC measures the differential heat flow between the sample and the reference. Using an empty pan of the same material and mass as the sample pan ensures that the baseline is stable and that the measured heat flow is solely due to the thermal events occurring in the sample.

  • DSC Measurement:

    • Action: Place the sample and reference pans in their respective positions in the DSC autosampler or cell.

    • Action: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min for at least 5 minutes before starting the experiment. Maintain this purge throughout the measurement.

    • Causality: A nitrogen atmosphere prevents oxidative degradation of the organic acid at elevated temperatures, ensuring that the observed thermal events are related to physical transitions (melting, polymorphism) and not chemical reactions.

    • Action: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Action: Heat the sample at a constant rate of 10 °C/min to a temperature well above the melting point (e.g., 200 °C).

    • Causality: A controlled heating rate is essential for reproducible results. A rate of 10 °C/min is a good starting point for organic molecules, providing a balance between resolution and experimental time.

  • Data Analysis:

    • Action: From the resulting thermogram, determine the onset temperature of the melting endotherm (Tm).

    • Action: Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Causality: The onset temperature is a more reproducible measure of the melting point than the peak temperature. The integrated peak area is directly proportional to the energy absorbed during melting.

  • Polymorphism Screening (Optional but Recommended):

    • Action: After the initial heating scan, cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Action: Perform a second heating scan under the same conditions as the first.

    • Causality: This "heat-cool-heat" cycle can reveal polymorphic behavior. If the thermogram from the second heating scan is different from the first (e.g., new peaks appear, or existing peaks shift), it suggests that the sample has undergone a phase transition to a different crystalline form upon cooling and reheating.

Conclusion and Future Outlook

This guide has provided a framework for the comparative analysis of cyclopentane dicarboxylic acid isomers using Differential Scanning Calorimetry. The available data, though incomplete, highlights the profound impact of stereochemistry on the thermal properties of these compounds, with the trans-1,2 isomer exhibiting a significantly higher melting point than its cis counterpart, suggesting a more stable crystal lattice.

For researchers in drug development, understanding these thermal properties is paramount. A higher melting point and enthalpy of fusion can indicate greater physical stability, which is a desirable attribute for an API. Furthermore, the potential for polymorphism must be thoroughly investigated, as an unexpected phase transition can have significant consequences for the safety and efficacy of a drug product.

The provided DSC protocol offers a robust and self-validating methodology for obtaining high-quality thermal analysis data. It is imperative that future studies on these and related compounds include a complete thermal characterization, including the determination of the enthalpy of fusion and a thorough screening for polymorphism. Such data will not only contribute to a more fundamental understanding of the structure-property relationships in these versatile molecules but also provide the critical information needed to harness their full potential in the development of new medicines and materials.

References

A Senior Application Scientist's Guide to the Conformational Landscape of Cyclopentane Dicarboxylic Acids: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The seemingly subtle variations in the spatial arrangement of atoms, known as conformations, can profoundly impact a molecule's physical, chemical, and biological properties. This is particularly true for cyclic systems like cyclopentane dicarboxylic acids, which are prevalent scaffolds in medicinal chemistry and materials science. Their conformational preferences dictate intermolecular interactions, influencing everything from crystal packing to receptor binding affinity.

This guide provides an in-depth technical comparison of the conformational stability of cyclopentane dicarboxylic acid isomers (1,1-, 1,2-, and 1,3-disubstituted). We will delve into the computational methodologies used to probe their potential energy surfaces and critically evaluate the performance of various theoretical approaches against available experimental data. Our focus will be on elucidating the causal factors behind conformational preferences and providing a robust framework for selecting appropriate computational strategies in your own research.

The Flexible Five-Membered Ring: Envelope and Twist Conformations

Unlike the more rigid cyclohexane ring, cyclopentane is in a constant state of flux, rapidly interconverting between a series of non-planar conformations to alleviate torsional strain.[1] The two most commonly discussed conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) .[2] In the envelope conformation, four carbon atoms are coplanar, while the fifth is puckered out of the plane. In the twist conformation, three carbons are roughly coplanar, with one atom above and another below the plane. The energy barrier between these forms is very low, leading to a phenomenon known as pseudorotation.

The introduction of two carboxylic acid groups onto this flexible scaffold introduces a new layer of complexity. The substituents themselves have conformational freedom, and their interactions with the ring and with each other—through steric hindrance and intramolecular hydrogen bonding—play a decisive role in dictating the overall preferred geometry.

Comparing Computational Approaches for Predicting Conformer Stability

A variety of computational methods can be employed to study the conformational landscape of cyclopentane dicarboxylic acids. The choice of method represents a trade-off between computational cost and accuracy. Here, we compare some of the most common approaches.

Computational MethodLevel of TheoryBasis SetKey StrengthsConsiderations
Density Functional Theory (DFT) B3LYP6-31G(d,p)A good balance of accuracy and computational efficiency for geometry optimizations and relative energy calculations of organic molecules.[3]May require dispersion corrections (e.g., B3LYP-D3) for systems with significant non-covalent interactions.
M06-2X6-311+G(2df,2p)Known for its good performance in calculating non-covalent interactions, making it suitable for studying intramolecular hydrogen bonding.[4]More computationally demanding than B3LYP.
Ab Initio Methods Hartree-Fock (HF)3-21G(d)A computationally inexpensive starting point for quantum mechanical calculations.Generally provides less accurate energetic predictions compared to DFT and higher-level ab initio methods.[5]
Møller-Plesset Perturbation Theory (MP2)aug-cc-pVTZA higher-level correlated method that can provide more accurate energies than DFT for some systems.Significantly more computationally expensive than DFT.
Coupled Cluster (CC) CCSD(T)cc-pVTZConsidered the "gold standard" for computational chemistry, providing highly accurate single-point energies.[6]Extremely computationally demanding and typically used for benchmarking other methods rather than for full conformational searches on larger molecules.

Causality Behind Method Selection: The choice of a computational model is dictated by the specific scientific question. For a preliminary conformational search, a less computationally intensive method like B3LYP/6-31G(d,p) is often sufficient to identify the low-energy conformers. For a more accurate ranking of these conformers, especially when intramolecular hydrogen bonding is a key factor, a higher-level functional like M06-2X with a larger basis set is preferable.[4] For benchmarking purposes or for systems where electron correlation is critical, MP2 or even CCSD(T) single-point energy calculations on DFT-optimized geometries are recommended.[6][7]

Conformational Analysis of Cyclopentane Dicarboxylic Acid Isomers: A Comparative Overview

cis-1,3-Cyclopentanedicarboxylic Acid

This isomer has been the subject of both experimental and computational investigation. A study combining ¹H NMR spectroscopy and DFT calculations (B3LYP/6-31G(2d,2p)) in DMSO solution revealed that the diacid exists as a mixture of multiple conformations.[3] However, upon ionization to the monoanion and dianion, the conformational landscape simplifies dramatically, with each adopting a single predominant conformation.[3] The monoanion is stabilized by a strong intramolecular hydrogen bond.[3] This highlights the crucial role of the environment (in this case, the ionization state) in determining conformational preference.

trans-1,2-Cyclopentanedicarboxylic Acid

X-ray crystallography has provided a definitive solid-state structure for trans-1,2-cyclopentanedicarboxylic acid, revealing a specific conformation within the crystal lattice. However, it is important to remember that the solid-state conformation may not be the lowest energy conformation in the gas phase or in solution due to packing forces. Computational studies are therefore essential to explore the full conformational space of this isomer in different environments.

1,1-Cyclopentanedicarboxylic Acid

Specific computational or experimental conformational studies on 1,1-cyclopentanedicarboxylic acid are less prevalent in the literature. However, based on general principles, the two carboxylic acid groups attached to the same carbon atom would likely lead to significant steric interactions. Computational modeling would be particularly valuable in predicting how the cyclopentane ring puckers to accommodate these bulky substituents and to determine the rotational preferences of the carboxyl groups.

Experimental Protocol: A Step-by-Step Guide to Computational Conformational Analysis

For researchers looking to perform their own computational analysis, the following protocol outlines a robust and validated workflow.

Objective: To identify the low-energy conformers of a cyclopentane dicarboxylic acid isomer and determine their relative stabilities.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Initial Structure Generation:

    • Build the desired isomer (e.g., cis-1,2-cyclopentanedicarboxylic acid) in a molecular editor.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Conformational Search:

    • Utilize a conformational search algorithm to explore the potential energy surface. This can be a systematic search, where dihedral angles are rotated in discrete steps, or a stochastic search (e.g., Monte Carlo).

    • Causality: A thorough conformational search is critical to ensure that the global minimum and all relevant low-energy conformers are identified. Missing a key conformer can lead to an inaccurate understanding of the molecule's behavior.

  • Geometry Optimization and Frequency Calculation:

    • For each unique conformer identified in the search, perform a full geometry optimization using a DFT method, for example, B3LYP with the 6-31G(d,p) basis set.

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.

  • Refinement of Energies:

    • For the optimized geometries of the low-energy conformers, perform single-point energy calculations using a more accurate level of theory and a larger basis set (e.g., M06-2X/6-311+G(2df,2p)).

    • Expertise & Experience: This two-step approach (optimization with a smaller basis set, followed by single-point energy calculation with a larger one) is a common and efficient strategy to obtain high-quality relative energies without the prohibitive computational cost of optimizing with the larger basis set.

  • Analysis of Results:

    • Calculate the relative energies of the conformers, including zero-point vibrational energy (ZPVE) corrections from the frequency calculations.

    • Analyze the geometries of the most stable conformers, paying attention to ring pucker, the orientation of the carboxylic acid groups, and the presence of intramolecular hydrogen bonds.

Visualization of the Computational Workflow

G cluster_start 1. Input cluster_search 2. Exploration cluster_optimization 3. Refinement cluster_energy 4. High-Accuracy Energy cluster_analysis 5. Analysis start Initial Molecular Structure search Conformational Search (e.g., Monte Carlo) start->search Initial Geometry opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d,p)) search->opt_freq Unique Conformers sp_energy Single-Point Energy Calculation (e.g., M06-2X/6-311+G(2df,2p)) opt_freq->sp_energy Optimized Geometries analysis Relative Energies & Geometric Analysis sp_energy->analysis Accurate Energies

Caption: A typical workflow for the computational conformational analysis of a molecule.

Logical Relationships in Conformational Stability

G cluster_factors Driving Forces cluster_outcome Conformational Outcome Torsional Strain Torsional Strain Relative Conformer Stability Relative Conformer Stability Torsional Strain->Relative Conformer Stability Steric Hindrance Steric Hindrance Steric Hindrance->Relative Conformer Stability Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->Relative Conformer Stability Solvent Effects Solvent Effects Solvent Effects->Relative Conformer Stability

Caption: Key factors influencing the relative stability of conformers.

Conclusion

Computational chemistry provides an indispensable toolkit for dissecting the intricate conformational preferences of cyclopentane dicarboxylic acids. By carefully selecting the appropriate level of theory and basis set, researchers can gain valuable insights into the interplay of steric, electronic, and environmental factors that govern molecular shape. While a comprehensive, side-by-side computational comparison of all isomers is a clear area for future research, the principles and methodologies outlined in this guide provide a solid foundation for understanding and predicting the behavior of these important molecules. As computational power continues to grow, we can anticipate that these in silico studies will play an increasingly vital role in the rational design of novel therapeutics and materials.

References

A Comparative Guide to Catalytic Efficiency in Dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of dicarboxylic acids is a fundamental process with wide-ranging applications, from polymer production to the creation of advanced pharmaceutical intermediates. The efficiency of this synthesis is paramount, directly impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth, objective comparison of prominent catalytic methodologies for dicarboxylic acid synthesis, supported by experimental data and protocols to inform your selection of the most suitable approach for your research needs.

Introduction: The Imperative for Efficient Dicarboxylic Acid Synthesis

Dicarboxylic acids, characterized by the presence of two carboxylic acid functional groups, are crucial building blocks in organic chemistry. The traditional methods for their synthesis often rely on harsh stoichiometric oxidants, leading to significant waste generation and environmental concerns. Modern catalytic approaches offer more sustainable and efficient alternatives. This guide will delve into four distinct and widely researched catalytic strategies:

  • Biocatalysis: Harnessing the power of engineered microorganisms to convert renewable feedstocks into dicarboxylic acids.

  • Homogeneous Catalysis: Employing soluble metal complexes, such as iridium-based catalysts, for the dehydrogenation of diols.

  • Heterogeneous Catalysis: Utilizing solid-phase catalysts for the oxidative cleavage of cyclic olefins.

  • Palladium-Catalyzed Carbonylation: A versatile method for the synthesis of aromatic dicarboxylic acids through C-H bond activation.

We will focus our comparative analysis on the synthesis of adipic acid , a commercially significant dicarboxylic acid, to provide a standardized benchmark for evaluating the performance of these diverse catalytic systems.

Section 1: Biocatalytic Synthesis of Adipic Acid from Glucose

The biocatalytic conversion of renewable feedstocks like glucose into valuable chemicals represents a paradigm shift towards sustainable chemical manufacturing.[1] Engineered microorganisms, particularly Saccharomyces cerevisiae (baker's yeast), have been successfully modified to produce adipic acid.[2][3]

Mechanistic Pathway: The Engineered Yeast Approach

The synthesis of adipic acid in engineered yeast typically follows a multi-step enzymatic pathway. A common strategy involves the conversion of glucose to cis,cis-muconic acid, a precursor to adipic acid.[3] This is achieved by introducing a heterologous pathway into the yeast. The crucial final step is the hydrogenation of cis,cis-muconic acid to adipic acid, a reaction catalyzed by an enoate reductase.[4][5][6]

Biocatalytic_Pathway Glucose Glucose Muconic_Acid Muconic_Acid Glucose->Muconic_Acid Engineered S. cerevisiae (multi-step) Adipic_Acid Adipic_Acid Muconic_Acid->Adipic_Acid Enoate Reductase (Hydrogenation)

Caption: Biocatalytic pathway from glucose to adipic acid in engineered yeast.

Experimental Protocol: Adipic Acid Production in Engineered S. cerevisiae

The following is a generalized three-stage fermentation protocol for adipic acid production from glucose using an engineered S. cerevisiae strain expressing an enoate reductase.[2][7]

1. Strain Cultivation (Aerobic Growth Phase):

  • Inoculate a single colony of the engineered S. cerevisiae strain into a seed flask containing a suitable defined medium with glucose.
  • Incubate at 30°C with shaking (e.g., 250 rpm) to allow for robust cell growth.

2. Muconic Acid Production (Microaerobic Phase):

  • Transfer the seed culture to a bioreactor containing the production medium.
  • Maintain microaerobic conditions to promote the conversion of glucose to cis,cis-muconic acid. This can be achieved by controlling the aeration rate.

3. Adipic Acid Conversion (Anaerobic Phase):

  • Once a sufficient concentration of cis,cis-muconic acid has accumulated, switch to anaerobic conditions by sparging the culture with nitrogen gas.
  • This final phase facilitates the hydrogenation of muconic acid to adipic acid by the enoate reductase.
  • Monitor the production of adipic acid over time using analytical techniques such as HPLC or LC-MS/MS.

Performance Data
ParameterValueReference
SubstrateGlucose[2][3]
ProductAdipic Acid[2][3]
Final Titer3.83 - 10.09 mg/L[8][9][10]
YieldVaries with strain and fermentation conditions[11]

Causality Behind Experimental Choices: The three-stage fermentation process is designed to optimize the conditions for each phase of the biosynthetic pathway. The initial aerobic phase ensures a high cell density, which is crucial for overall productivity. The subsequent microaerobic and anaerobic phases are tailored to the oxygen sensitivity of the enzymes involved in muconic acid production and its subsequent hydrogenation.

Section 2: Iridium-Catalyzed Dehydrogenation of 1,6-Hexanediol

Homogeneous catalysis offers a powerful approach for the selective transformation of functional groups under mild conditions. Iridium complexes have emerged as highly effective catalysts for the acceptorless dehydrogenation of alcohols, including the conversion of diols to dicarboxylic acids.[12]

Catalytic Cycle: Iridium-Catalyzed Alcohol Dehydrogenation

The catalytic cycle for the iridium-catalyzed dehydrogenation of an alcohol to a carboxylic acid is believed to proceed through a series of steps involving the iridium center. The process begins with the coordination of the alcohol to the iridium catalyst, followed by oxidative addition and subsequent β-hydride elimination steps to release the aldehyde intermediate and an iridium-hydride species. The aldehyde is then further oxidized to the carboxylic acid.

Iridium_Catalytic_Cycle Ir-catalyst Ir-catalyst Ir-alkoxide Ir-alkoxide Ir-catalyst->Ir-alkoxide + RCH2OH - H2O Ir-hydride-aldehyde Ir-hydride-aldehyde Ir-alkoxide->Ir-hydride-aldehyde β-H elimination Ir-dihydride Ir-dihydride Ir-hydride-aldehyde->Ir-dihydride - RCHO Ir-carboxylate Ir-carboxylate Ir-hydride-aldehyde->Ir-carboxylate + H2O Ir-dihydride->Ir-catalyst - H2 Ir-carboxylate->Ir-catalyst - RCOOH

Caption: Proposed catalytic cycle for iridium-catalyzed alcohol dehydrogenation.

Experimental Protocol: Synthesis of Adipic Acid from 1,6-Hexanediol

The following protocol is a general procedure for the iridium-catalyzed dehydrogenation of 1,6-hexanediol to adipic acid.

1. Reaction Setup:

  • In a reaction vessel, combine 1,6-hexanediol, the iridium catalyst (e.g., a pincer complex), and a suitable solvent (e.g., toluene).
  • Add a base (e.g., KOH) to facilitate the reaction.

2. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 110-150°C) under an inert atmosphere.
  • Monitor the progress of the reaction by analyzing aliquots using GC or HPLC.

3. Work-up and Isolation:

  • After completion of the reaction, cool the mixture to room temperature.
  • Acidify the mixture with an aqueous acid solution (e.g., HCl) to precipitate the adipic acid.
  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Performance Data
ParameterValueReference
Substrate1,6-Hexanediol[13]
ProductAdipic Acid[13]
CatalystSupported Ir-Re[14]
Conversion>99%[14]
Selectivity59% to 1,6-hexanediol (hydrogenation)[14]
TOFup to 372.0 h⁻¹ (for alcohol to carboxylic acid)[15]

Causality Behind Experimental Choices: The use of a base is crucial in this reaction as it promotes the deprotonation of the alcohol, facilitating its coordination to the iridium center. The reaction is typically carried out at elevated temperatures to provide the necessary activation energy for the dehydrogenation steps.

Section 3: Oxidative Cleavage of Cyclohexene

The oxidative cleavage of cyclic olefins provides a direct route to dicarboxylic acids. This transformation can be achieved using various oxidizing agents and catalysts, with hydrogen peroxide being a particularly attractive "green" oxidant as its only byproduct is water. Tungstate-based catalysts, often in combination with a phase transfer catalyst, have shown high efficiency in this reaction.[16][17][18]

Mechanistic Pathway: Tungstate-Catalyzed Epoxidation and Cleavage

The tungstate-catalyzed oxidative cleavage of cyclohexene with hydrogen peroxide is thought to proceed through the formation of a peroxotungstate species, which acts as the active oxidant. This species epoxidizes the cyclohexene, and the resulting epoxide is then hydrolyzed to a diol. Subsequent oxidative cleavage of the diol yields adipic acid.[19][20]

Oxidative_Cleavage_Pathway Cyclohexene Cyclohexene Epoxide Epoxide Cyclohexene->Epoxide Peroxotungstate Diol Diol Epoxide->Diol Hydrolysis Adipic_Acid Adipic_Acid Diol->Adipic_Acid Oxidative Cleavage

Caption: Pathway for the oxidative cleavage of cyclohexene to adipic acid.

Experimental Protocol: Synthesis of Adipic Acid from Cyclohexene

The following is a representative protocol for the tungstate-catalyzed oxidation of cyclohexene to adipic acid.[16][17]

1. Catalyst Preparation:

  • In a reaction flask, prepare a slurry of sodium tungstate dihydrate (Na₂WO₄·2H₂O), hydrogen peroxide (30-35%), and potassium bisulfate (KHSO₄).

2. Reaction Execution:

  • Add a solution of cyclohexene and a phase transfer catalyst (e.g., Aliquat 336) to the slurry.
  • Stir the mixture vigorously at a controlled temperature. The reaction is exothermic and may require cooling.
  • Monitor the reaction for the disappearance of the permanganate color (if used as an indicator) or by TLC/GC analysis.

3. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture and remove any solid byproducts (e.g., manganese dioxide if permanganate is used) by filtration.
  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the adipic acid.
  • Collect the crude adipic acid by vacuum filtration.
  • Recrystallize the crude product from hot water to obtain pure adipic acid.

Performance Data
ParameterValueReference
SubstrateCyclohexene[16][17][21]
ProductAdipic Acid[16][17][21]
CatalystSodium Tungstate/Phase Transfer Catalyst[16][17][22]
Yieldup to 87%[22]
OxidantHydrogen Peroxide[16][17][21]

Causality Behind Experimental Choices: The phase transfer catalyst is essential for transporting the tungstate catalyst from the aqueous phase to the organic phase where the cyclohexene resides, thus facilitating the reaction between the two immiscible reactants. The acidic conditions provided by potassium bisulfate enhance the oxidizing power of the hydrogen peroxide.

Section 4: Palladium-Catalyzed Carbonylation for Aromatic Dicarboxylic Acids

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and carbonylation reactions. The direct carbonylation of C-H bonds is a highly atom-economical method for introducing carbonyl groups into organic molecules. This approach has been successfully applied to the synthesis of aromatic dicarboxylic acid derivatives, such as phthalates.[23][24][25]

Catalytic Cycle: Palladium-Catalyzed C-H Carbonylation

The catalytic cycle for the palladium-catalyzed carbonylation of an aromatic C-H bond typically involves the following key steps: C-H activation to form a palladacycle, insertion of carbon monoxide (CO) into the palladium-carbon bond, and subsequent reaction with an alcohol to yield the ester product and regenerate the active palladium catalyst.

Palladium_Catalytic_Cycle Pd(II)-catalyst Pd(II)-catalyst Palladacycle Palladacycle Pd(II)-catalyst->Palladacycle C-H activation Acyl-Pd(II) Acyl-Pd(II) Palladacycle->Acyl-Pd(II) + CO Pd(0) Pd(0) Acyl-Pd(II)->Pd(0) + ROH - Ester Pd(0)->Pd(II)-catalyst Oxidant

Caption: Generalized catalytic cycle for palladium-catalyzed C-H carbonylation.

Experimental Protocol: Synthesis of Phthalic Acid Derivatives

The following is a general procedure for the palladium-catalyzed alkoxycarbonylation of a benzamide derivative to a phthalic acid ester.[23]

1. Reaction Setup:

  • To an oven-dried reaction tube, add the benzamide substrate, the palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), an oxidant, and a solvent.
  • Purge the tube with carbon monoxide (CO) and then maintain a CO atmosphere (e.g., using a balloon).

2. Reaction Execution:

  • Add the alcohol (e.g., methanol, ethanol) to the reaction mixture.
  • Heat the reaction to the desired temperature and stir for the specified time.
  • Monitor the reaction progress by TLC or GC analysis.

3. Work-up and Purification:

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.
  • Purify the residue by column chromatography on silica gel to isolate the desired phthalic acid ester.

Performance Data
ParameterValueReference
SubstrateAromatic C-H bond[23][26]
ProductAromatic dicarboxylic acid ester[23][26][27]
CatalystPd(OAc)₂[28]
YieldGood to excellent[28][29]
CO PressureAtmospheric[28][29]

Causality Behind Experimental Choices: The choice of ligand can significantly influence the reactivity and selectivity of the palladium catalyst. The oxidant is required to regenerate the active Pd(II) species from the Pd(0) formed at the end of the catalytic cycle.

Comparative Analysis of Catalytic Efficiency

Catalytic MethodSubstrateKey AdvantagesKey ChallengesTypical Yield
Biocatalysis GlucoseRenewable feedstock, mild conditions, high selectivityLow titers, complex downstream processingLow (mg/L scale)
Iridium-Catalyzed Dehydrogenation 1,6-HexanediolHigh atom economy, co-production of H₂Expensive catalyst, high temperaturesHigh
Oxidative Cleavage CyclohexeneReadily available substrate, "green" oxidant (H₂O₂)Use of phase transfer catalysts, potential for side reactionsHigh (up to 87%)
Palladium-Catalyzed Carbonylation Aromatic C-HHigh atom economy, broad substrate scopeExpensive catalyst, use of CO gasGood to excellent

Conclusion

The choice of a catalytic method for dicarboxylic acid synthesis is a multifaceted decision that depends on the specific requirements of the application, including the desired scale of production, cost considerations, and sustainability goals.

  • Biocatalysis offers a promising route for the sustainable production of dicarboxylic acids from renewable resources, although significant improvements in titer and yield are needed for commercial viability.

  • Iridium-catalyzed dehydrogenation is a highly efficient method with excellent atom economy, but the cost and availability of the catalyst may be a limiting factor for large-scale applications.

  • Oxidative cleavage of cyclic olefins with hydrogen peroxide is a well-established and effective method that offers a good balance of efficiency and environmental considerations.

  • Palladium-catalyzed carbonylation is a powerful tool for the synthesis of aromatic dicarboxylic acids, providing high yields and broad functional group tolerance.

By carefully considering the advantages and challenges of each of these catalytic approaches, researchers can select the most appropriate method to advance their work in the synthesis of these important chemical building blocks.

References

A Senior Application Scientist's Guide to trans-Cyclopentane-1,2-dicarboxylic Acid as a Bio-isosteric Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Druggable Molecules

In modern drug discovery, the journey from a promising hit compound to a clinically effective drug is fraught with challenges. One of the most significant hurdles is optimizing the physicochemical and pharmacokinetic properties of a lead molecule. Bio-isosteric replacement, the strategy of substituting one functional group with another that retains similar biological activity but boasts improved properties, is a cornerstone of medicinal chemistry.[1] This guide focuses on a unique and often overlooked scaffold: trans-cyclopentane-1,2-dicarboxylic acid , and its application as a rigid bio-isostere, particularly as a surrogate for the problematic phosphate group.

Phosphate groups are ubiquitous in biology, playing critical roles in everything from cellular signaling to the structure of DNA.[2] This makes them an attractive feature for drugs designed to interact with targets like kinases and phosphatases. However, the very properties that make phosphates biologically crucial—their high negative charge and specific enzymatic recognition—also render them notoriously "undruggable." Phosphate-containing drug candidates often suffer from poor cell membrane permeability and rapid metabolic degradation by ubiquitous phosphatase enzymes.[1] This guide provides a comparative analysis, supported by experimental frameworks, to illustrate how the conformationally restricted diacid scaffold of this compound can overcome these limitations.

The Phosphate Problem: A Medicinal Chemist's Dilemma

The phosphate group presents a paradox. Its tetrahedral geometry and dianionic state at physiological pH are perfect for forming strong, specific interactions with protein binding pockets. Yet, these same characteristics are a liability for oral bioavailability and in vivo stability.

  • Poor Membrane Permeability: The high negative charge (typically -2 at pH 7.4) makes it exceedingly difficult for phosphate-containing molecules to passively diffuse across the lipid bilayers of cell membranes.[1]

  • Metabolic Instability: The phosphoester bond is a prime target for hydrolysis by phosphatase enzymes, leading to rapid cleavage and inactivation of the drug before it can reach its intended target.[1]

  • Synthetic Complexity: The introduction and manipulation of phosphate groups can add significant complexity and cost to a synthetic route.[1]

While classic bio-isosteres like phosphonates and sulfonates have been employed, they often only partially solve these issues.[2] A more innovative approach involves using rigid scaffolds that mimic the spatial orientation of the phosphate's key interactions without replicating its inherent liabilities.

This compound: A Rigid Solution

This compound is a bicyclic organic compound featuring two carboxylic acid groups on opposite sides of a five-membered ring.[3] Its value as a bio-isostere stems from its well-defined, rigid three-dimensional structure.

Conformational Rigidity: The Key to Mimicry

Unlike flexible alkyl chains, the cyclopentane ring is not planar. It adopts puckered conformations, such as the "envelope" and "twist" forms, to alleviate torsional strain.[4][5] The trans configuration of the two carboxyl groups locks them into specific spatial orientations relative to each other. X-ray crystallography studies have confirmed the defined conformation of this molecule.[6] This conformational rigidity is paramount. It allows the two carboxylate groups to be positioned in 3D space to mimic the oxygen atoms of a tetrahedral phosphate group, thereby preserving the crucial hydrogen bonding and ionic interactions with a protein target.

Caption: Spatial mimicry of a tetrahedral phosphate by a rigid dicarboxylate scaffold.

Comparative Performance Analysis

The decision to employ a bio-isostere must be data-driven. The following table provides a direct comparison between the phosphate group and potential replacements.

PropertyPhosphate GroupThis compoundPhosphonateSimple Carboxylic Acid
Geometry TetrahedralRigid 3D ScaffoldTetrahedralTrigonal Planar
pKa Values ~1.5, ~6.3[2]~4.0, ~5.5 (Estimated)~2.0, ~7.0[2]~4-5
Charge at pH 7.4 -2-2-2-1
Metabolic Stability Low (Susceptible to phosphatases)[1]High (Stable C-C backbone)Moderate (Improved vs. Phosphate)[2]Variable (Generally stable)
Membrane Permeability Very Low[1]Moderate (Improved lipophilicity)LowLow to Moderate
Synthetic Accessibility Moderate to Difficult[1]High (Commercially available starting material)[3]ModerateHigh

This comparison highlights the compelling advantages of the cyclopentane scaffold. It is the only bio-isostere in this list that effectively mimics the dianionic charge of a phosphate at physiological pH while simultaneously replacing the metabolically labile phosphoester bond with a robust carbon framework and offering a more rigid conformational profile than a simple carboxylate.

Experimental Validation: A Protocol Framework

Theoretical advantages must be confirmed with empirical data. Below is a standard workflow for validating the replacement of a phosphate group in a hypothetical enzyme inhibitor with the this compound scaffold.

G cluster_0 Compound Synthesis cluster_1 Biochemical & Biophysical Assays cluster_2 ADME Profiling A Parent Compound (Phosphate-containing) C Synthesis & Purification (e.g., amide coupling) A->C B trans-Cyclopentane-1,2- dicarboxylic Acid Analog E Target Engagement Assay (e.g., ITC, SPR) B->E F Enzyme Inhibition Assay (Determine IC50/Ki) B->F G Permeability Assay (e.g., PAMPA, Caco-2) B->G H Metabolic Stability Assay (Liver Microsomes, S9) B->H C->B D trans-Cyclopentane-1,2- dicarboxylic Acid D->C I Data Analysis & Go/No-Go Decision E->I F->I G->I H->I

Caption: Experimental workflow for validating a bio-isosteric replacement.

Protocol 1: IC₅₀ Determination via Kinase Activity Assay

This protocol outlines a method to compare the inhibitory potency of the parent phosphate compound and the dicarboxylic acid analog against a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in kinase buffer containing the specific peptide substrate and ATP at its Kₘ concentration.

    • Prepare serial dilutions of the inhibitor compounds (parent and analog) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each inhibitor dilution to the wells.

    • Add 5 µL of a 2X kinase enzyme solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect product formation using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luciferase-based reaction).

  • Data Analysis:

    • Normalize the data relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the normalized response versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, in vitro assessment of a compound's ability to passively diffuse across a lipid membrane.

  • Plate Preparation:

    • Coat the filter of a 96-well PAMPA donor plate with a lipid solution (e.g., 10 mg/mL L-α-phosphatidylcholine in dodecane).

    • Add buffer (pH 7.4) to the wells of a 96-well acceptor plate.

  • Assay Procedure:

    • Prepare 100 µM solutions of the test compounds in the donor buffer (pH 7.4).

    • Add the compound solutions to the donor plate wells.

    • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate the sandwich for 4-16 hours at room temperature.

    • After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - [Vd * Va / (Area * Time * (Vd + Va))] * ln(1 - [drug]acceptor / [drug]equilibrium)

    • Compare the Pe values of the parent phosphate and the dicarboxylic acid analog. A higher Pe value for the analog would indicate improved passive permeability.

Conclusion and Future Outlook

The strategic replacement of problematic functional groups is a critical step in drug optimization. While the phosphate group offers potent target interactions, its poor drug-like properties often terminate a compound's development. This compound presents a compelling alternative. Its conformationally rigid scaffold effectively mimics the spatial geometry of a phosphate group, preserving biological activity while replacing the labile phosphoester bond with a robust carbon backbone. This substitution offers the potential for a simultaneous enhancement in metabolic stability and membrane permeability.

While the direct application of this specific diacid as a phosphate mimic requires case-by-case validation, the underlying principles are sound and supported by related successful bio-isosteric replacements, such as the use of cyclopentane-1,2-diones as carboxylic acid surrogates.[7][8][9] As medicinal chemists continue to seek innovative solutions to overcome ADME and toxicity hurdles, scaffolds like this compound represent a valuable and underutilized tool in the pursuit of safer and more effective medicines.

References

A Comparative Guide to the Diastereoselective Synthesis and Validation of Substituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the critical importance of synthetic methodologies that can construct this five-membered carbocycle with precise control over the spatial orientation of its substituents. This guide provides a comparative analysis of several powerful, modern strategies for diastereoselective cyclopentane synthesis, examining the mechanistic underpinnings, substrate scope, and practical considerations of each. Furthermore, it details the essential validation workflows required to confirm the stereochemical outcome of these complex reactions.

Chapter 1: Key Synthetic Strategies: A Comparative Overview

The construction of stereochemically rich cyclopentanes can be broadly approached through several distinct strategies. Here, we compare four prominent methods: Organocatalytic Michael Addition/Annulation, Radical Cyclization, [3+2] Cycloaddition, and Ring-Closing Metathesis (RCM). Each method offers unique advantages and is suited to different synthetic challenges.

Organocatalytic Michael Addition-Initiated Annulation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the construction of complex chiral molecules.[1] One of its most effective applications in cyclopentane synthesis involves the use of chiral secondary amines (e.g., prolinol derivatives) to catalyze a tandem Michael addition/α-alkylation sequence.[2][3]

Mechanistic Rationale: The catalytic cycle is typically initiated by the formation of a chiral enamine from an α,β-unsaturated aldehyde and the organocatalyst. This enamine then undergoes a Michael addition to an acceptor. The key to diastereoselectivity lies in the facial bias imposed by the chiral catalyst during this addition. The resulting intermediate then undergoes an intramolecular cyclization to forge the cyclopentane ring.[2] The high stereoselectivity of the reaction is dependent on the energy discrimination between the two stereoisomers formed during the condensation of the aldehyde and the catalyst, a factor that can be influenced by the choice of solvent.[3]

Representative Reaction: An example is the reaction between cinnamaldehyde and diethyl 2-(2-bromoethyl)malonate, catalyzed by O-trimethylsilyldiphenylprolinol, to form a highly functionalized cyclopentane.[2]

Radical Cyclization

Free-radical cyclizations offer a powerful method for forming five-membered rings, often proceeding with high levels of diastereoselectivity governed by steric and stereoelectronic effects in the transition state.[4][5] These reactions are particularly useful for constructing highly substituted carbocycles.

Mechanistic Rationale: The reaction is initiated by the generation of a radical, typically from an alkyl halide precursor using a radical initiator like AIBN and a mediating agent such as a tin hydride or, in more modern, less toxic methods, a silane. This radical then adds to a tethered alkene in a 5-exo-trig cyclization, which is kinetically favored over the 6-endo-trig pathway. The diastereoselectivity is controlled by the conformation of the acyclic precursor during the cyclization event.

Representative Reaction: A classic example involves the cyclization of a 6-halo-1-hexene derivative. The stereochemistry of the substituents on the acyclic chain directs the formation of the new stereocenters on the cyclopentane ring.

[3+2] Cycloaddition

[3+2] cycloaddition reactions provide a convergent and atom-economical route to five-membered rings by combining a three-atom component with a two-atom component.[6][7] These reactions can be mediated by transition metals or organocatalysts to achieve high stereoselectivity.

Mechanistic Rationale: A common strategy involves the use of a trimethylenemethane (TMM) precursor, which, upon activation with a transition metal catalyst (e.g., palladium), forms a reactive TMM-metal complex. This complex then undergoes a cycloaddition with an electron-deficient alkene. The stereochemical outcome is often dictated by the geometry of the TMM complex and the facial selectivity of its addition to the alkene.[7] Radical-mediated [3+2] cycloadditions have also been developed, expanding the scope of this methodology.[8]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including cyclopentanes (or, more commonly, their cyclopentene precursors).[9][10] The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' catalysts) to form a new double bond within a molecule via the intramolecular metathesis of two terminal alkenes.

Mechanistic Rationale: The reaction proceeds through a metallacyclobutane intermediate.[9] While RCM itself primarily forms an unsaturated ring, the resulting cyclopentene is a versatile intermediate that can be subjected to a variety of subsequent diastereoselective transformations, such as dihydroxylation, epoxidation, or hydrogenation, to install the desired stereocenters on the saturated cyclopentane core. The power of RCM lies in its exceptional functional group tolerance and its applicability to the synthesis of a wide range of ring sizes.[11]

Chapter 2: Performance Comparison

The choice of synthetic method depends heavily on the target molecule's substitution pattern, desired stereochemistry, and the available starting materials. The following table provides a comparative summary of the discussed methodologies.

Methodology Key Strengths Common Limitations Typical Diastereoselectivity (d.r.) Substrate Scope
Organocatalytic Annulation High enantioselectivity and diastereoselectivity; metal-free.[2][12]Can be sensitive to substrate structure and reaction conditions.[12]>90:10Good for α,β-unsaturated aldehydes/ketones and Michael acceptors.[13][14]
Radical Cyclization Excellent for complex, poly-substituted rings; tolerant of many functional groups.[15]Use of toxic reagents (e.g., tin hydrides) in classical methods; stereocontrol can be challenging.80:20 to >95:5Broad; relies on accessible radical precursors (halides, etc.).[4]
[3+2] Cycloaddition Convergent; rapid assembly of the cyclopentane core.[16][17]Often requires specific precursors for the three-atom component; metal catalysts can be expensive.85:15 to >95:5Wide range of alkenes and TMM-type precursors.[7]
Ring-Closing Metathesis (RCM) Excellent functional group tolerance; applicable to large ring synthesis.[9][10]Forms a cyclopentene, requiring further steps for a saturated ring; catalyst cost.N/A (product is alkene)Broad; requires a diene precursor.[18]

Chapter 3: Validation of Stereochemistry

Confirming the relative and absolute stereochemistry of the synthesized cyclopentanes is a critical, multi-step process. A robust validation workflow is essential to ensure the success of any diastereoselective synthesis.

Validation Workflow Diagram

The following diagram outlines the typical workflow for the purification and stereochemical validation of a substituted cyclopentane product.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_validation Stereochemical Validation A Crude Reaction Mixture B Flash Column Chromatography A->B Isolate Product Mixture C ¹H NMR Analysis (Determine d.r. & Relative Stereochemistry) B->C Purified Mixture D Chiral HPLC/GC (Confirm d.r. & Separate Diastereomers) C->D Validate d.r. E NOE Spectroscopy (Confirm Relative Stereochemistry) C->E Structural Elucidation F X-ray Crystallography (Unambiguous Structure Determination) D->F If crystalline & needed

Caption: Workflow for the validation of diastereoselective cyclopentane synthesis.

Experimental Protocols

Protocol 1: Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy

The causality behind this choice is that ¹H NMR is a rapid and universally accessible method for the initial assessment of a reaction's outcome. The diastereomeric ratio can often be determined by integrating well-resolved signals that are unique to each diastereomer in the crude or purified reaction mixture.

  • Sample Preparation: Dissolve an accurately weighed sample of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.

  • Analysis: Identify pairs of distinct, well-resolved peaks corresponding to protons in different magnetic environments in each diastereomer (e.g., methine protons or methyl groups).

  • Integration: Carefully integrate the identified peaks for each diastereomer.

  • Calculation: The diastereomeric ratio (d.r.) is calculated as the ratio of the integration values for the major diastereomer to the minor diastereomer.

Protocol 2: Confirmation of Relative Stereochemistry by NOE Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For cyclic systems like cyclopentanes, the presence or absence of an NOE correlation between specific protons can provide definitive proof of their relative (cis/trans) stereochemistry.

  • Sample Preparation: Prepare a high-concentration sample of the major, isolated diastereomer in a deuterated solvent.

  • Acquisition: Perform a 2D NOESY or 1D selective NOE experiment.

  • Analysis: Look for cross-peaks (in NOESY) or signal enhancements (in 1D NOE) between protons on the cyclopentane ring. For example, a strong NOE between two protons on adjacent stereocenters indicates they are on the same face (cis) of the ring. The absence of such a correlation suggests a trans relationship.

Protocol 3: Separation and Quantification by Chiral HPLC

While NMR provides the d.r. of a mixture, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) can physically separate diastereomers and provide highly accurate quantification.[19][20] This is a self-validating system as the separation itself confirms the presence of multiple stereoisomers.

  • Column Selection: Choose a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[19]

  • Method Development:

    • Prepare a dilute solution of the diastereomeric mixture in a suitable mobile phase (e.g., a mixture of hexane and isopropanol).

    • Inject the sample and monitor the elution profile with a UV detector.

    • Systematically vary the mobile phase composition (solvent ratio) to optimize the separation (resolution) between the diastereomer peaks.[21]

  • Quantification: Once baseline separation is achieved, integrate the area under each peak. The ratio of the peak areas provides a precise measurement of the diastereomeric ratio.

Conclusion

The diastereoselective synthesis of substituted cyclopentanes is a dynamic field with a diverse toolkit of powerful synthetic methods. Organocatalysis and [3+2] cycloadditions offer elegant, convergent routes, while radical cyclizations and RCM provide robust strategies for building complex molecular architectures. The choice of method is dictated by the specific synthetic target and desired stereochemical outcome. Regardless of the synthetic path chosen, a rigorous validation workflow, combining high-field NMR spectroscopy and chiral chromatography, is indispensable for unambiguously confirming the structure and stereochemical purity of the final product.

References

A Senior Application Scientist's Guide to the Quantification of Isomeric Purity of 1,2-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Cyclopentanedicarboxylic acid is a key building block in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and organocatalysts.[1][2] The molecule's stereochemistry is of paramount importance as its isomeric forms can exhibit vastly different biological activities and chemical properties.[1][3] This dicarboxylic acid exists as three stereoisomers: the cis-isomer, which is an achiral meso compound, and the trans-isomer, which exists as a pair of enantiomers ((1R,2R) and (1S,2S)).[1] Consequently, for researchers, scientists, and drug development professionals, the accurate quantification of isomeric purity—both diastereomeric (cis/trans) and enantiomeric (R/R vs. S/S)—is a critical aspect of quality control and mechanistic studies.

This guide provides an in-depth comparison of the primary analytical techniques used for this purpose. We will delve into the causality behind experimental choices, present validated protocols, and offer comparative data to empower you to select the most appropriate method for your research needs.

Understanding the Isomers

The spatial arrangement of the two carboxylic acid groups on the cyclopentane ring dictates the isomer.[1]

  • cis-1,2-Cyclopentanedicarboxylic acid: Both carboxyl groups are on the same side of the ring. This molecule has an internal plane of symmetry, making it a meso compound and thus, achiral.[1]

  • trans-1,2-Cyclopentanedicarboxylic acid: The carboxyl groups are on opposite sides of the ring. This arrangement removes the plane of symmetry, resulting in a chiral molecule that exists as a pair of non-superimposable mirror images (enantiomers).[1][4]

A key chemical difference is that the cis-isomer readily forms a cyclic anhydride upon heating, while the trans-isomer does not, due to the large distance between the carboxyl groups.[1][2] This reactivity difference can be exploited for separation but is not ideal for precise quantification of an existing mixture. For that, chromatographic and spectroscopic methods are superior.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely used technique for separating and quantifying enantiomers due to its high resolution, sensitivity, and applicability to a broad range of compounds.[5][6][7] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2]

Principle of Separation

Enantiomers have identical physical properties in an achiral environment. A CSP creates a chiral environment within the column. The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[8][9] These complexes have different energies of formation and dissociation, leading to different retention times and, thus, separation. For acidic compounds like 1,2-cyclopentanedicarboxylic acid, polysaccharide-based (e.g., cellulose or amylose derivatives) and anion-exchange type CSPs are often effective.[2][10]

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the 1,2-cyclopentanedicarboxylic acid sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a strong starting point.[2]

    • Mobile Phase: A typical mobile phase for normal phase chiral chromatography consists of a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA).[2] The acid modifier is crucial for achieving good peak shape and resolution for carboxylic acid analytes by suppressing the ionization of the carboxyl groups.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the carboxyl group is a weak chromophore.[2]

    • Temperature: Column temperature is a critical parameter for selectivity. Start at 25 °C and optimize if necessary.

  • Data Analysis:

    • Identify the peaks corresponding to the cis-isomer and the two trans-enantiomers.

    • Integrate the peak areas.

    • Calculate the diastereomeric ratio and the enantiomeric excess (% ee) of the trans-isomer using the following formulas:

      • % Diastereomer 1 = (Area_Diastereomer1 / Total_Area_All_Isomers) * 100

      • % ee = [(Area_Enantiomer1 - Area_Enantiomer2) / (Area_Enantiomer1 + Area_Enantiomer2)] * 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL) in Mobile Phase Filt Filter (0.45 µm) Prep->Filt Inj Inject onto Chiral Column Filt->Inj Sep Isocratic Elution (Hexane/IPA/TFA) Inj->Sep Det UV Detection (210 nm) Sep->Det Integ Integrate Peak Areas Det->Integ Calc Calculate %de and %ee Integ->Calc

Caption: Workflow for quantifying isomeric purity of 1,2-cyclopentanedicarboxylic acid by HPLC.

Comparative Performance

ParameterChiral HPLCRationale & Insights
Resolution ExcellentPolysaccharide-based CSPs offer a wide range of interactions (H-bonding, dipole-dipole, steric) leading to high selectivity for many chiral compounds.[5]
Sensitivity High (UV)Low-wavelength UV detection is generally sufficient for the concentrations used in purity assessments.
Direct Analysis YesIn most cases, derivatization is not required, simplifying the workflow and avoiding potential side reactions.[11]
Cost Moderate-HighThe primary cost is the chiral column, which can be expensive but offers long life if properly maintained.[11]
Limitations Method DevelopmentFinding the optimal mobile phase and CSP can be time-consuming. Performance is highly dependent on the specific column and conditions.

Illustrative HPLC parameters can be found in the literature, often suggesting a mobile phase like n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) on a chiral polysaccharide-based column.[2]

II. Chiral Gas Chromatography (GC)

Chiral GC is another high-resolution separation technique, particularly suited for volatile compounds.[12] For non-volatile analytes like dicarboxylic acids, derivatization is a mandatory prerequisite to increase volatility and thermal stability.[13]

Principle of Separation

Similar to HPLC, chiral GC employs a chiral stationary phase, typically based on derivatized cyclodextrins coated onto the capillary column wall.[12] After derivatization, the volatile diastereomeric or enantiomeric derivatives interact differently with the CSP as they travel through the column, leading to separation.

Experimental Protocol: Chiral GC Analysis

  • Derivatization (Esterification): This is the most critical step. The two carboxylic acid groups must be converted into a less polar, more volatile functional group, such as a methyl or ethyl ester.

    • Method: A common method is to react the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., methanolic HCl or BF₃-Methanol). For example, add 1 mL of 3 N methanolic HCl to ~1 mg of the sample, cap the vial, and heat at 100 °C for 30 minutes. Afterwards, evaporate the solvent completely under a stream of nitrogen.

    • Causality: This esterification step converts the polar, high-boiling point dicarboxylic acid into its corresponding diester, which is volatile enough to be analyzed by GC.[13] The reaction must be driven to completion to ensure that the results are quantitative and reproducible.

  • Sample Preparation: Dissolve the dried derivatized residue in a suitable volatile solvent (e.g., dichloromethane or hexane) for injection.

  • Instrumentation & Conditions:

    • Column: A chiral GC column, such as one with a trifluoroacetyl derivatized cyclodextrin phase (e.g., Astec CHIRALDEX® G-TA).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An oven temperature gradient is typically used to ensure good separation and peak shape. For example, start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 180 °C).

    • Detector: Flame Ionization Detector (FID) is standard and offers high sensitivity for organic compounds. Mass Spectrometry (MS) can be used for definitive peak identification.[14]

  • Data Analysis: Similar to HPLC, calculate isomeric purity based on the integrated peak areas of the derivatized isomers.

Workflow for Chiral GC Derivatization and Analysis

GC_Workflow cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Acid 1,2-CPDA Sample Reagent Add Methanolic HCl Acid->Reagent Heat Heat (100°C, 30 min) Reagent->Heat Dry Evaporate to Dryness Heat->Dry Dissolve Dissolve in CH2Cl2 Dry->Dissolve Inject Inject onto Chiral GC Column Dissolve->Inject Analyze Temp Program & FID/MS Detection Inject->Analyze Integrate Integrate Peak Areas Analyze->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for quantifying isomeric purity via derivatization followed by chiral GC.

Comparative Performance

ParameterChiral GC (with Derivatization)Rationale & Insights
Resolution ExcellentCapillary GC columns inherently offer very high separation efficiency.
Sensitivity Very High (FID)FID is extremely sensitive to hydrocarbons, making it ideal for detecting the ester derivatives.
Direct Analysis NoThe mandatory derivatization step adds time, complexity, and potential sources of error (e.g., incomplete reaction, side products).[13]
Cost ModerateChiral GC columns are generally less expensive than chiral HPLC columns.
Limitations Derivatization RequiredThe derivatization must be quantitative and non-racemizing to be trustworthy. This must be validated.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis of isomeric mixtures.[1] Unlike chromatographic methods, it distinguishes isomers based on their distinct chemical environments in the presence of a chiral auxiliary.[15]

Principle of Quantification

  • Diastereomers (cis vs. trans): As diastereomers, the cis and trans isomers are chemically different and will exhibit distinct sets of peaks in a standard ¹H or ¹³C NMR spectrum.[16] Quantification is a straightforward matter of integrating the signals unique to each isomer.

  • Enantiomers (trans-R,R vs. trans-S,S): Enantiomers are indistinguishable in a standard (achiral) NMR solvent. To resolve them, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used.[15][17]

    • CDA: The enantiomeric mixture is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of covalent diastereomers.[17] These new diastereomeric compounds will have distinct NMR signals that can be integrated. This is an indirect method.

    • CSA: A chiral solvating agent is added to the NMR sample. It forms weak, non-covalent diastereomeric complexes with the enantiomers, which are in fast exchange. This association perturbs the chemical environment of the enantiomers differently, leading to the splitting of certain NMR signals into two distinct peaks.[15] This is a direct and non-destructive method.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation:

    • Accurately weigh the 1,2-cyclopentanedicarboxylic acid sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum to quantify the cis vs. trans diastereomeric ratio.

    • To the same NMR tube, add a molar excess (e.g., 2-5 equivalents) of an appropriate chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture. It is crucial to achieve good digital resolution to resolve the split signals.

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of the protons being integrated, ensuring the integration is quantitative.

  • Data Analysis:

    • Identify a proton signal (ideally a singlet or a well-resolved multiplet) that shows baseline separation for the two enantiomers.

    • Carefully integrate the two resolved signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.

    • Calculate the % ee as described in the HPLC section.

Workflow for NMR Enantiomeric Excess Determination

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Sample Dissolve Sample in CDCl3 Add_CSA Add Chiral Solvating Agent Sample->Add_CSA Acquire Acquire High-Resolution ¹H NMR Spectrum Add_CSA->Acquire Identify Identify Split Signals Acquire->Identify Integrate Integrate Resolved Peaks Identify->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for determining enantiomeric excess (% ee) using ¹H NMR with a chiral solvating agent.

Comparative Performance

ParameterNMR SpectroscopyRationale & Insights
Resolution ModerateResolution depends on the magnetic field strength and the effectiveness of the chiral auxiliary. Signal overlap can be a problem in complex molecules.
Sensitivity LowNMR is inherently less sensitive than chromatography. Relatively high sample concentrations are required.
Direct Analysis Yes (with CSA)The use of a CSA is non-destructive, and the sample can be recovered. Using a CDA is a destructive, indirect method.[15][17]
Quantitation Excellent (Primary Method)If signals are well-resolved, NMR can be considered a primary ratio method, as signal intensity is directly proportional to the number of nuclei, regardless of structure.
Limitations Cost, SensitivityHigh-field NMR spectrometers are expensive. The lower sensitivity can be a barrier for trace analysis. Finding an effective CSA/CDA may require screening.

IV. Method Selection Guide: A Comparative Summary

Choosing the right technique depends on the specific requirements of your analysis, such as required precision, sample throughput, available instrumentation, and whether the sample is precious.

FeatureChiral HPLCChiral GCNMR Spectroscopy
Primary Application Enantiomeric & Diastereomeric PurityEnantiomeric & Diastereomeric PurityDiastereomeric Ratio, Enantiomeric Purity
Sample Throughput HighHighLow
Sensitivity HighVery HighLow
Resolution ExcellentExcellentModerate to Good
Derivatization Usually Not RequiredMandatoryRequired for CDA, not for CSA
Destructive? YesYesNo (with CSA)
Instrumentation Cost ModerateLow to ModerateVery High
Best For... Routine QC, high-precision % ee, method validationHigh-throughput screening of volatile derivativesStructural confirmation, absolute quantitation (primary method), non-destructive analysis

Conclusion

The quantification of isomeric purity for 1,2-cyclopentanedicarboxylic acid is a multifaceted analytical challenge that can be confidently addressed using several advanced techniques. Chiral HPLC stands out as the workhorse method, offering a superb balance of resolution, sensitivity, and direct analysis capabilities, making it ideal for routine quality control and research. Chiral GC provides unparalleled resolution and sensitivity but is contingent upon a robust and validated derivatization protocol. Finally, NMR spectroscopy, while less sensitive, offers a non-destructive approach and can serve as a primary quantitative method, providing orthogonal validation to chromatographic results.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of trans-Cyclopentane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of trans-cyclopentane-1,2-dicarboxylic acid (CAS No: 1461-97-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, designed to provide clear, actionable steps for your laboratory's waste management program.

Understanding the Compound: Hazard Profile and Safety Imperatives

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards is essential. This knowledge informs the "why" behind the procedural steps and reinforces the necessity of caution.

This compound is a solid organic compound that, while not classified as hazardous under GHS by all suppliers, presents potential hazards that demand careful handling.[1] Several safety data sheets (SDS) indicate that it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[2] Ingestion and skin absorption may also be harmful.[1][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[1][4]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]

All operations involving this compound, especially those that could generate dust or require transferring the material, should be performed in a well-ventilated area or a chemical fume hood.[5][6]

The Cardinal Rule of Disposal: Segregation and Characterization

The foundational principle of chemical waste management is that all surplus and non-recyclable chemical materials must be treated as hazardous waste and disposed of through a licensed disposal company.[1] Never dispose of this compound down the drain or in the regular trash.[1][4]

Proper disposal begins the moment you identify a material as waste. It is critical to segregate chemical waste streams to prevent dangerous reactions.[7][8] Carboxylic acid waste, such as this compound, must be kept separate from:

  • Bases (to prevent violent neutralization reactions)

  • Oxidizing agents

  • Reducing agents

  • Inorganic acids[7][8]

The following decision workflow provides a logical pathway for determining the correct disposal stream for your waste.

DisposalWorkflow A Waste Generated: This compound B Is the waste contaminated with other hazardous materials (e.g., heavy metals, solvents)? A->B C Is the waste a concentrated solid or solution (>10%)? B->C No D HAZARDOUS WASTE STREAM: Concentrated / Contaminated Organic Acid Waste B->D Yes C->D Yes E AQUEOUS WASTE STREAM: Dilute (<10%), Uncontaminated Carboxylic Acid Waste C->E No F Follow Protocol A: Direct Hazardous Waste Disposal D->F G Follow Protocol B: Neutralization for Aqueous Waste (Check Local Regulations First!) E->G

Caption: Decision workflow for proper disposal of this compound.

Step-by-Step Disposal Protocols

Based on the characterization of your waste stream from the workflow above, follow the appropriate detailed protocol.

Protocol A: Disposal of Concentrated or Contaminated Waste

This protocol applies to the pure solid compound, solutions with concentrations greater than 10%, or any amount that is contaminated with other hazardous substances (e.g., halogenated solvents, heavy metals).

  • Container Selection: Choose a designated hazardous waste container that is compatible with acidic organic compounds. High-density polyethylene (HDPE) or glass containers are suitable.[7] The container must be in good condition, with no leaks, and have a securely fitting cap.[9]

  • Waste Transfer: Carefully transfer the waste into the designated container. If transferring solid material, avoid creating dust.[1][4] Use a funnel for liquids to prevent spills. Do not fill the container beyond 90% of its capacity to allow for expansion.[7]

  • Labeling: Immediately label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration and quantity of the waste.

    • All other components in the container, listed by percentage.

    • The associated hazards (e.g., "Irritant," "Corrosive").[7]

    • The date the container was first used for waste accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be in a cool, dry, well-ventilated location, away from incompatible materials.[1][7] Ensure secondary containment is used for liquid waste containers.[10]

  • Pickup Request: Once the container is full or you have finished generating this waste stream, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

Protocol B: Disposal of Dilute, Uncontaminated Aqueous Solutions (<10%)

For dilute, uncontaminated aqueous solutions, neutralization may be a permissible pre-treatment step before drain disposal. Crucially, you must verify that this procedure is compliant with your local and institutional regulations before proceeding. [7][10] Many jurisdictions prohibit the drain disposal of any laboratory chemical waste regardless of pH.

  • Verification: Confirm with your EHS department that neutralization and subsequent drain disposal of this specific compound is allowed.

  • Setup: Perform the neutralization in a chemical fume hood while wearing all required PPE. Have a calibrated pH meter or pH strips ready.

  • Neutralization: i. Place the container of dilute acidic solution in a larger secondary container (e.g., an ice bath) to manage any heat generated. ii. Slowly and with constant stirring, add a weak base such as sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate. Add the base in small portions to control the rate of effervescence (CO2 release). iii. Continuously monitor the pH of the solution. The target pH range for neutralized waste is typically between 6.0 and 8.0.[7]

  • Final Disposal: Once the pH is stable within the acceptable range, the neutralized solution can be slowly poured down a laboratory sink with a copious amount of running water (at least 20 times the volume of the solution) to ensure it is thoroughly diluted in the sanitary sewer system.[7]

  • Record Keeping: Document the neutralization procedure, including the initial volume and concentration of the waste, the amount of base used, and the final pH, in your laboratory notebook.

Disposal of Contaminated Materials

Any labware, spill cleanup materials, or disposable PPE that is grossly contaminated with this compound must also be disposed of as hazardous waste.

  • Procedure:

    • Collect contaminated items (e.g., gloves, weigh boats, absorbent pads) in a designated, leak-proof plastic bag or a solid waste container.

    • Label the bag or container clearly as "Hazardous Waste" and list the chemical contaminant.

    • Manage this solid waste stream for pickup by your EHS department alongside your chemical waste containers.[7] Contaminated packaging should be disposed of as unused product.[1][4]

Summary of Key Disposal Parameters

ParameterGuidelineSource(s)
Waste Classification Hazardous Chemical Waste[1][4]
Primary Disposal Method Licensed hazardous waste contractor[1]
Incompatible Waste Streams Bases, oxidizing/reducing agents, inorganic acids[7][8]
Waste Container Material High-Density Polyethylene (HDPE), Glass[7]
Container Fill Level Maximum 90% capacity[7]
Dilute Solution Option Neutralization (pH 6.0-8.0) if permitted by local regulations[7][10]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific waste management plan and your chemical's Safety Data Sheet as the primary sources of information.

References

Personal protective equipment for handling trans-Cyclopentane-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling trans-Cyclopentane-1,2-dicarboxylic acid

Hazard Assessment: Understanding the Need for Protection

This compound is a compound that requires careful handling due to its potential health effects. A thorough risk assessment is the foundation of a safe experimental plan. The primary hazards associated with this compound, as identified in its Safety Data Sheets (SDS), are:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] This necessitates measures to prevent any direct contact or aerosol inhalation.

  • Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] This mandates the use of specific barriers for skin, eyes, and respiratory protection.

These classifications dictate a stringent approach to personal protective equipment (PPE) to mitigate exposure risks. The causality is clear: direct contact or inhalation can lead to immediate harm, making PPE the essential last line of defense after engineering controls.

At-a-Glance: PPE Requirements by Task

For quick reference, this table summarizes the minimum required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Safety goggles with side shields or a face shield.Chemical-resistant nitrile gloves.Fully-buttoned lab coat, fully enclosed shoes.Work in a chemical fume hood or wear a NIOSH-approved respirator if dust cannot be controlled.
Preparing Solutions Chemical splash goggles. A face shield is recommended.Chemical-resistant nitrile gloves.Chemical-resistant lab coat, fully enclosed shoes.Work in a chemical fume hood.
Conducting Reactions Chemical splash goggles and a face shield.Chemical-resistant nitrile gloves. Change if contaminated.Chemical-resistant lab coat, fully enclosed shoes.All operations should be within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or suit over a lab coat.NIOSH-approved respirator with particulate filters.

Detailed PPE Selection and Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure. The following provides a step-by-step guide to selecting and using PPE.

Eye and Face Protection

The potential for this compound to cause serious eye irritation necessitates robust protection.[4]

  • Minimum Requirement: Wear chemical safety goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[5][6]

  • Enhanced Protection: For tasks with a higher risk of splashes or dust generation, such as transferring large quantities or preparing solutions, a face shield must be worn over safety goggles.[5][7] This provides a full barrier for the face.

Skin and Body Protection

Given that the compound is harmful and irritating upon skin contact, comprehensive body protection is mandatory.[1][4]

  • Gloves: Chemical-resistant gloves, such as nitrile, are required for all handling procedures.[7]

    • Inspection: Before use, always inspect gloves for any signs of degradation or puncture.

    • Donning: Ensure hands are dry before putting on gloves.

    • Doffing: Use a proper removal technique to avoid touching the external, contaminated surface of the glove with bare skin.[8]

    • Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container.[8]

  • Lab Coat: A clean, fully-buttoned lab coat must be worn to protect the skin and personal clothing.[5] For larger-scale work, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[5]

Respiratory Protection

Inhalation of the powdered compound can cause respiratory irritation and harm.[2][4] The primary method of control is through proper engineering.

  • Engineering Controls: All handling of the solid compound that may generate dust must occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][9] This is the most critical step in preventing respiratory exposure.

  • Personal Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with appropriate particulate filters must be worn.[10] The specific type of respirator will depend on the potential exposure concentration.

Operational and Disposal Plan

A safe workflow extends beyond wearing PPE to include procedural and disposal plans.

Safe Handling and Operational Workflow
  • Designated Area: All work with this compound should be performed in a designated area, clearly marked with hazard signs.[5]

  • Engineering Controls First: Before starting, ensure the chemical fume hood is functioning correctly.

  • Minimize Dust: When transferring the solid, use spatulas and avoid pouring from a height to minimize dust generation.[5]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[6][10]

Waste Disposal Protocol

Proper disposal is a critical and regulated component of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[1][2]

  • Unused Chemical: Unused or waste this compound must be disposed of through a licensed disposal company. Do not dispose of it down the drain or in regular trash.[8]

  • Contaminated Clothing: Contaminated clothing should be removed immediately and laundered separately before reuse. If heavily contaminated, it should be disposed of as hazardous waste.[4]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start_node start_node decision_node decision_node ppe_node ppe_node control_node control_node start Start: Assess Handling Task is_solid Handling Solid Powder? start->is_solid is_splash Significant Splash or Aerosol Risk? is_solid->is_splash No (Solution) in_hood Work in Chemical Fume Hood is_solid->in_hood Yes goggles_ppe Upgrade to: Chemical Splash Goggles is_splash->goggles_ppe No faceshield_ppe Add: Face Shield is_splash->faceshield_ppe Yes in_hood->is_splash respirator_ppe Add: NIOSH-Approved Respirator (If hood is unavailable/inadequate) in_hood->respirator_ppe Alternative base_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Enclosed Shoes goggles_ppe->base_ppe faceshield_ppe->base_ppe

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Cyclopentane-1,2-dicarboxylic acid
Reactant of Route 2
trans-Cyclopentane-1,2-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.